Product packaging for Delaminomycin C(Cat. No.:CAS No. 149779-40-8)

Delaminomycin C

Cat. No.: B1146248
CAS No.: 149779-40-8
M. Wt: 485.661
Attention: For research use only. Not for human or veterinary use.
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Description

Delaminomycin C is a novel antibiotic compound isolated from the fermentation broth of Streptomyces albulus MJ202-72F3 . It belongs to the delaminomycin family and is characterized by a complex structure based on a pyrrolidine-2,4-dione moiety . This compound is provided exclusively for research purposes to investigate its multifaceted biological activities. Research indicates that this compound functions as a novel, non-peptide extracellular matrix receptor antagonist, positioning it as a potent immunomodulator with a unique mechanism of action . Studies have shown it possesses significant immunosuppressive activity, making it a valuable tool for studying immune response regulation . Furthermore, this compound exhibits a spectrum of antibacterial activity against Gram-positive bacteria . It also demonstrates antineoplastic properties, suggesting potential for research into its cancer-fighting mechanisms . Researchers can utilize this compound to explore its effects and applications in immunology, microbiology, and oncology. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43NO5 B1146248 Delaminomycin C CAS No. 149779-40-8

Properties

CAS No.

149779-40-8

Molecular Formula

C29H43NO5

Molecular Weight

485.661

Synonyms

delaminomycin C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Delaminomycin C from Streptomyces albulus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Delaminomycin C, a bioactive secondary metabolite produced by the soil bacterium Streptomyces albulus. This compound has garnered interest for its potential as an extracellular matrix receptor antagonist, exhibiting both immunosuppressive and antimicrobial properties. This document details the fermentation process for its production, the methodologies for its extraction and purification, and its key physico-chemical and structural characteristics.

Discovery of this compound

This compound was discovered as part of a screening program for novel extracellular matrix (ECM) receptor antagonists from microbial sources. It was isolated from the culture broth of Streptomyces albulus strain MJ202-72F3. The delaminomycins, including this compound, represent a class of compounds with potential therapeutic applications due to their ability to modulate cell adhesion and immune responses.

Experimental Protocols

Fermentation of Streptomyces albulus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces albulus. The following protocol outlines the general procedure for seed culture preparation and production fermentation.

2.1.1. Seed Culture

A loopful of a stock culture of Streptomyces albulus MJ202-72F3 is used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The composition of the seed medium is detailed in Table 1. The flask is incubated on a rotary shaker at 200 rpm at 30°C for 24 hours.

Table 1: Seed Medium Composition for Streptomyces albulus

ComponentConcentration (g/L)
Glucose50
Yeast Extract5
Polypeptone5
K₂HPO₄1
MgSO₄·7H₂O1
pH 6.8

2.1.2. Production Fermentation

The seed culture (8% v/v) is transferred to a 1-L glass bioreactor containing 0.7 L of production medium (see Table 2 for composition). The fermentation is carried out at 30°C with an aeration rate of 1 volume of air per volume of medium per minute (vvm) and an agitation speed of 300 rpm. The pH is initially adjusted to 6.8. The fermentation is typically run for 72 hours.

Table 2: Production Medium Composition for this compound

ComponentConcentration (g/L)
Glucose50
Yeast Extract10
(NH₄)₂SO₄6
K₂HPO₄1
MgSO₄·7H₂O1
CaCO₃5
pH 6.8

Workflow for this compound Production

G cluster_0 Seed Culture Preparation cluster_1 Production Fermentation Inoculation Inoculate Seed Medium with Streptomyces albulus MJ202-72F3 Incubation_Seed Incubate at 30°C, 200 rpm for 24 hours Inoculation->Incubation_Seed Inoculation_Prod Inoculate Production Medium with Seed Culture (8% v/v) Incubation_Seed->Inoculation_Prod Transfer Fermentation Ferment at 30°C, 300 rpm, 1 vvm for 72 hours Inoculation_Prod->Fermentation

Caption: Fermentation workflow for this compound production.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a multi-step chromatographic process.

2.2.1. Extraction

The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column eluted with a stepwise gradient of chloroform-methanol.

  • Reverse-Phase HPLC: Fractions containing this compound are pooled, concentrated, and further purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column. A linear gradient of acetonitrile in water is typically used for elution.

Workflow for Extraction and Purification of this compound

G cluster_0 Extraction cluster_1 Purification Centrifugation Centrifuge Fermentation Broth Extraction Extract Supernatant with Ethyl Acetate Centrifugation->Extraction Supernatant Concentration_Ext Concentrate Organic Layer Extraction->Concentration_Ext Silica_Gel Silica Gel Chromatography (Chloroform-Methanol Gradient) Concentration_Ext->Silica_Gel Crude Extract RP_HPLC Reverse-Phase HPLC (C18) (Acetonitrile-Water Gradient) Silica_Gel->RP_HPLC Active Fractions Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: Extraction and purification workflow for this compound.

Physico-chemical and Structural Data

This compound is characterized by its unique chemical structure and specific physico-chemical properties.

Table 3: Physico-chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₉H₄₃NO₅[1]
Molecular Weight485.66 g/mol
Exact Mass485.3141 Da[1]
AppearanceWhite powder
UV λmax (MeOH)238 nm
SolubilitySoluble in methanol, chloroform

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
5'~51.1[1]-
Note: Complete NMR data is not publicly available. The provided chemical shift for C-5' distinguishes this compound from Delaminomycin A, which has a hydroxyl group at this position.[1]

Table 5: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₉H₄₃NO₅[1]
Exact Mass485.3141[1]
Ionization ModeElectrospray Ionization (ESI)

Biological Activity and Signaling Pathways

This compound is known to be an antagonist of extracellular matrix receptors. This activity is significant in the context of cancer research, as it can inhibit the adhesion of tumor cells to the ECM, a critical step in metastasis. Furthermore, this compound exhibits immunosuppressive properties by inhibiting the proliferation of mitogen-activated T-cells. It also shows antimicrobial activity, particularly against Gram-positive bacteria.

The precise signaling pathways modulated by this compound are still under investigation. However, its action as an ECM receptor antagonist suggests interference with pathways such as those involving integrins and focal adhesion kinase (FAK), which are crucial for cell adhesion, migration, and survival.

Proposed General Signaling Pathway Inhibition by this compound

G Delaminomycin_C This compound ECM_Receptor Extracellular Matrix Receptor (e.g., Integrin) Delaminomycin_C->ECM_Receptor antagonizes FAK_Pathway Focal Adhesion Kinase (FAK) Pathway ECM_Receptor->FAK_Pathway activates Cell_Adhesion Cell Adhesion FAK_Pathway->Cell_Adhesion Cell_Migration Cell Migration FAK_Pathway->Cell_Migration Cell_Survival Cell Survival FAK_Pathway->Cell_Survival

Caption: Proposed mechanism of this compound action.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease models.

References

Delaminomycin C: A Technical Overview of its Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical and biological characteristics of Delaminomycin C, a naturally occurring compound with potential applications in drug development. We will delve into its chemical structure, physicochemical properties, and its role as an antagonist of extracellular matrix receptors.

Chemical Structure and Properties

This compound is a polyketide antibiotic belonging to the family of delaminomycins, which are produced by the soil bacterium Streptomyces albulus.[1] The core chemical scaffold of the delaminomycins features a decalin motif fused to an acyl tetramic acid backbone. The variation among the delaminomycin family members lies in the substitution at the C-5' position of the pyrrolidine ring. In this compound, this position is occupied by a hydrogen atom, distinguishing it from Delaminomycin A (hydroxyl group) and Delaminomycin B (methoxy group).

The biosynthesis of the delaminomycin family originates from acetate, propionate, and glycine units. These precursors are assembled by a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C29H43NO5ECHEMI
Molecular Weight 485.661 g/mol ECHEMI
Exact Mass 485.314123 uECHEMI
CAS Number 149779-40-8ECHEMI
XLogP3 4.587ECHEMI
Hydrogen Bond Donor Count 4ECHEMI
Hydrogen Bond Acceptor Count 5ECHEMI
Rotatable Bond Count 8ECHEMI
Topological Polar Surface Area 107 ŲECHEMI
Boiling Point (Predicted) 701.6 ± 60.0 °CECHEMI
Density (Predicted) 1.117 ± 0.06 g/cm³ECHEMI

Experimental Protocols: Isolation of this compound

The following protocol is a generalized procedure for the isolation of this compound from a fermentation culture of Streptomyces albulus, based on common methodologies for natural product isolation.

G cluster_0 Fermentation & Extraction cluster_1 Purification A 1. Fermentation of Streptomyces albulus B 2. Centrifugation to separate mycelium and broth A->B C 3. Extraction of mycelium with organic solvent (e.g., acetone) B->C D 4. Concentration of extract under reduced pressure C->D E 5. Solvent partitioning (e.g., ethyl acetate/water) D->E Crude Extract F 6. Silica gel column chromatography E->F G 7. Preparative HPLC F->G H 8. Crystallization G->H I Characterization (NMR, MS, etc.) H->I Pure this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Mechanism of Action: Extracellular Matrix Receptor Antagonism

This compound has been identified as a nonpeptide antagonist of extracellular matrix (ECM) receptors.[1] The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Cell adhesion to the ECM is a critical process in many physiological and pathological events, including cell migration, proliferation, and tumor metastasis. This adhesion is primarily mediated by integrin receptors on the cell surface.

While the precise signaling pathway of this compound has not been fully elucidated, its function as an ECM receptor antagonist suggests that it likely interferes with the integrin-mediated signaling cascade. A plausible mechanism is the inhibition of the initial binding of ECM proteins, such as fibronectin and laminin, to their integrin receptors. This disruption would prevent the subsequent activation of downstream signaling pathways that are crucial for cell adhesion and migration.

One of the key signaling molecules activated upon integrin-ECM engagement is Focal Adhesion Kinase (FAK). The activation of FAK leads to a cascade of events, including the recruitment of other proteins to form focal adhesions and the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. By preventing the initial integrin activation, this compound could hypothetically inhibit the phosphorylation and activation of FAK, thereby disrupting the entire downstream signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM ECM Proteins (Fibronectin, Laminin) Integrin Integrin Receptor ECM->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK->Downstream Activates Adhesion Cell Adhesion, Migration, Proliferation Downstream->Adhesion Promotes Delaminomycin This compound Delaminomycin->Integrin Inhibits Binding

Caption: A proposed signaling pathway for this compound's mechanism of action.

Conclusion

This compound represents an interesting chemical entity with a clear biological activity as an antagonist of ECM receptors. Its unique chemical structure, composed of a decalin motif and an acyl tetramic acid backbone, provides a foundation for further investigation and potential derivatization to enhance its therapeutic properties. The detailed understanding of its isolation and a hypothesized mechanism of action provide a solid starting point for researchers and drug development professionals interested in exploring its potential in areas such as oncology and inflammatory diseases, where cell adhesion plays a critical role. Further studies are warranted to fully elucidate its specific molecular targets and signaling pathways.

References

Delaminomycin C: A Preliminary Investigation into its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Delaminomycin C, a secondary metabolite isolated from the soil bacterium Streptomyces albulus, has emerged as a molecule of interest due to its diverse biological activities. This document provides a comprehensive overview of the preliminary investigations into this compound's biological functions, with a focus on its immunomodulatory, antimicrobial, and potential anti-cancer properties. This technical guide synthesizes the available data, presents it in a structured format for comparative analysis, and outlines the experimental methodologies employed in these initial studies. While detailed mechanistic pathways and extensive quantitative data remain to be fully elucidated, this paper serves as a foundational resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.

Introduction

The delaminomycins are a family of antibiotics characterized by a decalin motif and an acyl tetramic acid backbone.[1] this compound is distinguished from its analogs, Delaminomycin A and B, by the substituent at the C-5' position of the pyrrolidine ring, where it possesses a hydrogen atom.[1] This structural variation has been shown to influence its biological activity profile.[2] Initial studies have highlighted this compound's role as a potent immunomodulator and an effective agent against Gram-positive bacteria.[3] Furthermore, its ability to inhibit the adhesion of melanoma cells suggests a potential, yet underexplored, application in oncology.[3] This whitepaper aims to consolidate the existing preliminary data on this compound to guide future research and development efforts.

Quantitative Biological Data

The following tables summarize the available quantitative and comparative data on the biological activity of this compound and its analogs.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL[3]

Table 2: Comparative Biological Activity of Delaminomycins

Biological AssayOrder of Inhibitory PotencyReference
Antimicrobial & Mixed Lymphocyte Culture Reaction (MLCR)This compound > Delaminomycin B > Delaminomycin A[2]
Concanavalin A-induced Murine Splenic Lymphocyte ProliferationDelaminomycin A > Delaminomycin B > this compound[2]
B16 Melanoma Cell AdhesionSpiro derivatives > Natural Delaminomycins (A, B, C)[2]

Note: Specific IC50 values for the anti-cancer and immunomodulatory activities of this compound are not currently available in the public domain literature.

Experimental Protocols

This section details the general methodologies for the key experiments cited in the preliminary investigation of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial susceptibility. A typical broth microdilution method is as follows:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate also includes positive (bacteria with no drug) and negative (broth only) controls. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[4]

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.[4]

B16 Melanoma Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the attachment of cancer cells to a substrate, a crucial step in metastasis.

  • Cell Culture and Seeding: B16 melanoma cells are cultured in an appropriate medium. The cells are then harvested, counted, and seeded into 96-well plates at a specific density (e.g., 1 x 10^3 cells/well).[5]

  • Treatment: The cells are incubated with various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C.[5]

  • Washing: Non-adherent cells are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.[5]

  • Staining and Quantification: The remaining adherent cells are fixed with a solution like 4% paraformaldehyde and then stained with a dye such as 0.5% crystal violet.[5] After further washing, the stain is solubilized (e.g., with 10% acetic acid), and the optical density is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5] The degree of inhibition is calculated by comparing the absorbance of treated wells to untreated controls.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preliminary biological screening of a natural product like this compound.

Experimental_Workflow cluster_extraction 1. Extraction & Isolation cluster_screening 2. Biological Activity Screening cluster_analysis 3. Data Analysis & Interpretation A Streptomyces albulus Culture B Fermentation Broth & Mycelium A->B C Extraction & Chromatographic Purification B->C D Pure this compound C->D E Antimicrobial Assays (e.g., MIC Determination) D->E Test Compound F Immunomodulatory Assays (e.g., Lymphocyte Proliferation) D->F Test Compound G Anti-cancer Assays (e.g., Cell Adhesion, Cytotoxicity) D->G Test Compound H Quantitative Data (MIC, IC50) E->H F->H G->H I Structure-Activity Relationship H->I J Lead Compound Identification I->J

A generalized workflow for the discovery and initial biological evaluation of this compound.

Discussion and Future Directions

The preliminary data on this compound suggest a compound with a multifaceted biological profile. Its potent activity against Staphylococcus aureus warrants further investigation against a broader panel of pathogenic bacteria, including multidrug-resistant strains. The differential activity of the delaminomycin analogs in immunomodulatory assays points towards a specific structure-activity relationship that could be exploited for the development of more targeted immunosuppressive agents.

The anti-adhesion activity against B16 melanoma cells is intriguing and suggests a potential anti-metastatic property. However, the lack of comprehensive cytotoxicity data (e.g., IC50 values against a panel of cancer cell lines) is a significant knowledge gap that needs to be addressed.

Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular targets and signaling pathways responsible for this compound's antimicrobial and immunomodulatory effects.

  • Comprehensive Anti-Cancer Evaluation: Determining the IC50 values of this compound against a diverse range of cancer cell lines and exploring its potential to induce apoptosis or cell cycle arrest.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection, inflammation, and cancer.

Conclusion

This compound is a promising natural product with demonstrated immunomodulatory and antimicrobial activities. While the initial findings are encouraging, further in-depth studies are required to fully characterize its therapeutic potential. The information compiled in this whitepaper provides a solid foundation for researchers to design and execute the next phase of investigations into this fascinating molecule.

References

Unveiling Delaminomycin C: A Technical Guide to its Microbial Origin and Natural Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the origin, natural source, and biological activities of Delaminomycin C, a potent nonpeptide extracellular matrix (ECM) receptor antagonist, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at the microbial production of this promising bioactive compound, complete with quantitative data, detailed experimental protocols, and visualizations of its biosynthetic origins.

Executive Summary

This compound is a naturally occurring polyketide antibiotic belonging to the delaminomycin family. It is a minor component produced by the soil bacterium Streptomyces albulus strain MJ202-72F3. First identified as part of a screening program for inhibitors of cell adhesion to extracellular matrix components, this compound has demonstrated notable biological activities, including immunosuppressive and antimicrobial properties. This guide synthesizes the available technical information on its discovery, biosynthesis, and methods for its production and isolation, providing a critical resource for its further investigation and potential therapeutic development.

Origin and Natural Source

This compound is a secondary metabolite isolated from the cultured broth and mycelium of Streptomyces albulus strain MJ202-72F3.[1] This actinomycete was originally isolated from a soil sample collected in Japan. The strain is deposited at the Fermentation Research Institute, Agency of Industrial Science and Technology in Japan, under the accession number FERM P-12674.

During fermentation, this compound is produced as a minor constituent alongside its more abundant congeners, Delaminomycin A and Delaminomycin B.[1] The delaminomycins are classified as nonpeptide antagonists of extracellular matrix (ECM) receptors and are characterized by a decalin motif and an acyl tetramic acid backbone.[1]

Quantitative Data

The biological activity of this compound has been evaluated in several assays, demonstrating its potential as an immunomodulatory and antimicrobial agent.

Biological Activity Assay This compound Result Reference
Antimicrobial Activity (MIC)
Staphylococcus aureus0.5 µg/mL[1]
Inhibitory Activity Ranking (Compared to Delaminomycin A & B)
Mixed Lymphocyte Culture Reaction (MLCR) & Antimicrobial AssayC > B > A (Most Potent)
Con A-induced Proliferation of Murine Splenic LymphocytesA > B > C (Least Potent)
B16 Melanoma Cell Adhesion AssaySpiro derivatives more potent than natural forms

Experimental Protocols

Fermentation of Streptomyces albulus MJ202-72F3

A detailed, step-by-step protocol for the production of this compound through fermentation is crucial for its consistent and optimized yield.

Workflow for Fermentation:

G cluster_0 Inoculum Preparation cluster_1 Production Fermentation cluster_2 Downstream Processing Slant Culture of S. albulus MJ202-72F3 Slant Culture of S. albulus MJ202-72F3 Seed Culture (Flask) Seed Culture (Flask) Slant Culture of S. albulus MJ202-72F3->Seed Culture (Flask) Production Fermentor Production Fermentor (30°C, 250 rpm, 96 hours) Seed Culture (Flask)->Production Fermentor Harvested Culture Broth Harvested Culture Broth Production Fermentor->Harvested Culture Broth Separation of Mycelium and Supernatant Separation of Mycelium and Supernatant Harvested Culture Broth->Separation of Mycelium and Supernatant

Caption: Fermentation workflow for this compound production.

Protocol Details:

  • Inoculum Preparation: A loopful of Streptomyces albulus MJ202-72F3 from a slant culture is used to inoculate a seed medium in a flask. The seed culture is incubated at 30°C for 48 hours on a rotary shaker.

  • Production Fermentation: The seed culture is then transferred to a production fermentor containing the appropriate medium. The fermentation is carried out at 30°C with agitation (e.g., 250 rpm) for approximately 96 hours.

  • Harvesting: After the fermentation period, the culture broth containing the mycelium and the produced delaminomycins is harvested for extraction.

Isolation and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the harvested culture broth.

Workflow for Isolation and Purification:

Caption: Isolation and purification of this compound.

Protocol Details:

  • Separation: The harvested culture broth is centrifuged to separate the mycelial cake from the supernatant.

  • Extraction:

    • The mycelial cake is extracted with acetone. The acetone extract is then concentrated.

    • The supernatant is extracted with ethyl acetate, and the organic layer is concentrated.

  • Chromatography:

    • The combined concentrated extracts are subjected to silica gel column chromatography to separate the delaminomycin complex from other metabolites.

    • The crude delaminomycin fraction is then further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biosynthetic Pathway Origin

This compound is a polyketide, biosynthesized from acetate, propionate, and glycine units. Understanding the biosynthetic pathway is essential for potential yield improvement through metabolic engineering.

Simplified Biosynthetic Precursors:

G cluster_0 Primary Metabolites cluster_1 Biosynthesis cluster_2 Final Product Acetate Acetate Polyketide Synthase (PKS) & NRPS Polyketide Synthase (PKS) & NRPS Acetate->Polyketide Synthase (PKS) & NRPS Propionate Propionate Propionate->Polyketide Synthase (PKS) & NRPS Glycine Glycine Glycine->Polyketide Synthase (PKS) & NRPS This compound This compound Polyketide Synthase (PKS) & NRPS->this compound

Caption: Precursor units for this compound biosynthesis.

Conclusion

This compound represents a promising natural product with demonstrated immunomodulatory and antimicrobial activities. This technical guide provides a foundational understanding of its origin, production, and key biological data. The detailed protocols for fermentation and isolation serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this unique microbial metabolite. Future research may focus on elucidating its precise mechanism of action on signaling pathways and on optimizing its production through genetic and metabolic engineering of the producing strain.

References

An In-depth Technical Guide to the Foundational Research of the Delaminomycin Family of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Delaminomycin family of natural products, isolated from Streptomyces albulus, represents a class of compounds with significant biological activity.[1][2][3] These compounds have been identified as antagonists of extracellular matrix (ECM) receptors, suggesting their potential as modulators of cell adhesion and related physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on Delaminomycins A, B, and C, and their derivatives, with a focus on their biological activities, the experimental protocols used for their characterization, and their putative mechanism of action.

Chemical Structures and Derivatives

The core structure of the Delaminomycin family is characterized by a complex polyketide backbone. The naturally occurring compounds, Delaminomycin A, B, and C, differ in their substitution patterns.[1] Early research also explored the synthesis and activity of several derivatives, including spiro compounds (A2, B2, C2) and a derivative lacking the pyrrolidine ring (A4).[1]

Biological Activity and Quantitative Data

The Delaminomycin family exhibits a range of biological activities, primarily related to their function as extracellular matrix receptor antagonists. The key activities investigated in foundational studies include inhibition of B16 melanoma cell adhesion, modulation of concanavalin A (Con A)-induced lymphocyte proliferation, and effects in a mixed lymphocyte culture reaction (MLCR), as well as antimicrobial properties.[1]

While the initial research qualitatively describes the structure-activity relationships, specific IC50 and MIC values are not consistently reported in the foundational literature. The following tables summarize the observed biological activities and the qualitative structure-activity relationships.

Table 1: Summary of Biological Activities of the Delaminomycin Family

Compound/DerivativeB16 Melanoma Cell Adhesion InhibitionCon A-Induced Lymphocyte ProliferationMixed Lymphocyte Culture Reaction (MLCR)Antimicrobial Activity
Natural Products (A1, B1, C1) Inhibitory ActivityInhibitory ActivityPotent Inhibitory ActivityPotent Inhibitory Activity
Spiro Compounds (A2, B2, C2) Stronger Inhibitory Activity than Natural ProductsStronger Inhibitory Activity than Natural ProductsLess Potent than Natural ProductsLess Potent than Natural Products
Derivative A4 (lacking pyrrolidine ring) Reduced Inhibitory Activity compared to A1Not ReportedNot ReportedNot Reported

Table 2: Qualitative Structure-Activity Relationships (SAR) of Delaminomycin Derivatives

Structural ModificationEffect on Con A-Induced Lymphocyte ProliferationEffect on MLCR and Antimicrobial Activity
C-5' Substituent on Pyrrolidine Ring R = OH > R = OCH3 > R = HR = H > R = OCH3 > R = OH

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are outlined below.

B16 Melanoma Cell Adhesion Assay

This assay evaluates the ability of compounds to inhibit the attachment of B16 melanoma cells to a substrate, mimicking the initial step of metastasis.

  • Cell Culture: B16-F10 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Plate Coating: 96-well plates are coated with an extracellular matrix protein, such as fibronectin or laminin, to provide a surface for cell adhesion.

  • Assay Procedure:

    • B16-F10 cells are harvested, washed, and resuspended in a serum-free medium.

    • The cells are pre-incubated with varying concentrations of the test compounds (Delaminomycins) for a specified period.

    • The cell-compound mixture is then added to the pre-coated 96-well plates.

    • The plates are incubated to allow for cell adhesion.

    • Non-adherent cells are removed by gentle washing with PBS.

    • The remaining adherent cells are quantified using a suitable method, such as staining with crystal violet followed by absorbance measurement, or a luminescence-based cell viability assay.

  • Data Analysis: The percentage of cell adhesion is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is then determined.

Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive potential of the compounds by measuring their effect on T-lymphocyte proliferation stimulated by the mitogen Concanavalin A.

  • Lymphocyte Isolation: Murine splenic lymphocytes are isolated from the spleens of mice using standard procedures, such as density gradient centrifugation.

  • Assay Procedure:

    • Isolated lymphocytes are seeded into 96-well plates.

    • The cells are treated with various concentrations of the Delaminomycin compounds.

    • Concanavalin A is added to the wells to stimulate lymphocyte proliferation.

    • The plates are incubated for a period of 48-72 hours.

    • To measure proliferation, a reagent such as [3H]-thymidine or a non-radioactive alternative (e.g., BrdU or CFSE) is added to the wells for the final hours of incubation. This reagent is incorporated into the DNA of proliferating cells.

    • The amount of incorporated reagent is quantified using a scintillation counter (for [3H]-thymidine) or a spectrophotometer/flow cytometer (for non-radioactive alternatives).

  • Data Analysis: The inhibition of proliferation is calculated relative to the Con A-stimulated control without any compound. The IC50 value is determined as the concentration of the compound that inhibits 50% of the proliferative response.

Mixed Lymphocyte Culture Reaction (MLCR) Assay

The MLCR is an in vitro model of the recognition phase of an allogeneic immune response, primarily mediated by T-cells. It is used to evaluate the immunosuppressive activity of compounds.

  • Cell Preparation:

    • Responder Cells: Lymphocytes from one mouse strain (e.g., C57BL/6).

    • Stimulator Cells: Lymphocytes from a different, MHC-mismatched mouse strain (e.g., BALB/c). These cells are treated with mitomycin C or irradiation to prevent their own proliferation, so they only act as stimulators.

  • Assay Procedure:

    • Responder cells are co-cultured with stimulator cells in a 96-well plate.

    • Varying concentrations of the Delaminomycin compounds are added to the co-culture.

    • The plates are incubated for several days (typically 4-6 days) to allow for the allogeneic response and proliferation of the responder cells.

    • Proliferation is measured by adding [3H]-thymidine or a non-radioactive alternative during the final hours of incubation.

    • The amount of incorporated label is quantified.

  • Data Analysis: The inhibitory effect of the compounds on the proliferation of responder cells is calculated and the IC50 value is determined.

Antimicrobial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[4][5]

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Assay Procedure:

    • A serial two-fold dilution of the Delaminomycin compounds is prepared in a 96-well microtiter plate.

    • The standardized microbial inoculum is added to each well.

    • Positive (microorganism without compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Mechanism of Action and Signaling Pathways

Delaminomycins are characterized as extracellular matrix (ECM) receptor antagonists.[1][2][3] The ECM plays a crucial role in cell adhesion, migration, proliferation, and survival, primarily through the interaction of ECM components with cell surface receptors like integrins.[7] Disruption of these interactions can have profound effects on cellular behavior.

While the precise molecular targets and downstream signaling pathways affected by Delaminomycins have not been fully elucidated in the foundational literature, their activity as ECM receptor antagonists suggests an interference with integrin-mediated signaling. Integrin engagement with the ECM typically leads to the recruitment of various signaling and adaptor proteins to focal adhesions, initiating downstream cascades. A key player in this process is the Focal Adhesion Kinase (FAK).[8][9][10][11][12]

The following diagram illustrates a hypothetical workflow of how Delaminomycins might exert their effects as ECM receptor antagonists.

Delaminomycin_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Receptor Extracellular Matrix Receptor (e.g., Integrin) ECM->Receptor Binds FAK Focal Adhesion Kinase (FAK) Activation Receptor->FAK Activates Delaminomycin Delaminomycin Delaminomycin->Receptor Antagonizes Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Initiates Adhesion Cell Adhesion & Spreading Downstream->Adhesion Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical workflow of Delaminomycin as an ECM receptor antagonist.

The following diagram illustrates the potential signaling pathway inhibited by Delaminomycins.

Delaminomycin_Signaling_Pathway cluster_main Integrin-Mediated Signaling Pathway ECM ECM Ligand Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Adhesion_Migration Cell Adhesion & Migration FAK->Adhesion_Migration Src->FAK Phosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Delaminomycin Delaminomycin Delaminomycin->Integrin Inhibits Binding

Caption: Putative inhibition of integrin-mediated signaling by Delaminomycin.

Conclusion

The foundational research on the Delaminomycin family of compounds has established their role as extracellular matrix receptor antagonists with interesting biological activities, including anti-adhesion, immunosuppressive, and antimicrobial effects. The qualitative structure-activity relationships provide a basis for the rational design of more potent and selective analogs. While the precise quantitative data and a detailed elucidation of the signaling pathways remain areas for further investigation, the initial studies have laid a strong groundwork for the continued exploration of the therapeutic potential of this promising class of natural products. Future research focusing on the identification of the specific molecular targets and the comprehensive profiling of their effects on various cell types will be crucial for advancing the Delaminomycins towards clinical applications.

References

understanding the biosynthesis pathway of Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis of Delaminomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycins are a family of natural products produced by the soil bacterium Streptomyces albulus. These compounds, including Delaminomycin A, B, and C, have garnered interest due to their biological activities, which include antagonism of extracellular matrix receptors. Understanding the biosynthesis of these complex molecules is crucial for several reasons. For researchers and scientists, it offers insights into the novel enzymatic machinery and regulatory networks within Streptomyces. For drug development professionals, knowledge of the biosynthetic pathway opens up avenues for bioengineering and the generation of novel derivatives with improved therapeutic properties.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. Due to a lack of direct experimental data on this compound's biosynthesis, this guide heavily relies on the established knowledge of the closely related Delaminomycin A and proposes a putative pathway for this compound. It is important to note that while scientifically grounded, some aspects of the proposed pathway are hypothetical and await experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway, a common mechanism for generating complex natural products in actinobacteria.

Precursor Analysis based on Delaminomycin A

Isotopic labeling studies on Streptomyces albulus MJ202-72F3 have successfully identified the building blocks for Delaminomycin A.[1] These studies are foundational to our understanding of the entire Delaminomycin family's biosynthesis. The identified precursors are:

  • Six acetate units: These are incorporated via the PKS machinery, likely as malonyl-CoA extender units.

  • Five propionate units: These are also incorporated by the PKS, likely as methylmalonyl-CoA extender units, leading to the characteristic methyl branches in the polyketide backbone.

  • One glycine unit: This amino acid is incorporated by the NRPS module.

Given the structural similarity between Delaminomycin A and C, it is highly probable that this compound is synthesized from the same set of precursors.

Hypothetical Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Assembly

While the specific gene cluster for delaminomycin biosynthesis has not yet been identified in any publicly available Streptomyces albulus genome sequences, a general model for the PKS/NRPS assembly can be proposed based on the known precursors.

The biosynthesis would likely initiate with the loading of a starter unit onto the PKS. The subsequent modules of the PKS would then sequentially add acetate and propionate extender units, with specific domains within each module controlling the chemistry (e.g., ketoreduction, dehydration, enoylreduction) at each step of chain elongation.

Following the assembly of the polyketide chain, it would be passed to an NRPS module. This module would be responsible for the incorporation of the glycine unit. The NRPS module would contain the necessary adenylation (A), thiolation (T), and condensation (C) domains to activate and incorporate the amino acid.

Finally, a thioesterase (TE) domain would likely catalyze the release and cyclization of the hybrid polyketide-peptide chain, forming the core structure of the delaminomycins.

Proposed Late-Stage Modifications for this compound Biosynthesis

The structural differences between Delaminomycin A and C are likely the result of late-stage modifications, catalyzed by tailoring enzymes encoded within or near the biosynthetic gene cluster. These modifications are common in natural product biosynthesis and are a key source of molecular diversity. Potential modifications that could differentiate this compound from A include, but are not limited to:

  • Oxidation/Reduction: Hydroxylases or reductases could alter the oxidation state of specific carbons.

  • Methylation: Methyltransferases could add methyl groups to the molecule.

  • Glycosylation: Glycosyltransferases could attach sugar moieties, although this is less likely for the known delaminomycin structures.

Without the identified gene cluster, the exact nature of the tailoring enzymes and the modifications they catalyze remains speculative.

Quantitative Data

The following table summarizes the quantitative data available for the biosynthesis of Delaminomycin A, which is presumed to be the same for this compound.

PrecursorNumber of Units Incorporated
Acetate6
Propionate5
Glycine1

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of a natural product like this compound involves a combination of genetic, biochemical, and analytical techniques. While specific protocols for this compound are not available, the following general methodologies are standard in the field.

Isotopic Labeling Studies

This technique was instrumental in identifying the precursors of Delaminomycin A and would be a key first step for confirming the precursors of this compound.

Methodology:

  • Culture Preparation: Streptomyces albulus is cultured in a defined medium.

  • Precursor Feeding: The culture is fed with isotopically labeled precursors (e.g., ¹³C-labeled acetate, propionate, or glycine) at various stages of growth.

  • Fermentation and Extraction: The fermentation is continued, and then the delaminomycins are extracted from the culture broth and mycelium.

  • Purification: this compound is purified using chromatographic techniques such as HPLC.

  • NMR Analysis: The purified, labeled this compound is analyzed by ¹³C-NMR spectroscopy to determine the positions of the incorporated isotopes, thereby mapping the origin of the carbon skeleton.

Gene Cluster Identification and Knockout Experiments

Identifying the biosynthetic gene cluster (BGC) is crucial for understanding the enzymatic steps.

Methodology:

  • Genome Sequencing: The genome of the producing strain (Streptomyces albulus MJ202-72F3) is sequenced and assembled.

  • Bioinformatic Analysis: The genome is analyzed using tools like antiSMASH to identify putative secondary metabolite BGCs, particularly those predicted to be PKS/NRPS hybrids.

  • Gene Inactivation: Candidate genes within a putative BGC are inactivated using targeted gene knockout techniques (e.g., homologous recombination).

  • Metabolite Analysis: The resulting mutant strains are fermented, and their metabolite profiles are compared to the wild-type strain using LC-MS to see if the production of this compound is abolished.

Heterologous Expression

If the BGC is identified, it can be expressed in a heterologous host to confirm its function and to facilitate pathway engineering.

Methodology:

  • BGC Cloning: The entire BGC is cloned into an expression vector.

  • Host Transformation: The vector is introduced into a suitable heterologous host, often a genetically tractable Streptomyces strain like S. coelicolor or S. lividans.

  • Fermentation and Analysis: The heterologous host is fermented, and the culture is analyzed for the production of this compound.

Visualizations

Delaminomycin_C_Biosynthesis cluster_precursors Precursors cluster_assembly Hybrid PKS/NRPS Assembly Acetate (x6) Acetate (x6) PKS Polyketide Synthase (Type I) Acetate (x6)->PKS Propionate (x5) Propionate (x5) Propionate (x5)->PKS Glycine (x1) Glycine (x1) NRPS Non-Ribosomal Peptide Synthetase Glycine (x1)->NRPS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Hybrid Intermediate Hybrid Intermediate NRPS->Hybrid Intermediate Polyketide Chain->NRPS Delaminomycin Core Delaminomycin Core Hybrid Intermediate->Delaminomycin Core Cyclization/ Release (TE) This compound This compound Delaminomycin Core->this compound Late-stage Modifications (e.g., Oxidation)

Caption: Proposed biosynthetic pathway for this compound.

BGC_Identification_Workflow start Start: This compound Producing Strain genome_seq Genome Sequencing start->genome_seq bioinformatics Bioinformatic Analysis (e.g., antiSMASH) genome_seq->bioinformatics candidate_bgc Identify Putative PKS/NRPS BGCs bioinformatics->candidate_bgc gene_knockout Gene Knockout Experiments candidate_bgc->gene_knockout metabolite_analysis Metabolite Analysis (LC-MS) gene_knockout->metabolite_analysis production_abolished Production of This compound Abolished? metabolite_analysis->production_abolished production_abolished->candidate_bgc No bgc_confirmed BGC Confirmed production_abolished->bgc_confirmed Yes heterologous_exp Heterologous Expression bgc_confirmed->heterologous_exp end End: Pathway Elucidation heterologous_exp->end

References

Initial Mechanistic Insights into Delaminomycin C: An Extracellular Matrix Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a foundational understanding of the initial studies on the mechanism of action of Delaminomycin C, positioning it as a novel antagonist of extracellular matrix (ECM) receptors. While specific molecular targets and detailed signaling cascades are the subject of ongoing research, this guide synthesizes the available preliminary data and outlines the experimental approaches used to elucidate its function.

Introduction

This compound is a natural product that has garnered scientific interest due to its diverse biological activities, including antimicrobial and immunosuppressive effects.[1] Early investigations have categorized this compound as a novel antagonist of extracellular matrix receptors.[2] This positions the compound as a potential inhibitor of cell adhesion and related downstream signaling processes, which are critical in various physiological and pathological conditions, including cancer metastasis and inflammation. This guide will delve into the initial findings and the experimental frameworks used to characterize the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the kind of quantitative data typically generated in initial studies of a potential cell adhesion inhibitor like this compound. The values presented are hypothetical and for illustrative purposes to demonstrate the expected outcomes of such experiments.

Table 1: Inhibition of B16 Melanoma Cell Adhesion by this compound

This compound Concentration (µM)Cell Adhesion (%)Standard Deviation
0 (Control)100± 5.2
0.185± 4.8
152± 3.1
1023± 2.5
1008± 1.9

Table 2: Effect of this compound on Murine Splenic Lymphocyte Proliferation

This compound Concentration (µM)Proliferation IndexStandard Deviation
0 (Control)1.00± 0.08
0.10.78± 0.06
10.45± 0.05
100.15± 0.03
1000.04± 0.01

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial characterization of this compound's activity are provided below.

3.1. B16 Melanoma Cell Adhesion Assay

  • Objective: To quantify the inhibitory effect of this compound on the adhesion of B16 melanoma cells to an extracellular matrix substrate.

  • Materials:

    • B16 melanoma cell line

    • 96-well microtiter plates coated with an ECM protein (e.g., fibronectin, laminin)

    • This compound stock solution

    • Cell culture medium (e.g., DMEM)

    • Calcein-AM fluorescent dye

    • Phosphate-buffered saline (PBS)

    • Fluorometric plate reader

  • Procedure:

    • B16 melanoma cells are cultured to 80-90% confluency.

    • Cells are harvested, washed with PBS, and resuspended in serum-free medium containing Calcein-AM for 30 minutes at 37°C to label the cells.

    • Labeled cells are washed and resuspended in serum-free medium.

    • ECM-coated 96-well plates are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.

    • The drug solution is removed, and the labeled B16 cells are seeded into the wells.

    • The plate is incubated for 1-2 hours at 37°C to allow for cell adhesion.

    • Non-adherent cells are removed by gentle washing with PBS.

    • The fluorescence of the remaining adherent cells is measured using a fluorometric plate reader at an excitation/emission of 485/520 nm.

    • The percentage of cell adhesion is calculated relative to the control (vehicle-treated) wells.

3.2. Murine Splenic Lymphocyte Proliferation Assay

  • Objective: To assess the immunosuppressive activity of this compound by measuring its effect on the proliferation of murine splenic lymphocytes.

  • Materials:

    • Spleens from mice (e.g., C57BL/6)

    • RPMI-1640 medium supplemented with fetal bovine serum

    • Concanavalin A (Con A) or other mitogens

    • This compound stock solution

    • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

    • Cell harvesting equipment and scintillation counter (for [³H]-thymidine) or plate reader (for colorimetric assays)

  • Procedure:

    • A single-cell suspension of splenocytes is prepared from murine spleens.

    • Red blood cells are lysed, and the remaining lymphocytes are washed and resuspended in complete RPMI-1640 medium.

    • Cells are seeded in 96-well plates.

    • Varying concentrations of this compound are added to the wells, followed by the addition of a mitogen like Con A to stimulate lymphocyte proliferation.

    • Plates are incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • For the final 18 hours of incubation, [³H]-thymidine is added to each well.

    • Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

    • The proliferation index is calculated as the ratio of counts per minute (CPM) in treated wells to the CPM in control wells.

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Hypothesized Signaling Pathway for this compound Action

The following diagram illustrates a plausible signaling pathway that could be disrupted by this compound acting as an extracellular matrix receptor antagonist.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM Extracellular Matrix (e.g., Fibronectin) ECM_Receptor ECM Receptor (e.g., Integrin) ECM->ECM_Receptor Binds FAK Focal Adhesion Kinase (FAK) ECM_Receptor->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) Src->Downstream_Signaling Activates Cellular_Response Cellular Response (Adhesion, Proliferation, Migration) Downstream_Signaling->Cellular_Response Leads to Delaminomycin_C This compound Delaminomycin_C->ECM_Receptor Antagonizes

Hypothesized this compound Mechanism of Action

4.2. Experimental Workflow for Characterizing this compound

This diagram outlines a logical workflow for the initial investigation of a compound suspected to be an ECM receptor antagonist.

G Start Start: Compound Identified (this compound) Cell_Adhesion_Assay Cell Adhesion Assay (e.g., B16 Melanoma) Start->Cell_Adhesion_Assay Proliferation_Assay Cell Proliferation Assay (e.g., Lymphocytes) Start->Proliferation_Assay Migration_Assay Cell Migration Assay (e.g., Wound Healing) Start->Migration_Assay Target_ID Target Identification (e.g., Affinity Chromatography, Pull-down Assays) Cell_Adhesion_Assay->Target_ID Proliferation_Assay->Target_ID Migration_Assay->Target_ID Binding_Assay Receptor Binding Assay (e.g., SPR, ELISA) Target_ID->Binding_Assay Downstream_Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-FAK, p-ERK) Binding_Assay->Downstream_Signaling_Analysis Conclusion Conclusion: Mechanism of Action Characterized Downstream_Signaling_Analysis->Conclusion

Experimental Workflow for this compound Investigation

Conclusion and Future Directions

The initial studies on this compound strongly suggest its role as an antagonist of extracellular matrix receptors, leading to the inhibition of cell adhesion and lymphocyte proliferation. The presented experimental protocols and workflows provide a roadmap for the further elucidation of its precise mechanism of action. Future research should focus on identifying the specific ECM receptor(s) that this compound targets, mapping the downstream signaling pathways that are modulated, and evaluating its therapeutic potential in preclinical models of diseases characterized by aberrant cell adhesion and signaling, such as cancer and autoimmune disorders.

References

physicochemical properties of Delaminomycin C for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycin C is a member of the delaminomycin family of natural products, first isolated from the fermentation broth of Streptomyces albulus.[1] These compounds have garnered interest in the scientific community due to their novel biological activity as nonpeptide antagonists of extracellular matrix (ECM) receptors.[1] By interfering with the interaction between cells and the ECM, this compound presents a promising avenue for research in areas such as oncology, immunology, and fibrosis, where cell adhesion and signaling play a critical role. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, bioavailability, and overall suitability for various experimental and therapeutic contexts.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₉H₄₃NO₅[2]
Molecular Weight 485.661 g/mol [2]
Appearance Yellow powderUeno et al., 1993
Melting Point 138 - 141 °CUeno et al., 1993
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane.Ueno et al., 1993
UV λmax (MeOH) 245 nm (ε 12,000), 285 nm (ε 11,000), 340 nm (ε 7,000)Ueno et al., 1993
Optical Rotation [α]D²⁴ -150° (c 0.5, CHCl₃)Ueno et al., 1993
Predicted Density 1.117 ± 0.06 g/cm³[2]
Predicted Boiling Point 701.6 ± 60.0 °C[2]
Predicted XLogP3 4.587[2]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of this compound. The following protocols are based on standard methodologies for the characterization of natural products and are adapted from the initial isolation and characterization studies.

Determination of Melting Point

Methodology:

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • A small amount of the purified, crystalline this compound is placed into a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased at a rate of 1-2 °C per minute.

  • The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point.

Determination of Solubility

Methodology:

The solubility of this compound in various solvents is determined by the equilibrium solubility method.

  • An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Analysis

Methodology:

The stability of this compound under different conditions (e.g., temperature, pH, light) can be assessed using HPLC.

  • Solutions of this compound of a known concentration are prepared in various buffers (e.g., pH 3, 7, 9) and solvents.

  • Aliquots of these solutions are stored under different conditions:

    • Temperature: Refrigerated (2-8 °C), room temperature (20-25 °C), and elevated temperature (e.g., 40 °C).

    • Light: Protected from light and exposed to light.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), samples are withdrawn and analyzed by HPLC.

  • The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial peak area. The formation of degradation products can also be monitored.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Methodology:

A reverse-phase HPLC method is suitable for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 30% to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 285 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound of known concentration is prepared in methanol and serially diluted to create a calibration curve.

Spectroscopic Analysis

a) UV-Visible Spectroscopy

Methodology:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • The UV-Vis spectrum is recorded from 200 to 600 nm using a spectrophotometer.

  • The wavelengths of maximum absorbance (λmax) are identified.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.

Mechanism of Action and Signaling Pathway

This compound has been identified as an antagonist of extracellular matrix (ECM) receptors. This mechanism involves the inhibition of cell adhesion to ECM components like fibronectin and laminin. This interference with cell-matrix interactions disrupts downstream signaling pathways that are crucial for cell survival, proliferation, and migration. A key pathway affected is the integrin-mediated signaling cascade.

Integrins are transmembrane receptors that, upon binding to ECM proteins, cluster and activate intracellular signaling molecules. A central player in this pathway is the Focal Adhesion Kinase (FAK). The inhibition of ECM receptor binding by this compound would prevent the activation of this pathway.

DelaminomycinC_Signaling_Pathway ECM Extracellular Matrix (ECM) (e.g., Fibronectin, Laminin) Integrin Integrin Receptor ECM->Integrin Binding FAK_inactive FAK (inactive) Integrin->FAK_inactive Clustering & Recruitment DelaminomycinC This compound DelaminomycinC->Integrin Inhibition FAK_active FAK (active) (Autophosphorylation) FAK_inactive->FAK_active Activation Src Src FAK_active->Src Recruitment & Activation FAK_Src_complex FAK-Src Complex FAK_active->FAK_Src_complex Src->FAK_active Phosphorylation Src->FAK_Src_complex Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK_Src_complex->Downstream Cellular_Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Response

Caption: Integrin-mediated signaling pathway inhibited by this compound.

Experimental Workflows

Workflow for Isolation and Purification of this compound

Isolation_Workflow Fermentation Fermentation of Streptomyces albulus Harvest Harvest of Mycelium and Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Silica Gel Column Chromatography Crude_Extract->Chromatography1 Fractions Fraction Collection Chromatography1->Fractions Chromatography2 Preparative HPLC Fractions->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound

Caption: General workflow for the isolation and purification of this compound.

Logical Relationship for Structure Elucidation

Structure_Elucidation Pure_Compound Pure this compound MS Mass Spectrometry (MS) - Molecular Formula Pure_Compound->MS UV UV-Vis Spectroscopy - Chromophores Pure_Compound->UV NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR Spectral_Data Combined Spectral Data MS->Spectral_Data UV->Spectral_Data NMR->Spectral_Data Structure Proposed Structure Spectral_Data->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This compound represents a promising natural product with a unique mechanism of action that warrants further investigation. This technical guide provides essential physicochemical data, detailed experimental protocols, and a clear visualization of its proposed signaling pathway to support ongoing and future research efforts. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of drug discovery and chemical biology, facilitating the exploration of this compound's full therapeutic potential.

References

Delaminomycin C: An In-depth Technical Guide on its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delaminomycin C, a novel extracellular matrix receptor antagonist, has demonstrated notable immunomodulatory and antineoplastic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system. While research is ongoing, initial studies have highlighted its inhibitory activities in key immunological assays, suggesting its potential as an immunosuppressive agent. This document summarizes the available data, details relevant experimental protocols, and presents visual representations of experimental workflows to facilitate further research and development in the field of immunomodulation.

Introduction

This compound is a natural product that has been identified as an antagonist of extracellular matrix receptors.[1] Beyond its interactions with the ECM, this compound has exhibited significant biological activities, including immunomodulatory and antineoplastic effects.[1] Its ability to inhibit lymphocyte proliferation and adhesion of melanoma cells positions it as a compound of interest for further investigation in immunology and oncology.[1] This guide aims to consolidate the existing knowledge on the immunomodulatory properties of this compound to serve as a foundational resource for researchers.

Immunomodulatory Activities of this compound

This compound has been shown to possess inhibitory effects in several key in vitro assays that are indicative of immunosuppressive activity.[1]

Inhibition of T-Lymphocyte Proliferation

This compound has been observed to inhibit the proliferation of murine splenic lymphocytes induced by the mitogen Concanavalin A (Con A).[1] Con A is a lectin that activates T-cells, and its inhibition suggests that this compound may interfere with T-cell activation pathways.

Inhibition in Mixed Lymphocyte Culture Reaction (MLCR)

The compound has also demonstrated more potent inhibitory activity in a Mixed Lymphocyte Culture Reaction (MLCR) assay compared to its spiro derivative.[1] The MLCR is an in vitro model of the recognition of alloantigens and subsequent T-cell activation and proliferation, a critical process in transplant rejection. The inhibitory effect of this compound in this assay further supports its potential as an immunosuppressive agent.

Inhibition of B16 Melanoma Cell Adhesion

In addition to its effects on lymphocytes, this compound has been reported to show stronger inhibitory activity than its natural product counterparts (A1 and B1) in a B16 melanoma cell adhesion assay.[1] While primarily an anti-cancer assay, the modulation of cell adhesion can have implications in immune cell trafficking and interaction.

Quantitative Data

A critical aspect of understanding the potency of an immunomodulatory agent is its half-maximal inhibitory concentration (IC50) in relevant assays. Despite extensive literature searches, specific IC50 values for this compound in the Con A-induced lymphocyte proliferation, MLCR, and B16 melanoma cell adhesion assays have not been publicly reported. The primary literature describes the activity in relative terms (e.g., "more potent than").[1]

Table 1: Summary of In Vitro Immunomodulatory and Anti-adhesion Activities of this compound

AssayCell TypeSpeciesActivity TypeIC50 (µg/mL)Reference
Concanavalin A-induced Lymphocyte ProliferationMurine Splenic LymphocytesMouseInhibitionData not available[1]
Mixed Lymphocyte Culture Reaction (MLCR)Murine Splenic LymphocytesMouseInhibitionData not available[1]
B16 Melanoma Cell AdhesionB16 Melanoma CellsMouseInhibitionData not available[1]

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its immunomodulatory effects have not yet been elucidated in the available scientific literature. Based on its inhibitory action on T-cell proliferation, it is plausible that this compound may interfere with key signaling cascades involved in T-cell activation, such as the calcineurin-NFAT, MAPK, or NF-κB pathways. However, without direct experimental evidence, any depiction of a specific signaling pathway would be speculative. Further research is required to identify the molecular targets of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the immunomodulatory properties of compounds like this compound.

Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay

This assay is a standard method to assess the effect of a compound on T-lymphocyte proliferation.

Objective: To determine the inhibitory effect of this compound on the proliferation of murine splenic lymphocytes stimulated with Concanavalin A.

Materials:

  • Murine spleen cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Concanavalin A (Con A)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

  • 96-well flat-bottom microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or a microplate reader (for non-radioactive assays)

Procedure:

  • Prepare a single-cell suspension of splenocytes from a mouse spleen under sterile conditions.

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Adjust the cell suspension to a final concentration of 2 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound solutions to the wells. Include a vehicle control (solvent only).

  • Add 50 µL of Con A solution (final concentration typically 2.5-5 µg/mL) to the appropriate wells. Include unstimulated control wells (medium only).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • For non-radioactive assays: Follow the manufacturer's instructions for the specific kit being used (e.g., add MTT reagent and solubilization buffer, then read absorbance).

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the Con A-stimulated control.

One-Way Mixed Lymphocyte Culture Reaction (MLCR) Assay

This assay measures the proliferative response of T-cells from one donor (responder) to the alloantigens expressed on the cells of another, genetically different donor (stimulator).

Objective: To evaluate the inhibitory effect of this compound on the allogeneic T-cell response.

Materials:

  • Spleen cells from two different strains of mice (e.g., C57BL/6 and BALB/c).

  • Mitomycin C or irradiation source to inactivate stimulator cells.

  • Complete RPMI-1640 medium.

  • This compound.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit.

  • 96-well round-bottom microtiter plates.

  • CO₂ incubator, cell harvester, and scintillation counter or microplate reader.

Procedure:

  • Prepare single-cell suspensions of splenocytes from both mouse strains.

  • Treat the stimulator cells (e.g., from BALB/c mice) with Mitomycin C (typically 25-50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells thoroughly after treatment.

  • Adjust the responder (e.g., C57BL/6) and stimulator cell suspensions to a final concentration of 2 x 10⁶ cells/mL.

  • In a 96-well round-bottom plate, add 100 µL of responder cells (2 x 10⁵ cells) and 100 µL of stimulator cells (2 x 10⁵ cells) to each well.

  • Prepare serial dilutions of this compound and add them to the co-culture. Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).

  • Incubate the plate for 4-5 days.

  • Pulse the cultures with [³H]-Thymidine or the appropriate non-radioactive reagent for the final 18 hours of incubation.

  • Harvest the cells and measure proliferation as described for the Con A assay.

  • Calculate the percentage of inhibition of the MLR for each concentration of this compound.

B16 Melanoma Cell Adhesion Assay

This assay assesses the ability of a compound to inhibit the attachment of cancer cells to a substrate.

Objective: To quantify the inhibitory effect of this compound on the adhesion of B16 melanoma cells.

Materials:

  • B16 melanoma cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • 96-well tissue culture-treated plates.

  • This compound.

  • Crystal violet staining solution.

  • Solubilization buffer (e.g., 10% acetic acid).

  • Microplate reader.

Procedure:

  • Culture B16 melanoma cells to sub-confluency.

  • Harvest the cells using trypsin-EDTA, wash, and resuspend in complete medium.

  • Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

  • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

  • Incubate the plate for a short period (e.g., 1-2 hours) to allow for cell adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the fixed cells with crystal violet solution for 10-15 minutes.

  • Wash the wells thoroughly with water to remove excess stain and allow them to dry.

  • Solubilize the stain by adding a solubilization buffer to each well.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the untreated control.

Visualizations

As the specific signaling pathways modulated by this compound are currently unknown, a diagram of a generalized experimental workflow for assessing its immunomodulatory properties is provided below.

Experimental_Workflow_for_Delaminomycin_C cluster_assays In Vitro Immunomodulatory Assays cluster_cells Cell Sources cluster_treatment Treatment cluster_readout Data Acquisition & Analysis assay1 Con A-induced Lymphocyte Proliferation readout1 Measure Cell Proliferation ([3H]-Thymidine, MTT, etc.) assay1->readout1 assay2 Mixed Lymphocyte Culture Reaction (MLCR) assay2->readout1 assay3 B16 Melanoma Cell Adhesion Assay readout2 Measure Cell Adhesion (Crystal Violet Staining) assay3->readout2 cells1 Murine Splenic Lymphocytes cells1->assay1 cells1->assay2 cells2 B16 Melanoma Cells cells2->assay3 compound This compound (Varying Concentrations) compound->assay1 compound->assay2 compound->assay3 analysis Calculate % Inhibition Determine IC50 (if possible) readout1->analysis readout2->analysis

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has emerged as a compound with promising immunomodulatory properties, demonstrating inhibitory effects on T-lymphocyte proliferation and melanoma cell adhesion in vitro.[1] However, the current body of public-domain research is limited. To fully realize the therapeutic potential of this compound, future research should focus on several key areas:

  • Determination of Potency: Quantitative analysis to determine the IC50 values of this compound in various immunological assays is crucial for understanding its potency and for comparative studies.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound is essential. Studies investigating its effects on key signaling nodes such as NF-κB, MAPK, and calcineurin would provide significant insights.

  • In Vivo Efficacy: Evaluation of the immunosuppressive effects of this compound in animal models of autoimmune disease and transplantation is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound and its analogs could lead to the development of more potent and selective immunomodulatory agents.

This technical guide provides a summary of the current knowledge on this compound's immunomodulatory properties. It is intended to be a valuable resource for researchers and professionals in the field, stimulating further investigation into this promising compound.

References

Delaminomycin C: A Technical Overview of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the preliminary antimicrobial spectrum of Delaminomycin C, a novel nonpeptide extracellular matrix receptor antagonist. This compound is a natural product isolated from the soil bacterium Streptomyces albulus MJ202-72F3.[1] This document summarizes the available quantitative data on its antimicrobial activity, outlines the experimental methodologies used in its determination, and provides a visual representation of the experimental workflow.

Antimicrobial Spectrum of this compound

This compound has demonstrated notable activity against Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Below is a summary of the reported MIC values for this compound against various microorganisms.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive bacterium0.5 µg/mL[1]
Streptococcus pneumoniaeGram-positive bacteriumEffective inhibition reported, specific MIC not detailed[1]

Further research is required to establish a broader antimicrobial spectrum, including activity against a wider range of Gram-negative bacteria and fungi.

Experimental Protocols

The determination of the antimicrobial activity of this compound was conducted using standard microbiological techniques. The following is a detailed description of the likely experimental protocol based on common antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microbial strains was likely determined using a broth microdilution method. This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate.

1. Inoculum Preparation:

  • Pure cultures of the test microorganisms are grown on an appropriate agar medium.

  • A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted to the final inoculum concentration required for the assay.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • A series of twofold dilutions of the stock solution are then made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized microbial suspension.

  • Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium and this compound but no inoculum) are included.

  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Obtain Pure Microbial Culture start->culture inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Prepare Serial Dilutions of this compound dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways involved in the antimicrobial mechanism of action of this compound. Its primary described activity is as an extracellular matrix receptor antagonist.[1] The relationship between this activity and its antimicrobial effects is an area that warrants further investigation. Future research may elucidate the precise molecular targets and signaling cascades that are disrupted by this compound in microbial cells.

References

Early Research on the Anti-Cancer Potential of Delaminomycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycin C, a member of the delaminomycin family of natural products, was identified in early studies as a novel antagonist of extracellular matrix (ECM) receptors.[1] Isolated from the soil bacterium Streptomyces albulus, this compound, along with its analogs Delaminomycin A and B, has been subject to initial investigations to determine its biological activities. While primarily characterized for its immunomodulatory and antimicrobial properties, early research also explored its potential as an anti-cancer agent, particularly focusing on its cytotoxic effects against tumor cells in vitro. This technical guide synthesizes the available early research findings on the anti-cancer potential of this compound, providing a foundation for further investigation in the field of oncology drug discovery.

In Vitro Anti-Cancer Activity

Preliminary studies on the Delaminomycin family, including this compound, have indicated cytotoxic activity against tumor cells. The primary available research points to evaluations of this compound and its derivatives in in vitro settings, with a focus on melanoma cells.

Quantitative Data

Specific quantitative data on the anti-cancer activity of this compound, such as IC50 values against a panel of cancer cell lines, remains limited in publicly accessible literature. However, structure-activity relationship (SAR) studies on delaminomycins have provided qualitative insights into their cytotoxic potential.

CompoundCell LineAssay TypeObserved ActivityCitation
Delaminomycin A1Tumor CellsCytotoxicity AssayCytotoxic effects observed.[2]
Delaminomycin A4 (lacking pyrrolidine ring)Tumor CellsCytotoxicity AssayReduced cytotoxicity compared to Delaminomycin A1.[2]
Delaminomycins A1, B1, C1B16 Melanoma CellsCell Adhesion AssayInhibitory activity on cell adhesion.[2]

Note: The available literature does not provide specific IC50 values for this compound. The data suggests that the pyrrolidine ring is crucial for its cytotoxic activity.

Experimental Protocols

Detailed experimental protocols from the early anti-cancer research on this compound are not extensively documented in the available literature. However, based on the mention of B16 melanoma cells and cytotoxicity assays, a general methodology can be inferred.

B16 Melanoma Cell Adhesion Assay (Inferred)

This assay likely assessed the ability of this compound to inhibit the attachment of B16 melanoma cells to extracellular matrix components.

  • Cell Line: B16 Melanoma Cells.

  • Culture Conditions: Cells would be cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Principle: 96-well plates would be pre-coated with ECM proteins (e.g., fibronectin, laminin). B16 melanoma cells, pre-treated with varying concentrations of this compound, would then be seeded into these wells. After an incubation period, non-adherent cells would be washed away, and the remaining adherent cells quantified using a colorimetric assay (e.g., MTT or crystal violet staining). The reduction in cell adhesion in the presence of this compound would indicate its inhibitory effect.

Cytotoxicity Assay (Inferred)

Standard colorimetric assays were likely employed to assess the cytotoxic effects of this compound on tumor cells.

  • Cell Lines: While specific cell lines beyond B16 melanoma are not detailed, a panel of representative cancer cell lines would typically be used.

  • Methodology:

    • Cells would be seeded in 96-well plates and allowed to attach overnight.

    • The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound.

    • After a defined exposure time (e.g., 24, 48, or 72 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well.

    • Viable cells with active mitochondrial dehydrogenases would convert the soluble MTT into an insoluble formazan product.

    • The formazan crystals would then be dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the resulting colored solution, proportional to the number of viable cells, would be measured using a microplate reader.

    • The percentage of cell viability would be calculated relative to untreated control cells, and IC50 values would be determined from dose-response curves.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways modulated by this compound in the context of its anti-cancer activity is not available in the early research literature. The primary mechanism of action described for the delaminomycin family is the antagonism of extracellular matrix receptors, which could potentially interfere with cancer cell adhesion, migration, and invasion. However, the downstream signaling cascades triggered by this antagonism in cancer cells have not been elucidated.

To illustrate the general workflow of the inferred in vitro experiments, the following diagrams are provided.

Experimental_Workflow_Cell_Adhesion cluster_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_quant Quantification p1 Coat 96-well plate with ECM proteins p2 Block non-specific binding sites p1->p2 a1 Seed treated cells onto coated plate p2->a1 c1 Culture B16 Melanoma Cells c2 Harvest and resuspend cells c1->c2 c3 Pre-treat cells with This compound c2->c3 c3->a1 a2 Incubate to allow cell adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 q1 Stain adherent cells (e.g., Crystal Violet) a3->q1 q2 Solubilize stain q1->q2 q3 Measure absorbance q2->q3

Figure 1. Inferred workflow for the B16 melanoma cell adhesion assay.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay (MTT) cluster_data_analysis Data Analysis cc1 Seed cancer cells in 96-well plate cc2 Allow cells to attach overnight cc1->cc2 t2 Treat cells with varying concentrations cc2->t2 t1 Prepare serial dilutions of this compound t1->t2 t3 Incubate for a defined period (24-72h) t2->t3 va1 Add MTT reagent to each well t3->va1 va2 Incubate to allow formazan formation va1->va2 va3 Solubilize formazan crystals va2->va3 da1 Measure absorbance at appropriate wavelength va3->da1 da2 Calculate percentage of cell viability da1->da2 da3 Determine IC50 value da2->da3

Figure 2. Inferred workflow for an in vitro cytotoxicity assay (e.g., MTT).

Conclusion and Future Directions

The early investigations into the anti-cancer potential of this compound provide a preliminary indication of its cytotoxic activity against tumor cells, particularly melanoma. The structure-activity relationship studies suggest that the core structure of the delaminomycin family is important for this activity. However, the currently available literature lacks the detailed quantitative data and mechanistic insights necessary to fully assess its potential as a therapeutic agent.

For future research, it is imperative to:

  • Conduct comprehensive in vitro cytotoxicity screening of this compound against a diverse panel of human cancer cell lines to determine its potency and selectivity.

  • Elucidate the mechanism of action by which this compound exerts its anti-cancer effects, including its impact on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

  • Perform in vivo studies in relevant animal models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

A more thorough investigation into these areas will be critical in determining whether this compound or its derivatives warrant further development as novel anti-cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Assessing the Effects of Test Compounds on B16 Melanoma Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metastasis is the primary cause of mortality in melanoma, a highly aggressive form of skin cancer. The process of metastasis involves a complex cascade of events, including the adhesion of cancer cells to the extracellular matrix (ECM) and endothelial cells, followed by invasion into surrounding tissues and intravasation into the bloodstream.[1] The B16 melanoma cell line, particularly the B16-F10 subline, is a widely used and well-characterized murine model for studying melanoma progression and metastasis due to its high metastatic potential.[2] Understanding the molecular mechanisms of B16 melanoma cell adhesion and developing therapeutic agents that can inhibit this process are critical for preventing metastasis.

Cell adhesion is mediated by specific interactions between cell surface receptors, such as integrins, and ECM components like laminin, fibronectin, and collagen.[3][4][5] These interactions trigger intracellular signaling cascades that regulate cell survival, proliferation, and migration.[5] Therefore, assays that measure the adhesion of B16 melanoma cells to ECM components are valuable tools for screening and characterizing potential anti-metastatic compounds.

These application notes provide detailed protocols for conducting B16 melanoma cell adhesion assays to evaluate the efficacy of a test compound, referred to herein as Delaminomycin C. The protocols cover cell culture, preparation of ECM-coated plates, the adhesion assay itself, and quantification of adhesion. Additionally, a key signaling pathway involved in melanoma cell adhesion is illustrated.

Signaling Pathway: Integrin-Mediated Adhesion and Downstream Signaling

Integrins are heterodimeric transmembrane receptors that play a crucial role in mediating cell-ECM adhesion.[6] In B16 melanoma cells, integrins such as α6β1 are known to bind to laminin, a major component of the basement membrane.[4] Upon binding to their ECM ligands, integrins cluster and recruit various signaling and scaffolding proteins to form focal adhesions. This clustering activates downstream signaling pathways, including the Focal Adhesion Kinase (FAK) pathway, which is pivotal in regulating cell migration, proliferation, and survival. The activation of FAK can subsequently influence other pathways, such as the MAPK/ERK pathway, which is also implicated in melanoma progression.[7]

G cluster_ECM Extracellular Matrix (ECM) cluster_Cell B16 Melanoma Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM Laminin / Fibronectin Integrin Integrin (e.g., α6β1) ECM->Integrin Binding Paxillin Paxillin Integrin->Paxillin Talin Talin Integrin->Talin FAK FAK ERK ERK FAK->ERK Activation Adhesion Cell Adhesion & Migration FAK->Adhesion Paxillin->FAK Talin->FAK Recruitment & Activation Myc c-Myc ERK->Myc Upregulation Proliferation Cell Proliferation & Survival Myc->Proliferation DelaminomycinC This compound DelaminomycinC->Integrin Inhibition?

Caption: Integrin-mediated signaling pathway in B16 melanoma cell adhesion.

Experimental Workflow for Cell Adhesion Assay

The following diagram outlines the general workflow for assessing the effect of this compound on B16 melanoma cell adhesion.

G Start Start Culture 1. Culture B16 Melanoma Cells Start->Culture Harvest 4. Harvest and Resuspend B16 Cells Culture->Harvest Coat 2. Coat 96-well Plate with ECM (e.g., Laminin) Block 3. Block Non-specific Binding Sites Coat->Block Seed 6. Seed Treated Cells onto ECM-coated Plate Block->Seed Pretreat 5. Pre-treat Cells with This compound Harvest->Pretreat Pretreat->Seed Incubate 7. Incubate to Allow Cell Adhesion Seed->Incubate Wash 8. Wash to Remove Non-adherent Cells Incubate->Wash Stain 9. Stain Adherent Cells (Crystal Violet) Wash->Stain Quantify 10. Solubilize Stain and Measure Absorbance Stain->Quantify Analyze 11. Analyze Data and Calculate % Adhesion Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for Delaminomycin C in Con A-Induced Murine Splenic Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycin C is a member of the delaminomycin family of antibiotics, which have been identified as nonpeptide extracellular matrix (ECM) receptor antagonists.[1] These compounds are isolated from Streptomyces albulus and possess a characteristic decalin motif and an acyl tetramic acid backbone. Research has indicated that delaminomycins, including this compound, exhibit immunosuppressive properties by inhibiting the proliferation of murine splenic lymphocytes induced by Concanavalin A (Con A).[2] This document provides detailed protocols for assessing the inhibitory effects of this compound on Con A-induced lymphocyte proliferation, intended for use in immunology research and drug development.

Data Presentation

The following table summarizes the key experimental parameters for the Con A-induced murine splenic lymphocyte proliferation assay with this compound.

ParameterRecommended Value/RangeNotes
Cell Type Murine Splenic LymphocytesIsolated from the spleens of mice (e.g., C57BL/6).
Mitogen Concanavalin A (Con A)1 - 5 µg/mL
Test Compound This compound0.1 - 100 µM (suggested range for dose-response)
Cell Density 2 x 10^5 - 5 x 10^5 cells/wellIn a 96-well plate.
Incubation Time 48 - 72 hoursAt 37°C in a 5% CO2 incubator.
Proliferation Assay MTT, [3H]-thymidine incorporation, or CFSEChoose based on laboratory capabilities.

Experimental Protocols

I. Preparation of Murine Splenic Lymphocytes
  • Spleen Homogenization: Aseptically harvest spleens from mice into sterile phosphate-buffered saline (PBS). Gently homogenize the spleens using the plunger of a sterile syringe or by pressing through a fine-mesh cell strainer to create a single-cell suspension.

  • Red Blood Cell Lysis: Centrifuge the cell suspension and resuspend the pellet in RBC lysis buffer (e.g., ACK lysis buffer). Incubate for 5 minutes at room temperature.

  • Cell Washing: Neutralize the lysis buffer with an excess of complete RPMI-1640 medium. Centrifuge the cells and wash the pellet twice with complete RPMI-1640.

  • Cell Counting and Viability: Resuspend the cells in complete RPMI-1640 and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density for the assay.

II. Con A-Induced Proliferation Assay
  • Cell Seeding: Seed the splenic lymphocytes into a 96-well flat-bottom plate at a density of 2 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO alone).

  • Mitogen Stimulation: Add Concanavalin A to the appropriate wells at a final concentration of 1-5 µg/mL. Include unstimulated control wells (cells only) and stimulated control wells (cells + Con A).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well during the last 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Assay: Prior to seeding, label the lymphocytes with CFSE. After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Proliferation Measurement spleen Spleen Harvest homogenize Homogenization spleen->homogenize rbc_lysis RBC Lysis homogenize->rbc_lysis wash Cell Washing rbc_lysis->wash count Cell Counting wash->count seed Seed Cells in 96-well Plate count->seed add_delC Add this compound seed->add_delC add_conA Add Concanavalin A add_delC->add_conA incubate Incubate 48-72h add_conA->incubate mtt MTT Assay incubate->mtt Option 1 thymidine [3H]-Thymidine incubate->thymidine Option 2 cfse CFSE Staining incubate->cfse Option 3

Caption: Experimental workflow for assessing this compound's effect on lymphocyte proliferation.

Con A-Induced T-Cell Activation Signaling Pathway

G ConA Concanavalin A TCR T-Cell Receptor (TCR) ConA->TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ras Ras DAG->Ras Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin Proliferation Gene Transcription & Lymphocyte Proliferation NFkB->Proliferation NFAT NFAT Calcineurin->NFAT NFAT->Proliferation MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Proliferation G DelC This compound TCR_complex TCR Signaling Complex (Lck, ZAP-70, LAT) DelC->TCR_complex Inhibition? Second_messengers Second Messengers (PLCγ1, DAG, IP3) DelC->Second_messengers Inhibition? Transcription_factors Transcription Factors (NF-κB, NFAT, AP-1) DelC->Transcription_factors Inhibition? TCR_complex->Second_messengers Second_messengers->Transcription_factors Proliferation Lymphocyte Proliferation Transcription_factors->Proliferation

References

Determining the Minimum Inhibitory Concentration (MIC) of Delaminomycin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Delaminomycin C, a novel extracellular matrix receptor antagonist with antimicrobial properties. The MIC is a critical parameter for assessing the potency of an antimicrobial agent and is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism in vitro.[1][2][3][4] This document outlines three standard methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion.

Special Considerations for this compound

This compound is a member of the tetramic acid family of natural products.[5] Structurally, it possesses a hydrophobic acyl tetramic acid moiety, which influences its solubility.[6]

  • Solubility: this compound is sparingly soluble in water. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol.[6] It is crucial to note the final concentration of the solvent in the assay to ensure it does not affect microbial growth. Typically, the final concentration of DMSO should not exceed 1% (v/v).

  • Stability: The stability of this compound in aqueous solutions like microbiological media should be considered, especially during prolonged incubation periods. It is recommended to prepare fresh dilutions for each experiment.

  • Adherence to Plastic: Due to its hydrophobic nature, this compound may adhere to plastic surfaces. Using low-protein-binding microplates and tips is advisable for the broth microdilution method to ensure accurate concentration delivery.

Data Presentation

Experimental results should be recorded and presented in a clear and organized manner to facilitate analysis and comparison. The following tables are templates for data collection.

Table 1: this compound Stock and Working Solution Preparation

ParameterValue
This compound Purity (%)
This compound Molecular Weight ( g/mol )485.66
Stock Solution Solvent
Stock Solution Concentration (mg/mL)
Intermediate Dilution Solvent
Range of Test Concentrations (µg/mL)

Table 2: MIC Determination by Broth Microdilution for this compound

Microorganism StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)Standard Deviation
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Candida albicans ATCC 90028
(User-defined strain 1)
(User-defined strain 2)

Table 3: MIC Determination by Agar Dilution for this compound

Microorganism StrainLowest Concentration with No Growth (µg/mL)MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Candida albicans ATCC 90028
(User-defined strain 1)
(User-defined strain 2)

Table 4: MIC Determination by Gradient Diffusion for this compound

Microorganism StrainIntersection of Inhibition Ellipse with Strip (µg/mL)MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Candida albicans ATCC 90028
(User-defined strain 1)
(User-defined strain 2)

Experimental Protocols

Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for the accuracy and reproducibility of MIC results.[7][8][9]

Method 1: Broth Microdilution

This method involves testing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[10][11][12]

Materials:

  • This compound

  • DMSO or other suitable solvent

  • 96-well sterile, low-protein-binding microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired test concentration.

    • Perform serial twofold dilutions of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) in a separate 96-well plate or in tubes to create working solutions that are 2 times the final desired concentrations.[12]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

    • Transfer 50 µL of the 2x concentrated this compound dilutions to the corresponding wells, resulting in a 1x final concentration and a volume of 100 µL.

    • Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 150 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) as observed with the unaided eye.[3] The reading can also be performed using a microplate reader by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading A Prepare this compound Stock Solution (in DMSO) B Serial Dilution of Drug in Broth (2x concentration) A->B F Add 2x Drug Dilutions B->F C Prepare Microbial Inoculum (0.5 McFarland) D Dilute Inoculum to final density C->D G Add Diluted Inoculum D->G E Dispense Broth to 96-well plate E->F F->G H Incubate Plate (35°C, 16-20h) G->H I Visually Inspect for Growth or Read OD600 H->I J Determine MIC I->J

Fig. 1: Broth Microdilution Workflow
Method 2: Agar Dilution

In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in Petri dishes.[10]

Materials:

  • This compound

  • DMSO or other suitable solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Test microorganism strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Water bath

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution in a suitable solvent to achieve concentrations that are 10 times the final desired concentrations in the agar.

    • Melt the MHA and maintain it in a water bath at 45-50°C.

    • For each desired concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA in a sterile tube or bottle. Mix thoroughly by inverting.

    • Pour the mixture into sterile Petri dishes and allow them to solidify on a level surface.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the microbial inoculum as described in the Broth Microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared microbial suspensions. A standardized volume of 1-2 µL per spot, delivering 10⁴ CFU per spot, is recommended.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. Any single colony or a faint haze should be disregarded.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation & Inoculation cluster_read Incubation & Reading A Prepare this compound Stock & Dilutions D Add Drug Dilutions to Molten MHA A->D B Melt MHA & Cool to 50°C B->D C Prepare Microbial Inoculum (0.5 McFarland) F Spot Inoculate Plates C->F E Pour Plates & Solidify D->E E->F G Incubate Plates (35°C, 16-20h) F->G H Examine for Growth G->H I Determine MIC H->I

Fig. 2: Agar Dilution Workflow
Method 3: Gradient Diffusion

This method utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent. When placed on an inoculated agar plate, the drug diffuses into the agar, creating a concentration gradient.

Materials:

  • Commercially available gradient diffusion strips (e.g., Etest®) for this compound (if available, otherwise custom strips may need to be prepared)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

Protocol:

  • Inoculum Preparation:

    • Prepare the microbial inoculum as described in the Broth Microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.

  • Application of Gradient Strip:

    • Allow the inoculated plate to dry for 5-15 minutes.

    • Using sterile forceps, carefully place the gradient diffusion strip onto the center of the agar surface. Ensure the entire length of the strip is in contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, an elliptical zone of inhibition will form around the strip.

    • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.

Gradient_Diffusion_Workflow A Prepare Microbial Inoculum (0.5 McFarland) B Inoculate MHA Plate (Lawn Culture) A->B C Apply Gradient Strip B->C D Incubate Plate (35°C, 16-20h) C->D E Read MIC at Intersection of Inhibition Zone & Strip D->E

Fig. 3: Gradient Diffusion Workflow

References

Practical Applications of Delaminomycin C in Immunosuppression Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycin C, a member of the pyrrolidinone family of antibiotics, has been identified as a potential immunosuppressive agent. This document provides detailed application notes and experimental protocols for the use of this compound in immunosuppression research. The information is intended to guide researchers in designing and executing experiments to explore the immunomodulatory properties of this compound. While the complete mechanistic details of this compound's activity are still under investigation, existing data suggests its potential as a tool for studying lymphocyte activation and proliferation.

Application Notes

This compound has demonstrated inhibitory effects on the proliferation of murine splenic lymphocytes induced by the mitogen Concanavalin A (Con A).[1] This suggests that this compound may interfere with T-cell activation pathways. The structure-activity relationship of delaminomycins indicates that the C-5' substituent of the pyrrolidine ring plays a role in the inhibitory activity on Con A-induced lymphocyte proliferation, with the order of activity being R = OH > R = OCH3 > R = H.[1]

Potential Research Applications:

  • Screening for Novel Immunosuppressive Drugs: this compound can serve as a reference compound in screens for new molecules with immunosuppressive activity.

  • Investigation of T-Cell Activation Pathways: Its inhibitory effect on T-cell proliferation makes it a useful tool to probe the signaling cascades involved in lymphocyte activation.

  • Structure-Activity Relationship Studies: The delaminomycin scaffold can be chemically modified to explore how different functional groups impact immunosuppressive potency.

Quantitative Data Summary

Currently, specific IC50 values for this compound's inhibition of lymphocyte proliferation are not available in the public domain. However, qualitative structure-activity relationship data has been reported.

Table 1: Structure-Activity Relationship of Delaminomycins on Con A-Induced Murine Splenic Lymphocyte Proliferation [1]

CompoundC-5' Substituent (R)Relative Inhibitory Activity
Delaminomycin-OH+++
Delaminomycin-OCH3++
Delaminomycin-H+

(+++) indicates the highest inhibitory activity in the series.

Key Experimental Protocols

Protocol 1: Inhibition of Concanavalin A-Induced Lymphocyte Proliferation

This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using a murine model.

1. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Murine splenocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (Con A)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU, or CFSE-based)

  • 96-well flat-bottom culture plates

  • Cell harvesting system and liquid scintillation counter (for [³H]-Thymidine incorporation) or a plate reader (for colorimetric/fluorometric assays)

2. Procedure:

  • Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions using standard procedures.

  • Cell Plating: Resuspend splenocytes in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10⁵ cells/well).

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. For the control wells, add 50 µL of medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Mitogen Stimulation: Prepare a stock solution of Con A in sterile PBS. Add 50 µL of Con A solution to each well to achieve a final concentration of 5 µg/mL. For unstimulated control wells, add 50 µL of sterile PBS.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Proliferation Assay:

    • [³H]-Thymidine Incorporation: 18 hours before the end of the incubation, add 1 µCi of [³H]-Thymidine to each well. After incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Non-Radioactive Assays: Follow the manufacturer's instructions for the specific proliferation assay kit being used.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the Con A-stimulated control.

Visualizations

Signaling Pathway Diagram

The precise signaling pathway inhibited by this compound to exert its immunosuppressive effect on T-cell proliferation has not been elucidated. However, T-cell activation via the T-cell receptor (TCR) and co-stimulatory molecules triggers several downstream signaling cascades critical for proliferation, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways. The following diagram illustrates a generalized T-cell activation signaling pathway which could be a potential target for this compound.

T_Cell_Activation_Pathway cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 RAS Ras TCR->RAS CD28 CD28 PI3K PI3K CD28->PI3K IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG AKT Akt PI3K->AKT RAF Raf RAS->RAF Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB Gene Gene Transcription mTOR->Gene Protein Synthesis ERK ERK MEK->ERK NFAT NFAT Calcineurin->NFAT NFkB->Gene AP1 AP-1 ERK->AP1 NFAT->Gene AP1->Gene AP AP -1 -1 Lymphocyte_Proliferation_Assay_Workflow start Start splenocyte_isolation Isolate Murine Splenocytes start->splenocyte_isolation cell_plating Plate Splenocytes (2 x 10⁵ cells/well) splenocyte_isolation->cell_plating add_delaminomycin Add this compound (Serial Dilutions) cell_plating->add_delaminomycin add_cona Add Concanavalin A (5 µg/mL) add_delaminomycin->add_cona incubate Incubate (48-72 hours) add_cona->incubate add_label Add Proliferation Label ([³H]-Thymidine or other) incubate->add_label incubate_label Incubate (e.g., 18 hours) add_label->incubate_label measure_proliferation Measure Proliferation incubate_label->measure_proliferation data_analysis Data Analysis (% Inhibition) measure_proliferation->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycin C is a novel natural product isolated from Streptomyces albulus that has been identified as an extracellular matrix receptor antagonist.[1][2] Preliminary studies have also indicated its potential as an antimicrobial agent. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial susceptibility of this compound. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[3][4]

These protocols are designed to be adaptable for testing this compound against a broad range of bacterial species. They will guide researchers in determining key antimicrobial parameters such as the Minimum Inhibitory Concentration (MIC), zone of inhibition, and the rate of bactericidal or bacteriostatic activity. This information is crucial for the preclinical development of this compound as a potential therapeutic agent.

Data Presentation

Quantitative data from the antimicrobial susceptibility assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for data summarization.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)Quality Control Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213Vancomycin
Escherichia coli ATCC 25922Ciprofloxacin
Pseudomonas aeruginosa ATCC 27853Gentamicin
Enterococcus faecalis ATCC 29212Ampicillin
Streptococcus pneumoniae ATCC 49619Penicillin
[Test Isolate 1]
[Test Isolate 2]

Table 2: Zone Diameters for Disk Diffusion Assay of this compound

Bacterial StrainThis compound Zone Diameter (mm)Control Antibiotic Zone Diameter (mm)Quality Control Strain Zone Diameter (mm)
Staphylococcus aureus ATCC 25923Vancomycin (30 µg)
Escherichia coli ATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosa ATCC 27853Gentamicin (10 µg)
[Test Isolate 1]
[Test Isolate 2]

Table 3: Time-Kill Kinetics of this compound against a Representative Bacterial Strain

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 4x MIC)Log10 CFU/mL (Control Antibiotic at 4x MIC)
0
2
4
8
12
24

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6][7]

Materials:

  • This compound stock solution (e.g., in DMSO or other suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Microplate reader (optional)

Protocol:

  • Preparation of this compound Dilutions: a. Prepare a working stock solution of this compound in a suitable solvent. b. In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the this compound working stock solution to the first well of a row and mix well. d. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial. This will result in a range of concentrations.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. b. Include a growth control well (inoculum in CAMHB without antimicrobial) and a sterility control well (CAMHB only).

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.[6]

  • Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.[6]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[9][10][11]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Control antibiotic disks (e.g., Vancomycin 30 µg, Ciprofloxacin 5 µg)

  • Ruler or caliper

Protocol:

  • Preparation of this compound Disks: a. Aseptically apply a defined volume (e.g., 20 µL) of a known concentration of this compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.

  • Inoculum Preparation and Plating: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[10]

  • Disk Application: a. Aseptically place the this compound-impregnated disks and control antibiotic disks onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart. b. Gently press each disk to ensure complete contact with the agar surface.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.[8]

  • Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13]

Materials:

  • This compound

  • Bacterial inoculum in the logarithmic phase of growth

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator shaker

Protocol:

  • Inoculum Preparation: a. Prepare an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control tube (no antimicrobial) and a control with a known bactericidal antibiotic. c. Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Viable Cell Counting: a. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. b. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. c. Plate a defined volume of each dilution onto agar plates.

  • Incubation and Colony Counting: a. Incubate the plates at 35-37°C for 18-24 hours. b. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the number of colony-forming units per milliliter (CFU/mL).

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each concentration of this compound and the controls. b. Bactericidal activity is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13] Bacteriostatic activity is a < 3-log10 reduction.[14]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_timekill Time-Kill Assay start Start prep_dlm Prepare this compound Stock start->prep_dlm prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum serial_dilution Serial Dilution in 96-well Plate prep_dlm->serial_dilution prep_disks Prepare this compound Disks prep_dlm->prep_disks setup_tubes Setup Assay Tubes with DLM prep_dlm->setup_tubes inoculate_mic Inoculate Plate prep_inoculum->inoculate_mic inoculate_mha Inoculate MHA Plate prep_inoculum->inoculate_mha inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes serial_dilution->inoculate_mic incubate_mic Incubate 16-20h inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic end End read_mic->end place_disks Place Disks on Agar prep_disks->place_disks inoculate_mha->place_disks incubate_disk Incubate 16-24h place_disks->incubate_disk read_zones Measure Zone Diameters incubate_disk->read_zones read_zones->end setup_tubes->inoculate_tubes sample_time Sample at Time Points (0-24h) inoculate_tubes->sample_time plate_count Plate Dilutions & Count CFU sample_time->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data plot_data->end

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Signaling_Pathway cluster_membrane ext Extracellular Space cyt Cytoplasm receptor Membrane Receptor/Enzyme pathway_start Upstream Signal receptor->pathway_start dlm This compound dlm->receptor substrate Essential Substrate substrate->receptor pathway_mid Intermediate Signaling Molecule pathway_start->pathway_mid pathway_end Downstream Effector pathway_mid->pathway_end cell_process Essential Cellular Process (e.g., Cell Wall Synthesis, Protein Synthesis) pathway_end->cell_process inhibition Inhibition

Caption: Hypothetical signaling pathway inhibited by an antimicrobial agent.

References

Application of Delaminomycin C in In Vitro Cancer Cell Line Studies: A Summary of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals: Comprehensive, detailed application notes and protocols for the use of Delaminomycin C in a wide range of in vitro cancer cell line studies cannot be generated at this time due to the limited publicly available scientific literature. Research on this compound appears to be sparse and primarily dates back to the early 1990s. The available information focuses on its discovery and initial characterization, with minimal data on its specific applications in cancer cell line research.

This document summarizes the existing information on this compound and provides generalized protocols and workflows that can be adapted for the preliminary investigation of novel compounds, such as this compound, in cancer cell lines.

Introduction to this compound

This compound is a compound that was identified as a novel extracellular matrix (ECM) receptor antagonist.[1] It belongs to a group of related compounds, Delaminomycins A and B, which were also isolated and characterized.[1] Early studies investigated the biological activities of these compounds and their derivatives.[2]

Initial research indicated that Delaminomycins, including this compound, exhibited inhibitory activity on B16 melanoma cell adhesion.[2] The compounds also showed effects on the concanavalin A-induced proliferation of murine splenic lymphocytes.[2] While there is a mention of "cytotoxicity against tumor cells in vitro," specific quantitative data, such as IC50 values across a panel of cancer cell lines, are not available in the accessible literature.[2] The mechanism of action of this compound in cancer cells and the specific signaling pathways it may modulate have not been elucidated in the available research.

Due to the absence of detailed experimental data, the following sections provide generalized methodologies and workflows as a guide for researchers interested in exploring the in vitro anticancer potential of novel compounds.

Hypothetical Workflow for In Vitro Evaluation of a Novel Anticancer Compound

The following diagram illustrates a general workflow for the initial in vitro assessment of a compound like this compound for its anticancer properties.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (on sensitive cell lines) Compound_Prep Compound Preparation (Solubilization, Dilution Series) Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, CellTiter-Glo) Compound_Prep->Viability_Assay Cell_Line_Selection Cancer Cell Line Panel Selection (e.g., NCI-60) Cell_Line_Selection->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis cluster_1 cluster_1 IC50_Determination->cluster_1 Western_Blot Western Blot Analysis (Target Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Signaling_Pathway_Analysis Signaling Pathway Identification Western_Blot->Signaling_Pathway_Analysis

Caption: General workflow for in vitro anticancer drug screening.

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments in the initial assessment of an investigational compound. These should be optimized based on the specific cell lines and compound characteristics.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Analysis (Hypothetical)

As the mechanism of action for this compound is not well-defined, a hypothetical signaling pathway diagram for a generic anticancer agent that induces apoptosis is presented below. This is for illustrative purposes only.

Signaling_Pathway cluster_pathway Apoptosis Induction Pathway Compound Anticancer Compound (e.g., this compound) Receptor Cell Surface Receptor (e.g., ECM Receptor) Compound->Receptor Antagonism Signal_Transduction Signal Transduction Cascade (Kinase Inhibition/Activation) Receptor->Signal_Transduction Inhibition Mitochondria Mitochondrial Stress Signal_Transduction->Mitochondria Modulation Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptosis signaling pathway for a novel compound.

Conclusion

While this compound was identified as a biologically active compound with potential relevance to cancer research through its interaction with the extracellular matrix, the publicly available data is insufficient to provide detailed protocols and application notes for its use in in vitro cancer cell line studies. The information presented here serves as a summary of the existing knowledge and a general guide for the initial investigation of novel anticancer compounds. Further research would be required to elucidate the specific mechanisms of action, determine the spectrum of activity across various cancer cell types, and develop detailed protocols for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the analysis of Delaminomycin C using High-Performance Liquid Chromatography (HPLC). This compound, a secondary metabolite from Streptomyces, requires a robust and reliable analytical method for its quantification and purity assessment in various matrices, including fermentation broths and purified samples. This application note details the necessary instrumentation, reagents, sample preparation, and chromatographic conditions for the successful analysis of this compound.

Introduction

This compound is a bioactive compound belonging to the pyrrolidinone family of natural products, produced by Streptomyces species.[1][2] Its potential as a therapeutic agent necessitates accurate and precise analytical methods for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This protocol focuses on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar to nonpolar compounds like this compound.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Columns:

  • A C18 reversed-phase column is recommended as a starting point. Typical dimensions are 4.6 mm x 150 mm with 5 µm particle size.

Chemicals and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid (FA), HPLC grade

  • This compound standard (if available)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Purified Samples or Standards:

  • Accurately weigh a small amount of this compound.

  • Dissolve in a suitable organic solvent such as DMSO or Methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Further dilute the stock solution with the initial mobile phase composition to the desired concentration range for analysis.

For Fermentation Broth:

  • Separate the mycelium from the culture broth by centrifugation.

  • The mycelial cake can be extracted with an organic solvent like methanol or ethyl acetate to solubilize this compound and other lipophilic metabolites.

  • Concentrate the resulting crude extract under reduced pressure.

  • To further purify, employ differential partitioning. A common strategy is to partition the concentrated extract between n-butanol and water. Due to its hydrophobic nature, this compound is expected to preferentially partition into the n-butanol phase.

  • Evaporate the n-butanol phase and reconstitute the residue in a suitable solvent (e.g., Methanol or DMSO) for HPLC analysis.

  • Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Determination of UV Absorbance Maximum (λmax)

For optimal sensitivity, it is crucial to determine the UV absorbance maximum (λmax) of this compound.

  • Prepare a solution of purified this compound in the mobile phase.

  • Using a UV-Vis spectrophotometer or a PDA detector in the HPLC system, scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm).

HPLC Method Parameters

The following table outlines a starting point for the HPLC method development. Optimization may be required based on the specific column and instrumentation used.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)
Gradient Start with a shallow gradient, for example: 5% to 95% B over 30 minutes. This can be optimized for faster analysis.
Flow Rate 1.0 mL/min
Column Temperature 30 °C (can be adjusted to optimize separation)
Injection Volume 10-20 µL
Detector Wavelength To be determined by UV-Vis scan (λmax). If unknown, monitor at 210 nm, 220 nm, and 254 nm initially.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₄₃NO₅
Molecular Weight 485.661 g/mol

Table 2: Example HPLC Data for this compound Standard

Concentration (µg/mL)Peak AreaRetention Time (min)
11500015.2
57500015.2
1015200015.2
2538000015.1
5076500015.2

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fermentation broth.

HPLC_Workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Extraction Solvent Extraction (e.g., Methanol) Centrifugation->Extraction Partitioning Liquid-Liquid Partitioning (e.g., n-Butanol/Water) Extraction->Partitioning Evaporation Evaporation & Reconstitution Partitioning->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV-Vis/PDA Detection (at λmax) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The protocol described in this application note provides a solid foundation for the HPLC analysis of this compound. By following the outlined steps for sample preparation and employing the recommended HPLC parameters, researchers can achieve reliable and reproducible results for the quantification and purity assessment of this important natural product. It is recommended to perform a full method validation according to ICH guidelines for use in a regulated environment.

References

techniques for isolating Delaminomycin C from bacterial fermentation cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the isolation and purification of Delaminomycin C from bacterial fermentation cultures of Streptomyces albulus. This compound is a polyketide metabolite with potential therapeutic applications, making its efficient isolation a critical step in preclinical research and development.

Introduction

This compound is a secondary metabolite produced by the bacterium Streptomyces albulus[1]. Its molecular formula is C29H43NO5, and it possesses a molecular weight of 485.66 g/mol [2]. As a member of the polyketide family, this compound exhibits a hydrophobic nature, which is a key consideration in the design of its purification strategy. This application note details the fermentation of S. albulus, followed by a robust, multi-step protocol for the extraction and chromatographic purification of this compound.

Data Summary

The following tables summarize the key quantitative parameters for the fermentation and purification of this compound.

Table 1: Optimized Fermentation Parameters for Streptomyces albulus

ParameterOptimal Value
Temperature30°C[3]
Initial pH7.0[3]
Agitation200 - 220 rpm[3][4]
Aeration1.0 - 2.0 vvm (volume of air per volume of medium per minute)[5]
Incubation Time7 - 12 days[6]

Table 2: Extraction and Purification Yields of this compound (Representative)

StepMethodSolvent/Mobile PhaseYield (%)Purity (%)
ExtractionSolvent Extractionn-Butanol85-9510-15
Column ChromatographySilica GelDichloromethane/Methanol Gradient40-5060-70
Preparative HPLCC18 Reversed-PhaseAcetonitrile/Water Gradient20-30>95

Note: Yields and purity are representative and may vary depending on the specific fermentation batch and experimental conditions.

Experimental Protocols

I. Fermentation of Streptomyces albulus

This protocol describes the submerged fermentation of Streptomyces albulus for the production of this compound.

Materials:

  • Streptomyces albulus culture

  • Seed Culture Medium (per liter):

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO3: 1 g

    • Adjust pH to 7.0

  • Production Medium (per liter):

    • Glucose: 40 g

    • Soybean Meal: 15 g

    • Corn Starch: 20 g

    • CaCO3: 2 g

    • Adjust pH to 6.5[6]

  • Shake flasks or fermenter

  • Incubator shaker

  • Autoclave

Protocol:

  • Seed Culture Preparation: Inoculate 100 mL of sterile seed culture medium with a loopful of S. albulus from a stock culture. Incubate at 30°C with shaking at 220 rpm for 2-3 days[3].

  • Production Culture Inoculation: Inoculate 1 L of sterile production medium with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 30°C with an agitation of 200 rpm and an aeration rate of 1.5 vvm for 10-12 days[5][6]. Monitor the pH and adjust as necessary to maintain it within the optimal range for production.

II. Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • n-Butanol

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Mycelial Separation: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Pool the supernatant and the mycelial cake. Extract the mixture with an equal volume of n-butanol by vigorous shaking in a separatory funnel for 20 minutes.

  • Phase Separation: Allow the phases to separate. The hydrophobic this compound will preferentially partition into the n-butanol (upper) phase[1].

  • Concentration: Collect the n-butanol phase and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

III. Chromatographic Purification of this compound

This protocol outlines the multi-step chromatographic purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Dichloromethane

  • Methanol

  • Glass chromatography column

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in dichloromethane.

    • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol in dichloromethane (e.g., 100% CH2Cl2, 99:1, 98:2, 95:5, 90:10 CH2Cl2:MeOH).

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Pool the fractions containing the compound of interest and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the semi-purified extract from the silica gel column in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 40% to 90% acetonitrile over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 245 nm) and collect the peak corresponding to this compound[7].

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

IV. Purity Analysis

This protocol describes the use of analytical HPLC to determine the purity of the isolated this compound.

Materials:

  • Purified this compound

  • Analytical HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.

  • HPLC Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto an analytical C18 column.

    • Elute with a gradient of acetonitrile in water (containing 0.1% formic acid) at a flow rate of 1 mL/min.

    • Monitor the chromatogram at a suitable wavelength.

    • The purity is determined by the peak area percentage of this compound relative to the total peak area.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Streptomyces albulus Inoculum seed Seed Culture (2-3 days) start->seed Inoculation production Production Culture (10-12 days) seed->production Inoculation (5% v/v) centrifugation Centrifugation production->centrifugation Harvest solvent_extraction Solvent Extraction (n-Butanol) centrifugation->solvent_extraction concentration Concentration solvent_extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc final_product Pure this compound analytical_hplc->final_product

Caption: Overall workflow for the isolation of this compound.

purification_pathway crude_extract Crude Extract (from n-Butanol Extraction) silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions_tlc Fraction Collection & TLC Analysis silica_column->fractions_tlc pooled_fractions Pooled Semi-Pure Fractions fractions_tlc->pooled_fractions prep_hplc Preparative HPLC (C18) pooled_fractions->prep_hplc hplc_fractions Peak Fraction Collection prep_hplc->hplc_fractions pure_compound Pure this compound (>95% Purity) hplc_fractions->pure_compound

Caption: Chromatographic purification pathway for this compound.

References

Application Notes and Protocols for Delaminomycin C in T-Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Delaminomycin C

This compound is a novel compound that has demonstrated potential as a modulator of immune cell function. These application notes provide an overview of its use in studying T-cell proliferation and activation, critical processes in the adaptive immune response and key targets in the development of therapies for autoimmune diseases, transplant rejection, and cancer. This compound has been identified as an inhibitor of Concanavalin A (Con A)-induced proliferation of murine splenic lymphocytes, suggesting it possesses immunosuppressive properties. Understanding its effects on T-cells can provide valuable insights for drug discovery and immunological research.

Effects on T-Cell Proliferation and Activation

This compound exhibits a dose-dependent inhibitory effect on T-cell proliferation. While specific IC50 values are not widely published, based on its activity profile, it is anticipated to inhibit T-cell proliferation at micromolar concentrations. This inhibition is likely mediated through interference with essential signaling pathways required for cell cycle entry and progression.

The activation of T-cells is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC), along with co-stimulatory signals. This leads to the upregulation of activation markers such as CD25 and CD69, and the production of cytokines like Interleukin-2 (IL-2), which is a potent T-cell growth factor. This compound is hypothesized to interfere with these early activation events, leading to a reduction in the expression of activation markers and subsequent cytokine production.

Quantitative Data Summary

The following table presents hypothetical quantitative data to illustrate the expected dose-dependent inhibitory effects of this compound on T-cell proliferation and activation. Note: These values are for illustrative purposes and are based on typical findings for natural product-derived immunosuppressants, as specific experimental data for this compound is not publicly available.

ParameterAssayTest SystemThis compound Concentration (µM)Result
IC50 T-Cell Proliferation (³H-Thymidine incorporation)Con A-stimulated murine splenocytes0.15.8 µM (Hypothetical)
14.2 µM (Hypothetical)
101.5 µM (Hypothetical)
Activation Marker Expression CD25 Expression (Flow Cytometry)Anti-CD3/CD28-stimulated human PBMCs165% of control (Hypothetical)
1030% of control (Hypothetical)
CD69 Expression (Flow Cytometry)Anti-CD3/CD28-stimulated human PBMCs170% of control (Hypothetical)
1035% of control (Hypothetical)
Cytokine Production IL-2 Secretion (ELISA)Anti-CD3/CD28-stimulated human PBMCs1250 pg/mL (Hypothetical)
1080 pg/mL (Hypothetical)
IFN-γ Secretion (ELISA)Anti-CD3/CD28-stimulated human PBMCs1800 pg/mL (Hypothetical)
10350 pg/mL (Hypothetical)
Proposed Mechanism of Action

As a described extracellular matrix (ECM) receptor antagonist, this compound may exert its immunosuppressive effects by interfering with the interaction between T-cells and the extracellular matrix or with cell-cell interactions that are crucial for immune synapse formation and stable T-cell activation. This could disrupt the necessary signaling cascades downstream of the T-cell receptor and co-stimulatory molecules. A potential mechanism involves the modulation of integrin signaling, which is vital for T-cell adhesion, migration, and activation. By blocking these initial adhesive interactions, this compound could prevent the sustained signaling required for full T-cell activation and proliferation.

G cluster_TCell T-Cell cluster_ECM Extracellular Matrix / APC TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 PI3K PI3K CD28->PI3K Integrin Integrin NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PI3K->NFkB PI3K->AP1 Proliferation Proliferation NFAT->Proliferation Activation Activation Markers (CD25, CD69) NFAT->Activation Cytokines Cytokine Production (IL-2, IFN-γ) NFAT->Cytokines NFkB->Proliferation NFkB->Activation NFkB->Cytokines AP1->Proliferation AP1->Activation AP1->Cytokines Antigen_MHC Antigen-MHC Antigen_MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 ECM_Ligand ECM Ligand ECM_Ligand->Integrin Adhesion DelaminomycinC This compound DelaminomycinC->Integrin Inhibition

Caption: Proposed mechanism of this compound action on T-cell signaling.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol details the measurement of T-cell proliferation in response to a mitogen, with the inclusion of this compound to assess its inhibitory effect.

G start Start isolate Isolate murine splenocytes start->isolate plate Plate splenocytes in 96-well plate isolate->plate add_delamino Add this compound (or vehicle control) plate->add_delamino add_cona Add Concanavalin A (or media control) add_delamino->add_cona incubate1 Incubate for 48 hours add_cona->incubate1 add_thymidine Pulse with ³H-Thymidine incubate1->add_thymidine incubate2 Incubate for 18 hours add_thymidine->incubate2 harvest Harvest cells onto filter mat incubate2->harvest measure Measure ³H incorporation (Scintillation counter) harvest->measure end End measure->end

Caption: Workflow for T-cell proliferation assay using this compound.

Materials:

  • Murine splenocytes

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (Con A)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • ³H-Thymidine

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Scintillation counter and vials

  • Sterile PBS

Procedure:

  • Cell Preparation: Isolate splenocytes from a mouse spleen using standard procedures to create a single-cell suspension. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and adjust the concentration to 2 x 10⁶ cells/mL.

  • Plating: Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the vehicle (DMSO) at the same final concentration as the highest this compound concentration.

  • Stimulation: Prepare a working solution of Con A (e.g., 5 µg/mL). Add 50 µL of the Con A solution to the appropriate wells. For unstimulated control wells, add 50 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • ³H-Thymidine Pulse: Add 1 µCi of ³H-Thymidine in 20 µL of medium to each well.

  • Final Incubation: Incubate the plate for an additional 18 hours.

  • Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Measurement: Place the filter discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry

This protocol describes how to assess the effect of this compound on the expression of early activation markers on human T-cells.

G start Start isolate Isolate human PBMCs start->isolate plate Plate PBMCs in 24-well plate isolate->plate add_delamino Add this compound (or vehicle control) plate->add_delamino add_stim Stimulate with anti-CD3/CD28 beads add_delamino->add_stim incubate Incubate for 24 hours add_stim->incubate harvest Harvest and wash cells incubate->harvest stain Stain with fluorescently labeled antibodies (anti-CD3, CD4, CD8, CD25, CD69) harvest->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze data to quantify marker expression acquire->analyze end End analyze->end

Caption: Workflow for T-cell activation marker analysis.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • Anti-CD3/CD28 T-cell activation beads

  • This compound

  • Vehicle control (DMSO)

  • 24-well culture plates

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, and corresponding isotype controls.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.

  • Plating: Add 1 mL of the PBMC suspension to each well of a 24-well plate.

  • Compound Addition: Add this compound at desired final concentrations to the treatment wells. Add the vehicle control to the control wells. Pre-incubate for 1 hour at 37°C.

  • Stimulation: Add anti-CD3/CD28 beads at the manufacturer's recommended ratio.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: Gently resuspend the cells and transfer to FACS tubes. Wash the cells twice with cold FACS buffer.

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the cocktail of fluorescently labeled antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells. Further gate on CD4+ and CD8+ subsets. Analyze the expression of CD25 and CD69 within these populations and compare the mean fluorescence intensity (MFI) or percentage of positive cells between treated and control samples.

Protocol 3: Analysis of Cytokine Production

This protocol outlines a method to measure the effect of this compound on the production of key T-cell cytokines.

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • Anti-CD3/CD28 T-cell activation beads

  • This compound

  • Vehicle control (DMSO)

  • 24-well culture plates

  • ELISA kits for IL-2 and IFN-γ

  • Protein transport inhibitor (e.g., Brefeldin A) for intracellular staining (optional)

  • Flow cytometry antibodies for intracellular cytokine staining (optional)

Procedure:

  • Cell Culture Setup: Follow steps 1-5 from Protocol 2.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate and carefully collect the cell-free supernatants. Store at -80°C until analysis.

  • ELISA: Perform ELISAs for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.

  • (Optional) Intracellular Cytokine Staining: a. In the last 4-6 hours of the 24-hour incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the wells. b. Harvest and perform surface staining as described in Protocol 2 (steps 6-8). c. After surface staining, fix and permeabilize the cells using a commercial kit. d. Stain for intracellular IL-2 and IFN-γ with fluorescently labeled antibodies. e. Wash and acquire data on a flow cytometer.

  • Data Analysis: For ELISA, generate a standard curve and determine the concentration of cytokines in the samples. For intracellular staining, analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

Troubleshooting & Optimization

addressing solubility challenges of Delaminomycin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of Delaminomycin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bioactive compound with the chemical formula C29H43NO5 and a molecular weight of approximately 485.66 g/mol .[1] Its predicted XLogP3 value of 4.58730 suggests that it is a lipophilic molecule, which often correlates with poor solubility in aqueous solutions.[1] This low solubility can pose significant challenges for in vitro assays, formulation development, and achieving therapeutic concentrations in vivo.

Q2: Has the aqueous solubility of this compound been experimentally determined?

Publicly available literature does not provide specific quantitative data on the aqueous solubility of this compound. However, based on its chemical structure and high XLogP3 value, it is predicted to be poorly soluble in water. Researchers should experimentally determine the solubility in their specific buffer systems.

Q3: What are the initial steps to assess the solubility of this compound?

A tiered approach is recommended. Start with a simple visual assessment by attempting to dissolve a small, known amount of this compound in your desired aqueous buffer. If it does not readily dissolve, proceed with more quantitative methods such as shake-flask solubility assays followed by analysis using HPLC-UV or a similar quantitative technique.

Q4: Are there any known derivatives of this compound with improved solubility?

The literature describes other delaminomycins, such as A and B, which differ in their substitutions.[2][3] While their relative solubilities are not explicitly stated, creating derivatives or prodrugs is a potential strategy to enhance solubility.[4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer The concentration of this compound exceeds its solubility limit in the final solution.- Decrease the final concentration of this compound.- Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it serially into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system.[5]
Inconsistent results in biological assays Poor solubility leading to variable concentrations of the active compound.- Visually inspect solutions for any precipitate before use.- Implement a solubility enhancement strategy (see below) to ensure complete dissolution.- Centrifuge or filter the final solution to remove any undissolved particles before adding it to the assay.
Cloudy or hazy solutions Formation of a fine suspension or colloidal particles instead of a true solution.- Attempt to improve solubility using co-solvents, surfactants, or cyclodextrins.[6][7][8]- Consider particle size reduction techniques like sonication.[8]
Low bioavailability in in vivo studies Poor dissolution in the gastrointestinal tract or at the injection site.- Explore formulation strategies such as lipid-based formulations (e.g., SEDDS), solid dispersions, or nanoparticle formulations.[6][9][10]

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound. The choice of method will depend on the specific experimental requirements.

Summary of Solubility Enhancement Techniques
Technique Principle Advantages Considerations
Co-solvents Increasing the polarity of the solvent system by adding a water-miscible organic solvent.[11][12]Simple to implement; effective for many compounds.The co-solvent may affect the biological system or protein stability.
pH Adjustment Ionizing the molecule by adjusting the pH to increase its interaction with water.Can be very effective if the molecule has ionizable groups.Requires knowledge of the compound's pKa; the required pH may not be compatible with the experiment.
Surfactants Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8]High solubilization capacity.Surfactants can have their own biological effects and may interfere with certain assays.
Cyclodextrins Forming inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[6][13]Generally low toxicity; can improve stability.Can be expensive; complex formation is a 1:1 or 1:2 stoichiometry, which can limit the extent of solubility enhancement.
Particle Size Reduction Increasing the surface area-to-volume ratio, which can enhance the dissolution rate.[10][13]Improves dissolution rate.Does not increase the equilibrium solubility.[13]
Solid Dispersions Dispersing the drug in an inert carrier matrix at the molecular level.[6]Can significantly increase both solubility and dissolution rate.Requires specialized formulation expertise and equipment.
Lipid-Based Formulations Dissolving the drug in a lipid-based vehicle.[8][9]Can significantly improve oral bioavailability for lipophilic drugs.Primarily for in vivo applications.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound (e.g., 1 mg).

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility

Objective: To estimate the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. "Excess" means that there should be visible undissolved solid.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • Calculate the original concentration in the supernatant to determine the aqueous solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Determination (Shake-Flask) cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock into Buffer store->dilute Use Stock add_excess Add Excess Drug to Buffer shake Equilibrate (24-48h) add_excess->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify by HPLC supernatant->quantify check Check for Precipitation dilute->check use Use in Experiment check->use

Caption: Workflow for preparing and using this compound solutions.

solubility_troubleshooting start Prepare this compound in Aqueous Buffer precipitate Precipitation Observed? start->precipitate clear_solution Proceed with Experiment precipitate->clear_solution No decrease_conc Decrease Concentration precipitate->decrease_conc Yes decrease_conc->precipitate Re-evaluate use_cosolvent Increase Co-solvent % use_cosolvent->precipitate Re-evaluate use_surfactant Add Surfactant use_surfactant->precipitate Re-evaluate use_cyclodextrin Use Cyclodextrin use_cyclodextrin->precipitate Re-evaluate

Caption: Decision tree for troubleshooting this compound precipitation.

References

improving the stability of Delaminomycin C in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Delaminomycin C in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product belonging to the delaminomycin family of compounds.[1][2] It is recognized as a potent immunomodulator with immunosuppressive properties, specifically inhibiting the proliferation of mitogen-activated T-cells.[3] Additionally, this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[3] Structure-activity relationship studies have shown that its biological effects are influenced by substituents on the pyrrolidine ring.[2]

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

Yes, inconsistent results, such as variable dose-response curves or a loss of activity over time, can be indicative of compound instability in your experimental buffer.[4] Many natural products are susceptible to degradation in aqueous solutions, which can be influenced by factors like pH, temperature, light exposure, and the presence of reactive chemical species in the buffer.[5][6]

Q3: What are the common causes of compound degradation in experimental buffers?

Several factors can contribute to the degradation of a compound in an experimental buffer:

  • Hydrolysis: Ester, amide, or lactone functional groups can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of sensitive functional groups.

  • Photodegradation: Exposure to light, particularly UV light, can cause decomposition of photosensitive compounds.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]

  • Enzymatic Degradation: If using cell lysates or serum-containing media, enzymes present can metabolize the compound.

  • Precipitation: Poor solubility of a compound in the aqueous buffer can lead to precipitation, effectively lowering its concentration and leading to inaccurate results.[4]

Q4: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous experimental buffers.[4]

Troubleshooting Guide

Issue: I am seeing a decrease in the potency of this compound in my multi-day experiment.

Possible Cause Troubleshooting Step
Degradation in Aqueous Buffer 1. Perform a time-course stability study: Prepare your working solution of this compound in the experimental buffer. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the concentration of the intact compound using HPLC. This will help determine the degradation rate.[7] 2. Modify Buffer Conditions: Based on the stability data, consider adjusting the buffer pH, adding antioxidants, or using a different buffer system. Refer to the Experimental Protocols section for detailed guidance.
Adsorption to Labware 1. Use Low-Binding Plastics: Compounds can adsorb to the surface of standard plastics. Use low-protein-binding microplates and tubes. 2. Include a Surfactant: Adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 to your buffer can help prevent adsorption.
Precipitation from Solution 1. Visually Inspect for Precipitate: Before use, carefully inspect the diluted this compound solution for any visible precipitate.[4] 2. Solubility Assessment: Determine the kinetic solubility of this compound in your experimental buffer to ensure you are working below its solubility limit.[4] 3. In-well Sonication: If precipitation is suspected in assay plates, in-well sonication may help to redissolve the compound.[4]

Issue: The results of my this compound experiments are not reproducible between different days.

Possible Cause Troubleshooting Step
Inconsistent Stock Solution Preparation 1. Standardize Stock Preparation: Ensure a consistent protocol for dissolving the lyophilized powder and for subsequent dilutions. 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution spectrophotometrically or by HPLC after preparation.
Freeze-Thaw Cycles of Stock Solution 1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freezing and thawing.
Variability in Experimental Buffer Preparation 1. Use Freshly Prepared Buffers: Prepare your experimental buffers fresh for each experiment to minimize variability in pH and composition. 2. pH Verification: Always verify the final pH of your buffer after all components have been added.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol provides a method for preparing a working solution of this compound with enhanced stability for use in typical cell-based or biochemical assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Experimental Buffer (e.g., PBS, HBSS, or cell culture medium)

  • Stabilizing agents (optional, see table below)

  • Sterile, low-protein-binding microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Carefully weigh out the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, low-protein-binding tubes and store at -80°C.

  • Prepare the Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your chosen experimental buffer to achieve the desired final concentration.

    • Crucially, add the this compound stock solution to the buffer while vortexing the buffer to facilitate rapid mixing and prevent precipitation.

    • If using stabilizing agents, add them to the buffer before adding the this compound stock solution.

Recommended Stabilizing Agents:

Stabilizer Type Example Recommended Starting Concentration Mechanism of Action
Antioxidant Ascorbic Acid50-100 µMPrevents oxidative degradation.
Butylated Hydroxytoluene (BHT)10-50 µMA potent antioxidant for lipid-soluble compounds.[8]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)1-5 mMSequesters metal ions that can catalyze degradation reactions.[5]
Solubilizing Agent Cyclodextrins (e.g., HP-β-CD)0.5-2% (w/v)Forms inclusion complexes to improve solubility and stability.[6]
Non-ionic Surfactant Tween-20 or Pluronic F-680.01-0.1% (v/v)Reduces non-specific binding and can improve solubility.
Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound in a given buffer over time.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Experimental buffer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Prepare the this compound working solution in the test buffer at the desired concentration.

    • Immediately after preparation (t=0), take an aliquot and quench the reaction by diluting it 1:1 with a solution of 50:50 ACN:water containing 0.1% formic acid. This will stop further degradation.

    • Incubate the remaining working solution under the experimental conditions (e.g., 37°C).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and quench them in the same manner.

    • Store all quenched samples at 4°C until HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with an appropriate mobile phase (e.g., a gradient of water with 0.1% formic acid and ACN with 0.1% formic acid).

    • Inject the quenched samples onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (if known, otherwise scan for it).

    • Record the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the peak area of this compound as a percentage of the t=0 peak area versus time.

    • From this plot, you can determine the half-life (t½) of this compound in that specific buffer and condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_assay Biological Assay prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Prepare Working Solution (add stock to vortexing buffer) prep_stock->prep_working prep_buffer Prepare Experimental Buffer (with/without stabilizers) prep_buffer->prep_working incubate Incubate at Experimental Temperature (e.g., 37°C) prep_working->incubate Start Stability Test assay Perform Cell-Based or Biochemical Assay prep_working->assay Use Freshly Prepared Solution for Assay sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Samples (e.g., with ACN/Acid) sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Analyze Assay Results hplc->data_analysis Correlate Stability with Assay Outcome assay->data_analysis

Caption: Workflow for preparing and evaluating the stability of this compound.

Hypothetical_Signaling_Pathway DelC This compound ECM_Receptor Extracellular Matrix Receptor DelC->ECM_Receptor Inhibits Activation_Signal Activation Signal DelC->Activation_Signal Inhibits Downstream_Kinase Downstream Kinase (e.g., FAK) ECM_Receptor->Downstream_Kinase Activates Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Downstream_Kinase->Signaling_Cascade Cell_Adhesion Cell Adhesion Signaling_Cascade->Cell_Adhesion T_Cell_Receptor T-Cell Receptor T_Cell_Receptor->Activation_Signal NFAT_Activation NFAT Activation Activation_Signal->NFAT_Activation T_Cell_Proliferation T-Cell Proliferation NFAT_Activation->T_Cell_Proliferation

Caption: Hypothetical signaling pathways inhibited by this compound.

References

troubleshooting unexpected results in Delaminomycin C cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Delaminomycin C in cell-based assays.

Troubleshooting Guide

This guide addresses common unexpected results and provides actionable solutions to ensure the reliability and reproducibility of your experiments.

Issue/Observation Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding.[1] 2. Edge effects in the microplate. 3. Pipetting errors during reagent addition.[2] 4. Cell clumping.1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Practice proper pipetting techniques, ensuring tips are fully submerged and dispensing slowly.[2] 4. Gently triturate cell suspension before seeding and visually inspect for clumps.
Lower than expected cytotoxicity 1. Incorrect drug concentration. 2. Cell line is resistant to this compound. 3. Insufficient incubation time. 4. Sub-optimal cell health or passage number.[1]1. Verify the stock solution concentration and perform a dose-response curve to determine the optimal concentration range. 2. Research the cell line's sensitivity to similar compounds or test a different cell line. 3. Perform a time-course experiment to identify the optimal incubation period. 4. Ensure cells are healthy, in the logarithmic growth phase, and within the recommended passage number range.
Higher than expected cytotoxicity 1. Error in drug dilution. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of cell culture.[2]1. Prepare fresh dilutions from a verified stock solution. 2. Include a solvent control to determine the toxicity of the vehicle. Keep the final solvent concentration below 0.5%. 3. Regularly test for mycoplasma and other contaminants.[1] Visually inspect cultures for signs of contamination.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI) 1. Assay performed at a sub-optimal time point. 2. Annexin V binding is unstable.[3] 3. Incorrect compensation settings in flow cytometry. 4. Cells were harvested too harshly.1. Apoptosis is a dynamic process; perform a time-course experiment to capture early and late apoptotic events.[4] 2. Analyze samples promptly after staining, typically within 1-3 hours.[3] 3. Use single-stain controls to set up proper compensation. 4. Use a gentle cell scraper or enzyme-free dissociation solution to harvest adherent cells.
High background in viability/cytotoxicity assays (e.g., MTT, WST-1) 1. Contamination of reagents or media. 2. Phenol red in media interfering with colorimetric readings. 3. Insufficient washing steps.1. Use fresh, sterile reagents and media. 2. Use phenol red-free media for the assay. 3. Ensure all washing steps are performed thoroughly to remove any interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nonpeptide extracellular matrix (ECM) receptor antagonist.[5] It is believed to exert its cytotoxic effects by interfering with the interaction between cells and the ECM, which can disrupt cell adhesion, signaling, and survival pathways. As an antineoplastic and antibiotic agent, it likely inhibits critical cellular processes in target cells.[6]

Q2: Which cell-based assays are most appropriate for studying this compound?

A2: The choice of assay depends on the research question.[7]

  • For cytotoxicity and cell viability: Colorimetric assays like MTT, XTT, and WST-1, or luminescence-based assays that measure ATP levels are suitable.[7]

  • For mechanism of action: Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis, and cell adhesion assays are informative.[8][9]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q4: My cells are detaching after treatment with this compound, is this normal?

A4: Yes, this can be an expected outcome. As an ECM receptor antagonist, this compound can interfere with cell adhesion, leading to cell detachment.[6] This is a key aspect of its biological activity.

Q5: How can I be sure the cell death I'm observing is apoptosis and not necrosis?

A5: It is recommended to use multiple assays to differentiate between apoptosis and necrosis.[8] For example, co-staining with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) allows for the distinction between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any detached cells in the supernatant. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Visualizations

Delaminomycin_C_Signaling_Pathway This compound This compound ECM Receptor ECM Receptor This compound->ECM Receptor Inhibits Downstream Signaling Downstream Signaling ECM Receptor->Downstream Signaling Activates Cell Adhesion Cell Adhesion Downstream Signaling->Cell Adhesion Promotes Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Cell Survival Cell Survival Downstream Signaling->Cell Survival Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Protocol Assay Protocol Incubation->Assay Protocol Data Acquisition Data Acquisition Assay Protocol->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for a cell-based assay.

Troubleshooting_Logic Unexpected Result Unexpected Result High Variability High Variability Unexpected Result->High Variability Low Cytotoxicity Low Cytotoxicity Unexpected Result->Low Cytotoxicity High Cytotoxicity High Cytotoxicity Unexpected Result->High Cytotoxicity Check Seeding Check Seeding High Variability->Check Seeding Check Concentration Check Concentration Low Cytotoxicity->Check Concentration Check Solvent Control Check Solvent Control High Cytotoxicity->Check Solvent Control Review Protocol Review Protocol Check Seeding->Review Protocol Check Concentration->Review Protocol Check Solvent Control->Review Protocol

Caption: A logical approach to troubleshooting unexpected results.

References

Optimizing Delaminomycin C for In Vitro Success: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Delaminomycin C for in vitro experiments. Due to the limited availability of specific quantitative data for this compound in public literature, this guide focuses on providing robust experimental protocols to determine optimal concentrations, alongside troubleshooting advice and FAQs to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a bioactive secondary metabolite isolated from the soil bacterium Streptomyces albulus. It is classified as a nonpeptide extracellular matrix (ECM) receptor antagonist. Its mechanism of action involves interfering with the interaction between cells and the extracellular matrix, which can impact cell adhesion, proliferation, and signaling.

Q2: What are the known biological activities of this compound?

A2: this compound exhibits several biological activities, including immunosuppressive and antimicrobial properties. Structure-activity relationship studies have shown that this compound has more potent antimicrobial and mixed lymphocyte culture reaction (MLCR) inhibitory activity compared to Delaminomycins A and B. Conversely, it shows weaker inhibition of B16 melanoma cell adhesion and Concanavalin A-induced lymphocyte proliferation.[1]

Q3: What is the CAS Number for this compound?

A3: The CAS Number for this compound is 149779-40-8.[1][2]

Q4: In what solvent should I dissolve this compound?

Q5: How stable is this compound in solution?

A5: The stability of this compound in solution has not been extensively reported. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment. For long-term storage, aliquoting the DMSO stock solution and storing it at -20°C or -80°C is advisable to avoid repeated freeze-thaw cycles. A protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells. - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use consistent pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with sterile medium/PBS.
No observable effect of this compound at expected concentrations. - Inactive compound due to improper storage or degradation.- Insufficient concentration.- Cell line is not sensitive to the compound.- Prepare fresh dilutions from a new stock vial.- Perform a dose-response experiment with a wider concentration range.- Verify the expression of relevant ECM receptors in your cell line.
High level of cell death in control (vehicle-treated) wells. - DMSO concentration is too high.- Contamination (e.g., mycoplasma).- Poor cell health.- Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%).- Regularly test cell lines for mycoplasma contamination.- Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Precipitation of this compound in cell culture medium. - Poor solubility of the compound in aqueous solution.- Exceeded the solubility limit upon dilution from DMSO stock.- Prepare a lower concentration stock solution in DMSO.- Increase the final volume of the culture medium to lower the final concentration of the compound.- Visually inspect the medium for any precipitate after adding the compound.

Data on this compound and Related Compounds

Due to the lack of specific IC50 and EC50 values in the literature for this compound, the following table provides a qualitative comparison of its activity with its analogs, Delaminomycin A and B. Researchers should experimentally determine the precise effective concentrations for their specific cell lines and assays.

Biological Activity Delaminomycin A Delaminomycin B This compound
Antimicrobial Activity Less PotentLess PotentMore Potent
Mixed Lymphocyte Culture Reaction (MLCR) Inhibition Less PotentLess PotentMore Potent
B16 Melanoma Cell Adhesion Inhibition More Potent More Potent Less Potent
Con A-Induced Lymphocyte Proliferation Inhibition More Potent More Potent Less Potent

Source: Adapted from Ueno et al., 1993[1]

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density and IC50/EC50 of this compound

This protocol outlines the steps to determine the optimal cell seeding density and the half-maximal inhibitory/effective concentration (IC50/EC50) of this compound for a cell-based assay.

  • Cell Seeding Density Optimization:

    • Prepare a single-cell suspension of the desired cell line in the appropriate culture medium.

    • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 40,000 cells per well).

    • Incubate for the intended duration of the experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).

    • Select the cell density that results in 80-90% confluency at the end of the experiment and is within the linear range of the viability assay.

  • Dose-Response Curve for IC50/EC50 Determination:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 100 µM to 1 nM).

    • Seed cells in a 96-well plate at the optimized density determined in the previous step and allow them to adhere overnight.

    • Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO at the highest final concentration) and a positive control if available.

    • Incubate for the desired experimental duration.

    • Perform the chosen cell-based assay (e.g., cell viability, proliferation, or a functional assay related to its mechanism of action).

    • Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.

Protocol 2: Assessment of this compound Solubility and Stability

This protocol provides a basic method to assess the solubility and stability of this compound in your experimental conditions.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Add the stock solution to your cell culture medium to achieve the highest desired final concentration.

    • Visually inspect the solution for any signs of precipitation immediately after addition and after incubation at 37°C for a few hours.

    • For a more quantitative assessment, centrifuge the solution and measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC.

  • Stability Assessment:

    • Prepare a solution of this compound in your cell culture medium at a relevant experimental concentration.

    • Incubate the solution under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 6, 24, 48, and 72 hours), take an aliquot of the solution.

    • Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method (e.g., LC-MS) to determine its degradation over time.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound, based on its known function as an extracellular matrix receptor antagonist and its immunomodulatory effects.

ECM_Receptor_Antagonist_Pathway ECM Receptor Antagonist Signaling Pathway Delaminomycin_C This compound Integrin Integrin Receptor Delaminomycin_C->Integrin Inhibits FAK FAK Integrin->FAK Activates Cell_Adhesion Cell Adhesion Integrin->Cell_Adhesion ECM ECM (e.g., Fibronectin, Laminin) ECM->Integrin Binds Src Src FAK->Src Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Src->PI3K_Akt Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Caption: ECM Receptor Antagonist Signaling Pathway.

T_Cell_Activation_Pathway Potential Immunomodulatory Effect on T-Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen Complex TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 PLCg PLCγ TCR->PLCg CD28->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Delaminomycin_C This compound Delaminomycin_C->TCR Inhibits Signal 1? Delaminomycin_C->CD28 Inhibits Signal 2?

Caption: Potential Immunomodulatory Effect on T-Cell Activation.

Experimental Workflow

concentration_optimization_workflow Workflow for Optimizing this compound Concentration start Start prepare_stock Prepare High-Concentration Stock in 100% DMSO start->prepare_stock seeding_density Determine Optimal Cell Seeding Density prepare_stock->seeding_density dose_response Perform Dose-Response Experiment seeding_density->dose_response analyze_data Analyze Data and Determine IC50/EC50 dose_response->analyze_data validate_concentration Validate Optimal Concentration in Functional Assays analyze_data->validate_concentration end End validate_concentration->end

Caption: Workflow for Optimizing this compound Concentration.

References

mitigating potential cytotoxicity of Delaminomycin C in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating the potential cytotoxicity of Delaminomycin C in non-target cells. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and Troubleshooting Guides to address common issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a polyketide natural product isolated from the bacterium Streptomyces albulus.[1] It is classified as a nonpeptide extracellular matrix (ECM) receptor antagonist.[1] Structurally, it is part of the delaminomycin family, which are known for their antibiotic, antitumor, and immunosuppressive properties.[2] The specific activity of this compound is not as extensively characterized as other members of its family, necessitating careful evaluation of its cytotoxic profile in any new experimental system.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity in non-target cells?

While the specific cytotoxic mechanisms of this compound are not yet fully elucidated, its classification as a polyketide antibiotic from Streptomyces suggests potential mechanisms that are common to this class of compounds. These may include:

  • Induction of Oxidative Stress: Many polyketides can disrupt mitochondrial function, leading to the overproduction of reactive oxygen species (ROS). This can damage cellular components like lipids, proteins, and DNA.

  • Apoptosis Induction: Excessive cellular stress, including oxidative stress and DNA damage, can trigger programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

  • Inhibition of Essential Cellular Processes: As an antibiotic, this compound may have off-target effects on essential processes in eukaryotic cells, such as protein synthesis or DNA replication, particularly at higher concentrations.

Q3: How can I assess the cytotoxicity of this compound in my cell line of interest?

A multi-assay approach is recommended to comprehensively assess cytotoxicity. This should include:

  • Cell Viability Assays: To determine the overall effect on cell population health and proliferation.

  • Apoptosis Assays: To specifically identify if the observed cell death is due to apoptosis.

  • Oxidative Stress Assays: To measure the generation of reactive oxygen species.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Q4: What are some general strategies to mitigate the cytotoxicity of this compound in non-target cells?

If this compound exhibits unwanted cytotoxicity, the following strategies can be explored:

  • Co-treatment with Antioxidants: If oxidative stress is identified as a key mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.[1] However, it is crucial to verify that the antioxidant does not interfere with the desired biological activity of this compound.

  • Dose Optimization: The cytotoxic effects may be concentration-dependent. A careful dose-response study is essential to identify a therapeutic window where the desired effects are observed with minimal cytotoxicity.

  • Structural Modification of the Compound: While a more advanced approach, medicinal chemistry efforts could be employed to synthesize derivatives of this compound with an improved therapeutic index.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or culture medium to maintain humidity.
Contamination of cell cultures.Regularly check cultures for signs of microbial contamination. Use sterile techniques and periodically test for mycoplasma.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment. Check the compound's stability in your specific culture medium over the time course of the experiment.

Issue 2: Inconsistent results in apoptosis assays (Annexin V/PI staining).

Possible Cause Troubleshooting Step
Sub-optimal antibody/dye concentrations.Titrate the Annexin V-FITC and Propidium Iodide concentrations to determine the optimal staining for your specific cell line.
Cell clumping.Ensure a single-cell suspension is obtained after harvesting. Consider adding EDTA to the washing buffer to prevent clumping.
Compensation issues in flow cytometry.Run single-stain controls for both Annexin V-FITC and PI to set up the correct compensation on the flow cytometer.
Premature cell death due to harsh handling.Handle cells gently during harvesting and staining procedures. Avoid vigorous vortexing.

Issue 3: High background fluorescence in ROS assays (DCFDA).

| Possible Cause | Troubleshooting Step | | Autofluorescence of the compound or cells. | Run a control with cells treated with this compound but without the DCFDA probe to measure background fluorescence. | | Photobleaching of the DCFDA probe. | Protect the plate from light as much as possible during incubation and measurement. | | Presence of phenol red in the medium. | Use phenol red-free medium for the assay, as it can interfere with fluorescence measurements. | | Sub-optimal probe concentration. | Perform a concentration titration of the DCFDA probe to find the optimal concentration that gives a good signal-to-noise ratio. |

Data Presentation

Table 1: Example of Cell Viability Data (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2540.2 ± 3.8
5015.9 ± 2.5

Table 2: Example of Apoptosis Data (Annexin V/PI Flow Cytometry)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control94.2 ± 2.12.5 ± 0.81.8 ± 0.51.5 ± 0.4
This compound (25 µM)45.3 ± 3.535.1 ± 2.915.4 ± 2.24.2 ± 1.1
This compound (25 µM) + NAC (5 mM)78.9 ± 4.012.6 ± 1.85.3 ± 1.03.2 ± 0.9

Table 3: Example of Intracellular ROS Levels (DCFDA Assay)

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)Fold Change vs. Control
Vehicle Control15,234 ± 1,2871.0
This compound (25 µM)48,765 ± 3,4563.2
This compound (25 µM) + NAC (5 mM)18,987 ± 1,5431.2

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound and controls for the desired time.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Intracellular ROS using DCFDA Assay

This protocol measures the levels of reactive oxygen species within the cells.

Materials:

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • DCFDA (2',7'-dichlorofluorescein diacetate) solution

  • Phenol red-free cell culture medium

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 20 µM DCFDA in phenol red-free medium for 30-45 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Add phenol red-free medium containing this compound and controls to the wells.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Mandatory Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Mitigation Strategy A Seed Non-Target Cells B Treat with this compound (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine IC50 C->D E Treat with IC50 concentration of this compound D->E Proceed if significant cytotoxicity is observed F Annexin V/PI Staining (Apoptosis Assay) E->F G DCFDA Assay (ROS Measurement) E->G H Analyze Flow Cytometry and Fluorescence Data F->H G->H I Co-treat with this compound and Antioxidant (e.g., NAC) H->I Proceed if apoptosis and/or ROS are implicated J Repeat Viability, Apoptosis, and ROS Assays I->J K Evaluate Protective Effect J->K

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

Apoptosis_Signaling_Pathways cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., FasR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CellularStress Cellular Stress (e.g., ROS, DNA Damage) Bcl2Family Bcl-2 Family Regulation (Bax/Bak activation) CellularStress->Bcl2Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis DelaminomycinC This compound DelaminomycinC->CellularStress

Caption: General overview of apoptosis signaling pathways.

Nrf2_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_dissociation Nrf2 Dissociation and Stabilization Keap1_Nrf2->Nrf2_dissociation Oxidation of Keap1 thiols ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Gene_Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Transcription Antioxidant_Response Cellular Antioxidant Response Gene_Transcription->Antioxidant_Response DelaminomycinC This compound DelaminomycinC->ROS

Caption: Simplified Nrf2-mediated antioxidant response pathway.

References

process improvements for the extraction and purification of Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Delaminomycin C.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may arise during your experimental workflow.

Problem Possible Cause Suggested Solution
Low Extraction Yield Inefficient cell lysis.Optimize the cell disruption method. If using sonication, ensure adequate time and power. For enzymatic lysis, verify the enzyme's activity and concentration. Consider freeze-thaw cycles to aid disruption.[1]
Improper solvent selection.The polarity of the extraction solvent is crucial.[2][3] Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane) to find the optimal one for this compound.
Insufficient extraction time or temperature.Increase the extraction time or temperature, but be mindful of potential degradation of the target compound.[2][4] Thermo-labile compounds may require extraction at lower temperatures for a longer duration.
Co-extraction of Impurities Solvent is too non-selective.Employ a multi-step extraction with solvents of increasing polarity to fractionate the extract and remove unwanted compounds.
Inadequate sample preparation.Ensure the starting material is properly dried and ground to a consistent particle size to improve extraction selectivity.
Poor Chromatographic Separation Incorrect stationary or mobile phase.For column chromatography, select a stationary phase (e.g., silica gel, alumina) and a mobile phase system based on the polarity of this compound.[5] A gradient elution may be necessary to separate compounds with similar polarities.
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution.
Inconsistent column packing.Ensure the chromatography column is packed uniformly to avoid channeling and ensure a consistent flow rate.
Compound Degradation Exposure to harsh pH, high temperatures, or light.Buffer the extraction and purification solvents to maintain a stable pH.[2] Perform experiments at reduced temperatures and protect light-sensitive samples from direct light.
Presence of degradative enzymes.Add protease or nuclease inhibitors to the extraction buffer if enzymatic degradation is suspected.
Difficulty in Final Purification/Crystallization Presence of persistent impurities.Utilize preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.[5]
Incorrect solvent system for crystallization.Screen a variety of solvent/anti-solvent systems to induce crystallization. Techniques like slow evaporation or vapor diffusion may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: this compound is a natural product, typically produced by microbial fermentation. The recommended starting material is the fermentation broth, including both the mycelium and the supernatant, as the compound may be intracellular or secreted.

Q2: Which solvent system is best for the initial extraction of this compound?

A2: The choice of solvent depends on the polarity of this compound.[3] Based on its predicted chemical properties, a moderately polar solvent like ethyl acetate or a mixture of chloroform and methanol is a good starting point. It is advisable to perform small-scale pilot extractions with different solvents to determine the most efficient one.

Q3: How can I monitor the presence of this compound during the extraction and purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of the target compound in different fractions.[5] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of purity and concentration.

Q4: What are the critical parameters to control during column chromatography for this compound purification?

A4: The critical parameters include the choice of stationary phase, the composition of the mobile phase, the flow rate, and the loading amount.[5] A gradient elution from a non-polar to a more polar solvent system is often effective for separating complex mixtures.

Q5: My purified this compound is not crystallizing. What should I do?

A5: If crystallization is proving difficult, it may be due to the presence of minor impurities. Further purification using preparative HPLC may be necessary. Alternatively, explore different crystallization techniques such as using a co-solvent system, slow cooling, or seeding with a small crystal if available.

Experimental Protocols

Solid-Liquid Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Mycelium Extraction:

    • Lyophilize the mycelial cake to remove water.

    • Grind the dried mycelium into a fine powder.

    • Suspend the powder in ethyl acetate (1:10 w/v) and stir at room temperature for 4 hours.

    • Filter the mixture and collect the ethyl acetate extract.

    • Repeat the extraction process twice more to ensure complete extraction.

  • Supernatant Extraction:

    • Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic (ethyl acetate) layer.

    • Repeat the extraction twice more.

  • Pooling and Concentration:

    • Combine all ethyl acetate extracts.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 10 mL).

  • Fraction Analysis:

    • Analyze each fraction by TLC to identify the fractions containing this compound.

    • Pool the pure fractions containing the target compound.

  • Final Concentration:

    • Concentrate the pooled pure fractions under reduced pressure to obtain purified this compound.

Quantitative Data Summary

The following table presents hypothetical data from a typical this compound extraction and purification experiment.

Parameter Extraction Step Purification Step 1 (Column Chromatography) Purification Step 2 (Prep-HPLC)
Starting Material (g) 100 g (dried mycelium)5.2 g (crude extract)0.8 g (partially purified)
Solvent Volume (L) 3 L (Ethyl Acetate)2.5 L (Hexane/EtOAc gradient)0.5 L (Acetonitrile/Water)
Yield (g) 5.2 g0.8 g0.25 g
Purity (%) ~15%~65%>98%
Recovery Rate (%) N/A15.4%31.3%

Visualizations

ExtractionWorkflow Start Fermentation Broth Centrifuge Centrifugation Start->Centrifuge Mycelium Mycelium Centrifuge->Mycelium Supernatant Supernatant Centrifuge->Supernatant Lyophilize Lyophilization & Grinding Mycelium->Lyophilize LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE SLE Solid-Liquid Extraction (Ethyl Acetate) Lyophilize->SLE Filter Filtration SLE->Filter Separate Phase Separation LLE->Separate CrudeExtract1 Mycelium Crude Extract Filter->CrudeExtract1 CrudeExtract2 Supernatant Crude Extract Separate->CrudeExtract2 Pool Pool Extracts CrudeExtract1->Pool CrudeExtract2->Pool Concentrate Concentration (Rotary Evaporator) Pool->Concentrate FinalCrude Crude this compound Extract Concentrate->FinalCrude

Caption: Workflow for the extraction of this compound.

PurificationWorkflow CrudeExtract Crude this compound Extract ColumnChrom Silica Gel Column Chromatography (Hexane:EtOAc Gradient) CrudeExtract->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC PoolFractions Pool Pure Fractions TLC->PoolFractions Concentrate Concentration PoolFractions->Concentrate SemiPure Semi-Purified this compound Concentrate->SemiPure PrepHPLC Preparative HPLC (ACN:Water Gradient) SemiPure->PrepHPLC FinalConcentrate Concentration & Lyophilization PrepHPLC->FinalConcentrate PureProduct Pure this compound (>98%) FinalConcentrate->PureProduct

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_solutions_extraction Extraction Solutions cluster_solutions_purification Purification Solutions LowYield Low Yield OptimizeLysis Optimize Lysis LowYield->OptimizeLysis ChangeSolvent Change Solvent LowYield->ChangeSolvent IncreaseTime Increase Time/Temp LowYield->IncreaseTime ImpureExtract Impure Extract ImpureExtract->ChangeSolvent Fractionate Fractionate Extract ImpureExtract->Fractionate PoorSep Poor Separation OptimizeMobilePhase Optimize Mobile Phase PoorSep->OptimizeMobilePhase ReduceLoad Reduce Column Load PoorSep->ReduceLoad Degradation Compound Degradation ControlConditions Control pH/Temp/Light Degradation->ControlConditions AddInhibitors Add Inhibitors Degradation->AddInhibitors

Caption: Troubleshooting logic for this compound processing.

References

method refinement for enhancing the reproducibility of Delaminomycin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Delaminomycin C. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a bioactive secondary metabolite isolated from the soil bacterium Streptomyces albulus.[1] It is classified as a nonpeptide extracellular matrix (ECM) receptor antagonist. Its primary mechanism of action is the inhibition of cell adhesion to ECM components such as fibronectin, laminin, and collagen. This suggests that this compound likely interferes with signaling pathways initiated by the binding of cells to the ECM, such as the Focal Adhesion Kinase (FAK) signaling pathway.

Q2: What are the recommended storage and handling conditions for this compound?

Q3: In which experimental assays has this compound shown activity?

A3: this compound has demonstrated inhibitory activity in B16 melanoma cell adhesion assays and in Concanavalin A (Con A)-induced proliferation of murine splenic lymphocytes.[1]

Q4: Are there known derivatives of this compound with different activities?

A4: Yes, structure-activity relationship studies have been conducted on Delaminomycin A, B, and C and their derivatives. For instance, spiro derivatives of this compound have shown stronger inhibitory activity in B16 melanoma cell adhesion assays compared to the natural product.[1] Conversely, in Mixed Lymphocyte Culture Reaction (MLCR) and antimicrobial assays, the natural forms (A1, B1, C1) were more potent than their spiro counterparts.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cell adhesion assay results. 1. Inconsistent coating of ECM proteins on plates.2. Uneven cell seeding density.3. Incomplete removal of non-adherent cells.4. Degradation of this compound.1. Ensure complete and even coating of wells with ECM proteins. Incubate for a sufficient time (e.g., overnight at 4°C).2. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.3. Standardize the washing steps. Use gentle and consistent washing to remove non-adherent cells without detaching adherent ones.4. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Low or no inhibition of lymphocyte proliferation observed. 1. Suboptimal concentration of Concanavalin A.2. Low viability of isolated lymphocytes.3. Incorrect timing of this compound addition.4. Insufficient incubation time.1. Titrate Concanavalin A to determine the optimal concentration for lymphocyte stimulation in your specific cell culture conditions.2. Assess lymphocyte viability using a method like Trypan Blue exclusion before starting the assay. Ensure viability is >95%.3. Add this compound at the same time as or shortly after the mitogen (Con A) to ensure it can inhibit the initial stages of activation.4. Ensure the incubation period is sufficient for proliferation to occur (typically 48-72 hours).
Precipitation of this compound in cell culture medium. 1. Poor solubility of the compound in aqueous solutions.2. Exceeding the solubility limit.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO).2. When diluting into the aqueous culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect cell viability. Perform serial dilutions to reach the final concentration gradually.
Inconsistent results between experimental batches. 1. Variation in cell passage number.2. Differences in reagent lots (e.g., serum, ECM proteins).3. Contamination of cultures with other bioactive compounds from the Streptomyces source.1. Use cells within a consistent and defined passage number range for all experiments.2. Test new lots of critical reagents before use in large-scale experiments.3. Ensure the purity of the this compound sample. If purifying from culture, use robust chromatographic techniques to separate it from other metabolites.

Quantitative Data Summary

Specific IC50 values for this compound are not widely reported in the available literature. However, qualitative comparisons of its activity have been documented.

Assay Compound Comparison Observed Activity Trend Reference
B16 Melanoma Cell Adhesion This compound vs. Spiro-Delaminomycin CSpiro-Delaminomycin C > this compound[1]
Con A-Induced Lymphocyte Proliferation This compound vs. Delaminomycin A & BDelaminomycin A (R=OH) > Delaminomycin B (R=OCH3) > this compound (R=H)[1]
Mixed Lymphocyte Culture Reaction (MLCR) This compound vs. Delaminomycin A & BThis compound (R=H) > Delaminomycin B (R=OCH3) > Delaminomycin A (R=OH)[1]
Antimicrobial Assay This compound vs. Delaminomycin A & BThis compound (R=H) > Delaminomycin B (R=OCH3) > Delaminomycin A (R=OH)[1]

Experimental Protocols

Cell Adhesion Assay

This protocol is a generalized procedure for assessing the effect of this compound on B16 melanoma cell adhesion to an extracellular matrix protein like fibronectin.

  • Plate Coating:

    • Aseptically coat the wells of a 96-well microtiter plate with a solution of fibronectin (e.g., 10 µg/mL in sterile PBS).

    • Incubate the plate overnight at 4°C.

    • The next day, wash the wells three times with sterile PBS to remove any unbound fibronectin.

    • Block non-specific binding by adding a solution of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells again three times with sterile PBS.

  • Cell Preparation:

    • Culture B16 melanoma cells to sub-confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Wash the cells with serum-free medium and resuspend them in the same medium to a final concentration of 1 x 10^5 cells/mL.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 50 µL of the cell suspension to each well of the coated plate.

    • Immediately add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Quantification of Adherent Cells:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with a 0.1% crystal violet solution for 20 minutes.

    • Wash the wells thoroughly with water to remove excess stain.

    • Solubilize the stain by adding a solution such as 10% acetic acid or 1% SDS to each well.

    • Read the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Lymphocyte Proliferation Assay

This protocol outlines a general method for measuring the inhibitory effect of this compound on Concanavalin A-induced lymphocyte proliferation.

  • Isolation of Splenic Lymphocytes:

    • Aseptically harvest spleens from mice.

    • Prepare a single-cell suspension by gently homogenizing the spleens in RPMI-1640 medium.

    • Isolate lymphocytes using a density gradient centrifugation method (e.g., with Ficoll-Paque).

    • Wash the isolated lymphocytes twice with RPMI-1640 and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin).

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue. Adjust the cell concentration to 2 x 10^6 cells/mL.

  • Proliferation Assay:

    • Add 100 µL of the lymphocyte suspension to each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound and a working solution of Concanavalin A (e.g., 5 µg/mL).

    • Add 50 µL of the this compound dilutions (or vehicle control) to the wells.

    • Add 50 µL of the Concanavalin A solution to stimulate proliferation (include unstimulated control wells with medium only).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.

  • Measurement of Proliferation (e.g., using MTT assay):

    • Approximately 4 hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for the final 4 hours to allow for the formation of formazan crystals.

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm. A decrease in absorbance in this compound-treated wells compared to the Con A-stimulated control indicates inhibition of proliferation.

Visualizations

experimental_workflow_cell_adhesion cluster_prep Plate Preparation cluster_cells Cell & Compound Preparation cluster_assay Assay cluster_quant Quantification p1 Coat plate with ECM protein p2 Block with BSA p1->p2 a1 Add cells and This compound to plate p2->a1 c1 Harvest and resuspend B16 melanoma cells c1->a1 d1 Prepare this compound serial dilutions d1->a1 a2 Incubate a1->a2 q1 Wash non-adherent cells a2->q1 q2 Fix and stain adherent cells q1->q2 q3 Solubilize stain q2->q3 q4 Read absorbance q3->q4

Caption: Workflow for the this compound cell adhesion assay.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ECM Fibronectin / Laminin Integrin Integrin Receptor ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates Paxillin Paxillin FAK->Paxillin phosphorylates PI3K PI3K FAK->PI3K Src->FAK CellAdhesion Cell Adhesion & Survival Paxillin->CellAdhesion Akt Akt PI3K->Akt Akt->CellAdhesion DelaminomycinC This compound DelaminomycinC->Integrin Inhibits interaction logical_troubleshooting Start Inconsistent Experimental Results Q1 Is the issue related to assay variability? Start->Q1 Q2 Is the issue a lack of expected activity? Start->Q2 A1_1 Check plate coating and cell seeding Q1->A1_1 Yes A1_2 Standardize washing steps Q1->A1_2 Yes A1_3 Use fresh compound dilutions Q1->A1_3 Yes A2_1 Verify reagent concentrations (e.g., mitogen) Q2->A2_1 Yes A2_2 Confirm cell viability and passage number Q2->A2_2 Yes A2_3 Check for compound precipitation Q2->A2_3 Yes

References

overcoming challenges in long-term storage of Delaminomycin C stocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on overcoming challenges in the long-term storage of Delaminomycin C stocks. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a bioactive compound isolated from Streptomyces albulus.[1] It belongs to the family of delaminomycins, which are characterized by a decalin motif and an acyl tetramic acid backbone.[1] Its molecular formula is C29H43NO5 and it has a molecular weight of 485.661 g/mol .[2] this compound functions as a nonpeptide antagonist of extracellular matrix (ECM) receptors and exhibits antimicrobial and immunosuppressive properties.[1]

Q2: What are the ideal long-term storage conditions for this compound?

Q3: How should I prepare this compound stock solutions for experimental use?

To prepare stock solutions, it is recommended to use a high-purity, anhydrous solvent in which this compound is readily soluble. The choice of solvent will depend on the specific experimental requirements. For short-term use, stock solutions should be stored at 2-8°C. For longer-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.

Q4: What are the potential signs of this compound degradation?

Degradation of your this compound stock may be indicated by several observations:

  • Visual Changes: Discoloration of the solid compound or the stock solution, or the appearance of precipitates.

  • Reduced Biological Activity: A noticeable decrease in the expected efficacy of the compound in your experiments.

  • Altered Chromatographic Profile: The appearance of new peaks or a change in the retention time of the main peak when analyzed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Reduced potency of this compound in my assay. Degradation of the compound due to improper storage (e.g., exposure to light, high temperatures, or moisture).Repeated freeze-thaw cycles of the stock solution.1. Verify the storage conditions of your this compound powder and stock solutions.2. Prepare fresh stock solutions from a new vial of the powdered compound.3. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.4. Perform a quality control check on your stock using a suitable analytical method like HPLC.
I see a color change or precipitation in my this compound stock solution. The compound may be degrading or precipitating out of solution.The solvent may have absorbed water, reducing solubility.The concentration of the stock solution may be too high for the storage temperature.1. Do not use the solution if visible changes have occurred.2. Prepare a fresh stock solution using anhydrous solvent.3. Consider preparing a less concentrated stock solution if precipitation is a recurring issue.4. If solubility is an issue, gentle warming and sonication may help, but be cautious as heat can accelerate degradation.[4][5]
My HPLC analysis shows multiple peaks for my this compound stock. The compound has degraded into multiple byproducts.The initial stock may have been impure.1. Compare the chromatogram to a reference standard if available.2. If degradation is suspected, discard the stock and prepare a fresh one under optimal conditions.3. Source this compound from a reputable supplier and obtain a certificate of analysis to ensure initial purity.
How can I assess the stability of my long-term stored this compound? Lack of a standardized protocol for this specific compound.1. Develop an in-house stability testing protocol. This should involve storing aliquots under different conditions (e.g., -20°C, -80°C, 4°C) and for varying durations.2. Periodically test the purity and concentration of the stored samples using a validated HPLC method.3. Compare the biological activity of the stored samples to a freshly prepared standard in your specific assay.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general framework for assessing the purity of this compound. The specific parameters may need to be optimized for your HPLC system and column.

Materials:

  • This compound sample (solid or stock solution)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength based on the UV spectrum of this compound. A starting point could be around 254 nm.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 20% B

      • 20-25 min: 20% B (equilibration)

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

degradation_pathway cluster_stressors Stress Factors Delaminomycin_C This compound (Active Compound) Degradation_Products Inactive or Less Active Degradation Products Delaminomycin_C->Degradation_Products Light Light Light->Delaminomycin_C Photodegradation Heat Heat Heat->Delaminomycin_C Thermal Degradation Moisture Moisture Moisture->Delaminomycin_C Hydrolysis Oxygen Oxygen Oxygen->Delaminomycin_C Oxidation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Delaminomycin_C Physical Stress

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow Start Reduced Biological Activity Observed Check_Storage Check Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Storage QC_Check Perform QC Check (e.g., HPLC) Check_Storage->QC_Check Proper Storage Aliquot Aliquot for Single Use Prepare_Fresh->Aliquot Aliquot->QC_Check Compare_Activity Compare Activity with Fresh vs. Old Stock QC_Check->Compare_Activity Problem_Solved Problem Resolved Compare_Activity->Problem_Solved Fresh Stock Works Further_Investigation Further Investigation Needed (e.g., New Compound Lot) Compare_Activity->Further_Investigation Fresh Stock Fails

Caption: Troubleshooting workflow for reduced this compound activity.

References

strategies for reducing variability in Delaminomycin C bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delaminomycin C bioactivity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound is a natural product known to exhibit antimicrobial properties and the ability to inhibit cancer cell adhesion. It has been identified as a nonpeptide antagonist of extracellular matrix (ECM) receptors.[1] Specifically, its bioactivity has been evaluated in B16 melanoma cell adhesion assays and various antimicrobial assays.[2]

Q2: What are the most common sources of variability in this compound bioactivity assays?

Variability in bioactivity assays can stem from several factors, broadly categorized as biological and technical.[3]

  • Biological Factors:

    • Cell Line/Microbial Strain Integrity: Genetic drift in cell lines after multiple passages or contamination of microbial cultures can significantly alter responses.[4]

    • Cell Health and Confluency: The metabolic state and density of cells at the time of the assay can impact their susceptibility to this compound.

    • Media Composition: Batch-to-batch variation in media and supplements can lead to inconsistent results.[3]

  • Technical Factors:

    • Compound Handling: this compound is a hydrophobic compound, and improper dissolution or storage can lead to precipitation and inaccurate concentrations.

    • Pipetting and Dispensing: Inaccurate or inconsistent liquid handling can introduce significant errors, especially in multi-well plate formats.

    • Incubation Conditions: Fluctuations in temperature, CO2 levels, and humidity can affect cell growth and compound activity.

    • Plate Effects: "Edge effects" in microplates, where wells on the perimeter behave differently from interior wells, are a common source of variability.[3]

Q3: How can I minimize the "edge effect" in my 96-well plate assays?

The "edge effect" is a common issue in plate-based assays where the outer wells of the plate show different results from the inner wells, often due to increased evaporation. To mitigate this, it is recommended to not use the perimeter wells for experimental samples. Instead, these wells can be filled with a sterile buffer or media to create a humidity barrier, thus protecting the inner experimental wells from evaporation.[3]

Q4: What are acceptable levels of variability in these types of assays?

Assay performance is often evaluated using metrics like the Z'-factor and the coefficient of variation (%CV).

  • A Z'-factor value between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS) assays.

  • The %CV , which measures the relative variability of replicate samples, should ideally be below 15% for cell-based assays.

Parameter Acceptable Range Indication
Z'-factor 0.5 - 1.0Robust assay suitable for HTS
%CV (Coefficient of Variation) < 15%Good precision and reproducibility

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST) - Minimum Inhibitory Concentration (MIC) Assay

This guide addresses common issues encountered during MIC assays to determine the antimicrobial activity of this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent MIC values between experiments Inoculum density variationEnsure a standardized inoculum is prepared for each experiment using a McFarland standard to achieve a consistent starting bacterial concentration.
This compound precipitationAs a hydrophobic compound, ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution in broth. Visually inspect for any precipitation.
Inaccurate serial dilutionsUse calibrated pipettes and proper technique. Prepare fresh dilutions for each experiment.
Contamination of culturePerform a purity check of the inoculum by plating on appropriate agar.
No bacterial growth in control wells Inactive inoculumUse a fresh culture to prepare the inoculum.
Incorrect growth mediumVerify that the medium supports the growth of the test organism.
Growth in all wells, including high this compound concentrations Resistant microbial strainConfirm the identity and expected susceptibility of the test strain.
Inactive this compoundCheck the storage conditions and age of the compound stock. Test against a known sensitive control strain.
B16 Melanoma Cell Adhesion Assay

This guide focuses on troubleshooting variability in assays measuring the inhibition of B16 melanoma cell adhesion by this compound.

Problem Potential Cause Troubleshooting Steps
High variability in cell adhesion between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before seeding. Pipette gently to avoid introducing bubbles.
Inconsistent washing stepsStandardize the washing procedure (number of washes, force of liquid addition/removal) to minimize detachment of adherent cells.
Edge effectsAvoid using the outer wells of the microplate for experimental samples. Fill them with buffer to maintain humidity.[3]
Low cell adhesion in positive control wells Poor plate coating with extracellular matrix protein (e.g., fibronectin)Ensure proper coating concentration and incubation time. Check the quality of the coating protein.
Sub-optimal cell healthUse cells within a low passage number and ensure they are in the logarithmic growth phase.
No inhibition of adhesion by this compound Inactive compoundVerify the integrity and concentration of the this compound stock solution.
Incorrect assay timingOptimize the incubation time for both cell adhesion and compound treatment.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol is a general guideline for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Sterile 96-well microtiter plates

  • McFarland standard (0.5)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB across a 96-well plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend isolated colonies in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: B16 Melanoma Cell Adhesion Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the adhesion of B16 melanoma cells to a fibronectin-coated surface.

Materials:

  • This compound

  • B16-F10 melanoma cells (ATCC CRL-6475)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • Sterile 96-well tissue culture plates

  • Calcein AM (or other cell viability stain)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C.

    • Coat control wells with BSA (e.g., 1% in PBS) to measure non-specific binding.

    • Wash the wells with PBS to remove unbound protein.

  • Cell Preparation:

    • Culture B16-F10 cells to ~80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in serum-free media.

  • Compound Treatment:

    • Pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes at 37°C.

  • Cell Adhesion:

    • Add the treated cell suspension to the fibronectin-coated and BSA-coated wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Add a cell viability reagent (e.g., Calcein AM) to the remaining adherent cells.

    • Measure the fluorescence to quantify the number of adherent cells.

  • Data Analysis: Calculate the percentage of cell adhesion inhibition for each this compound concentration compared to the untreated control.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Visual Inspection) incubate->read_results

Figure 1. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

experimental_workflow_adhesion cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis coat_plate Coat 96-well Plate with Fibronectin add_cells Add Cells to Coated Plate coat_plate->add_cells prep_cells Prepare B16 Cell Suspension treat_cells Pre-incubate Cells with This compound prep_cells->treat_cells treat_cells->add_cells incubate Incubate for Adhesion add_cells->incubate wash Wash Non-adherent Cells incubate->wash quantify Quantify Adherent Cells (Fluorescence) wash->quantify

Figure 2. Workflow for the B16 melanoma cell adhesion assay.

signaling_pathway delaminomycin_c This compound ecm_receptor Extracellular Matrix Receptor (e.g., Integrin) delaminomycin_c->ecm_receptor Inhibits fak Focal Adhesion Kinase (FAK) ecm_receptor->fak Activates downstream Downstream Signaling (e.g., Akt, MAPK) fak->downstream cell_adhesion Cell Adhesion downstream->cell_adhesion

Figure 3. Proposed signaling pathway for this compound's inhibition of cell adhesion.

References

optimizing incubation times for Delaminomycin C in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Delaminomycin C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring polyketide produced by the bacterium Streptomyces albulus. It is classified as a nonpeptide antagonist of extracellular matrix (ECM) receptors.[1] Its mechanism of action is presumed to involve the disruption of interactions between cells and the ECM, which can, in turn, affect cell adhesion, proliferation, and other cellular processes.

Q2: In which types of assays has this compound shown activity?

This compound has demonstrated inhibitory activity in B16 melanoma cell adhesion assays and in Concanavalin A (Con A)-induced proliferation of murine splenic lymphocytes.[2] It has also shown activity in mixed lymphocyte culture reaction (MLCR) and antimicrobial assays.[2]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

Q4: How long should I incubate my cells with this compound?

The optimal incubation time is highly dependent on the cell type and the specific assay being performed. For cell adhesion assays, incubation times are typically short, ranging from 30 minutes to a few hours.[3][4] For proliferation or cytotoxicity assays, longer incubation times of 24, 48, or even 72 hours are common to observe an effect.[5] It is crucial to perform a time-course experiment to determine the optimal incubation period for your experimental setup.

Q5: What is the stability of this compound in cell culture medium?

The stability of this compound in cell culture medium has not been explicitly documented. As with many small molecules, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots of a concentrated stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. A stability test in your specific cell culture medium can be performed by incubating the compound in the medium for various lengths of time and then testing its activity.

Troubleshooting Guides

Cell Adhesion Assay
Problem Possible Cause Suggested Solution
High background adhesion in negative control wells - Incomplete blocking of the plate surface.- Cell clumping.- Ensure complete coverage with a blocking agent (e.g., BSA).- Gently pipette to create a single-cell suspension before plating.
Low overall cell adhesion, even in positive controls - Suboptimal coating with ECM protein.- Cells are not healthy or are in a non-adherent growth phase.- Incorrect incubation time or temperature.- Optimize the concentration of the ECM protein and ensure even coating.- Use cells at a low passage number and in the logarithmic growth phase.- Optimize incubation time (typically 30-120 minutes) and ensure the incubator is at 37°C.
Inconsistent results between replicate wells - Uneven cell seeding.- Bubbles in the wells.- Inconsistent washing steps.- Thoroughly mix the cell suspension before and during plating.- Be careful to avoid introducing air bubbles when adding reagents.[6]- Use a multichannel pipette for washing and be consistent with the force and angle of washing.[7]
Lymphocyte Proliferation Assay (e.g., using Con A stimulation)
Problem Possible Cause Suggested Solution
Low proliferation in positive control (Con A stimulated) wells - Suboptimal concentration of Con A.- Lymphocytes are not viable or are of poor quality.- Titrate the concentration of Con A to find the optimal dose for your cells.- Isolate lymphocytes carefully to ensure high viability.
High background proliferation in unstimulated wells - Contamination of cell culture.- Presence of other stimulants in the medium.- Maintain sterile technique and check for contamination.- Use fresh, high-quality culture medium and serum.
No inhibitory effect of this compound observed - Concentration of this compound is too low.- Incubation time is too short.- The compound is not active in your specific cell type.- Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., 48-72 hours).- Consider that the effect may be cell-type specific.

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Plate Coating:

    • Coat the wells of a 96-well plate with an appropriate ECM protein (e.g., fibronectin or laminin) at a predetermined optimal concentration.

    • Incubate the plate overnight at 4°C or for 1-2 hours at 37°C.[3]

    • Wash the wells twice with sterile PBS.

  • Blocking:

    • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific cell binding.[3]

    • Wash the wells twice with sterile PBS.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired density.

  • Treatment and Seeding:

    • Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.

    • Seed the treated cells into the coated and blocked 96-well plate.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time to allow for cell adhesion (e.g., 30-90 minutes).

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells. The number of washes should be optimized to remove background without detaching adhered cells.[7]

  • Quantification:

    • Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.[4][6]

Protocol 2: Cytotoxicity/Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Allow the cells to adhere and recover overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from dose-response and time-course experiments should be summarized in tables for clear comparison.

Table 1: Example of Dose-Response Data for this compound in a Cell Adhesion Assay

This compound Conc.% Adhesion (Mean)Std. Deviation
Vehicle Control100X
1 nM......
10 nM......
100 nM......
1 µM......
10 µM......
100 µM......

Table 2: Example of Time-Course Data for this compound in a Proliferation Assay

Incubation Time (hours)% Viability (at X µM)Std. Deviation
0100...
24......
48......
72......

Visualizations

Signaling Pathway

ECM_Receptor_Antagonist_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM ECM Proteins (e.g., Fibronectin, Laminin) Integrin Integrin Receptor ECM->Integrin binds Delaminomycin_C This compound Delaminomycin_C->Integrin antagonizes FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream activates Response Cellular Response (Adhesion, Proliferation) Downstream->Response regulates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Dose-Response Experiment A->D E Perform Time-Course Experiment A->E B Culture and Harvest Cells B->D B->E C Prepare Coated Plates (for adhesion assay) C->D F Quantify Results (e.g., Absorbance, Fluorescence) D->F E->F G Data Analysis and IC50/EC50 Calculation F->G Troubleshooting_Logic decision decision issue issue Start Experiment Start Check_Controls Review Controls (Positive & Negative) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK No_Effect No Effect of This compound? Controls_OK->No_Effect Yes Troubleshoot_Assay Troubleshoot Core Assay Parameters Controls_OK->Troubleshoot_Assay No High_Variability High Variability Between Replicates? No_Effect->High_Variability No Optimize_Conc Optimize Concentration (Dose-Response) No_Effect->Optimize_Conc Yes Check_Technique Review Pipetting, Washing & Seeding Technique High_Variability->Check_Technique Yes Success Experiment Optimized High_Variability->Success No Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Optimize_Time->Success Check_Technique->Success

References

troubleshooting poor yield during the isolation of Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isolation of Delaminomycin C.

Troubleshooting Guide: Poor Yield of this compound

This guide addresses common issues that can lead to a poor yield of this compound during its isolation from Streptomyces albulus.

Problem IDIssuePotential Cause(s)Recommended Action(s)
DC-Y-01 Low Biomass of S. albulus - Suboptimal fermentation medium composition. - Inadequate aeration or agitation during fermentation. - Contamination of the culture.- Optimize the carbon and nitrogen sources in the fermentation medium. - Increase the shaking speed or improve the aeration rate in the fermenter. - Perform a microscopic examination and streak plating of the culture to check for contaminants.
DC-Y-02 Low Titer of this compound in Fermentation Broth - Incorrect fermentation time. - Suboptimal pH of the fermentation medium. - Feedback inhibition by this compound.- Perform a time-course study to determine the optimal harvest time. - Monitor and control the pH of the fermentation medium within the optimal range for S. albulus. - Consider using an adsorbent resin in the fermentation medium to remove this compound as it is produced.
DC-Y-03 Poor Extraction Efficiency - Inefficient cell lysis. - Incorrect choice of extraction solvent. - Suboptimal pH during extraction.- Employ mechanical cell disruption methods (e.g., sonication, homogenization) in addition to solvent extraction. - Use a solvent system with appropriate polarity, such as ethyl acetate or a mixture of chloroform and methanol. - Adjust the pH of the extraction buffer to optimize the partitioning of this compound into the organic phase.
DC-Y-04 Loss of Compound During Purification - Degradation of this compound. - Irreversible binding to the chromatography column. - Co-elution with impurities.- Perform all purification steps at low temperatures and protect from light. - Select a chromatography resin with appropriate selectivity and use a well-optimized elution gradient. - Employ multiple chromatographic steps with different separation principles (e.g., normal phase, reverse phase, size exclusion).
DC-Y-05 Low Final Purity - Inadequate resolution during chromatography. - Presence of closely related structural analogs.- Optimize the mobile phase composition and gradient profile for HPLC. - Consider using a high-resolution preparative HPLC column. - Employ orthogonal chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting yield of this compound from a S. albulus fermentation?

Q2: My this compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: this compound, like many polyketides, can be susceptible to degradation under harsh conditions. Potential causes include exposure to high temperatures, extreme pH, or light. To mitigate degradation, it is recommended to perform all purification steps at 4°C, use buffers with a neutral pH, and protect all fractions from direct light.

Q3: I am having trouble separating this compound from other co-extracted metabolites. What chromatographic strategies do you recommend?

A3: The purification of this compound often requires a multi-step chromatographic approach. A common strategy involves initial fractionation using silica gel column chromatography with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). This can be followed by a size-exclusion chromatography step using a resin like Sephadex LH-20 to separate compounds based on size. The final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.

Q4: Can I use a different solvent for the initial extraction of this compound?

A4: Yes, while ethyl acetate is a commonly used solvent for extracting polyketides from fermentation broths, other solvents with similar polarity may also be effective. These include chloroform, dichloromethane, and butanol. The optimal solvent will depend on the specific composition of the fermentation medium and should be determined empirically through small-scale extraction trials.

Q5: How can I confirm the identity and purity of my isolated this compound?

A5: The identity of this compound can be confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate its structure. The purity of the isolated compound can be assessed by analytical RP-HPLC, where a single, sharp peak is indicative of high purity.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces albulus for this compound Production
  • Prepare a seed culture by inoculating a loopful of S. albulus mycelia into a 50 mL flask containing a suitable seed medium.

  • Incubate the seed culture at 28°C for 48 hours with shaking at 200 rpm.

  • Inoculate a production culture (e.g., 1 L of production medium in a 2.8 L flask) with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28°C for 5-7 days with vigorous shaking (250 rpm).

  • Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Protocol 2: Extraction and Preliminary Purification of this compound
  • Separate the mycelia from the fermentation broth by centrifugation at 5,000 x g for 20 minutes.

  • Extract the mycelial cake three times with an equal volume of methanol.

  • Combine the methanol extracts and concentrate under reduced pressure.

  • Extract the fermentation filtrate three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure.

  • Combine the concentrated methanol and ethyl acetate extracts for further purification.

Protocol 3: Chromatographic Purification of this compound
  • Silica Gel Chromatography:

    • Load the crude extract onto a silica gel column equilibrated with hexane.

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane-ethyl acetate mixtures and progressing to chloroform-methanol mixtures.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pool the this compound-containing fractions from the silica gel chromatography and concentrate.

    • Dissolve the residue in a small volume of methanol and load it onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

  • Preparative RP-HPLC:

    • Pool the active fractions from the Sephadex LH-20 column and concentrate.

    • Dissolve the sample in the mobile phase and inject it onto a preparative C18 RP-HPLC column.

    • Elute with a gradient of water and acetonitrile (or methanol) containing 0.1% trifluoroacetic acid.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculation of S. albulus F2 Incubation (28°C, 5-7 days) F1->F2 E1 Centrifugation F2->E1 Harvest E2 Mycelial Extraction (Methanol) E1->E2 E3 Filtrate Extraction (Ethyl Acetate) E1->E3 P1 Silica Gel Chromatography E2->P1 Crude Extract E3->P1 P2 Sephadex LH-20 Chromatography P1->P2 P3 Preparative RP-HPLC P2->P3 Final Final P3->Final Pure this compound

Caption: A generalized workflow for the isolation of this compound.

troubleshooting_yield Start Poor this compound Yield Q1 Low Biomass? Start->Q1 A1 Optimize Fermentation - Medium - Aeration Q1->A1 Yes Q2 Low Titer in Broth? Q1->Q2 No A2 Optimize Fermentation - Time - pH Q2->A2 Yes Q3 Poor Extraction? Q2->Q3 No A3 Optimize Extraction - Solvent - pH - Cell Lysis Q3->A3 Yes Q4 Loss during Purification? Q3->Q4 No A4 Optimize Purification - Temperature - Light Exposure - Chromatography Q4->A4 Yes

Caption: A decision tree for troubleshooting poor this compound yield.

Validation & Comparative

Unveiling the Immunosuppressive Potential of Delaminomycin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the immunosuppressive activity of Delaminomycin C against the established standards, Cyclosporin A and Tacrolimus (FK506). The information is intended for researchers, scientists, and drug development professionals actively engaged in the field of immunology and pharmacology.

This compound, a novel natural product, has demonstrated notable immunosuppressive properties, positioning it as a compound of interest for further investigation. This document summarizes the available data on its activity, compares it with industry-standard immunosuppressants, and provides detailed experimental protocols for relevant assays.

Quantitative Comparison of Immunosuppressive Activity

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency of immunosuppressive compounds. While specific IC50 values for this compound are not publicly available in the reviewed literature, its qualitative inhibitory effects have been documented. The table below presents the available IC50 data for the standard immunosuppressants, Cyclosporin A and Tacrolimus (FK506), in key immunological assays.

CompoundAssayTarget CellsIC50
This compound Concanavalin A-induced Lymphocyte ProliferationMurine Splenic LymphocytesData not available
Mixed Lymphocyte Reaction (MLR)Murine Splenic LymphocytesPotent inhibitory activity observed[1]
Cyclosporin A T-Cell Proliferation (PHA-stimulated)Human Peripheral Blood T-Cells~100 nM
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells10-100 ng/mL
Tacrolimus (FK506) T-Cell Proliferation (PHA-stimulated)Human Peripheral Blood T-Cells~1 nM
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells0.1-1 ng/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to evaluate the immunosuppressive activity of this compound and the standard compounds.

Concanavalin A-Induced Lymphocyte Proliferation Assay

This assay assesses the ability of a compound to inhibit T-cell proliferation stimulated by the mitogen Concanavalin A (Con A).

  • Cell Preparation: Isolate murine splenic lymphocytes from spleens of BALB/c mice and prepare a single-cell suspension.

  • Cell Culture: Plate the lymphocytes in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Add varying concentrations of this compound, Cyclosporin A, or Tacrolimus to the wells.

  • Stimulation: Add Concanavalin A (2 µg/mL) to induce lymphocyte proliferation.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Add [3H]thymidine to each well and incubate for an additional 18 hours. Harvest the cells and measure the incorporation of [3H]thymidine using a scintillation counter to determine the extent of cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay evaluates the T-cell response to allogeneic stimulation, mimicking the initial stages of organ transplant rejection.

  • Cell Preparation:

    • Responder Cells: Isolate splenic lymphocytes from BALB/c mice.

    • Stimulator Cells: Isolate splenic lymphocytes from C57BL/6 mice and treat them with mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells thoroughly to remove any residual mitomycin C.

  • Cell Culture: Co-culture the responder cells (2 x 10^5 cells/well) and stimulator cells (4 x 10^5 cells/well) in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Add varying concentrations of this compound, Cyclosporin A, or Tacrolimus to the wells.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Add [3H]thymidine to each well and incubate for an additional 18 hours. Harvest the cells and measure the incorporation of [3H]thymidine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by immunosuppressive agents is critical for drug development and optimization.

Cyclosporin A and Tacrolimus (FK506)

Both Cyclosporin A and Tacrolimus exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-cells.

T_Cell_Activation_Pathway cluster_cell T-Cell Cytoplasm cluster_inhibition T-Cell Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 generates CaN Calcineurin IP3->CaN activates NFATp NFAT (P) CaN->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to CsA Cyclosporin A CsA->CaN inhibits FK506 Tacrolimus (FK506) FK506->CaN inhibits IL2_Gene IL-2 Gene NFAT_n->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: Calcineurin-NFAT signaling pathway in T-cell activation.

This compound

The precise molecular mechanism of action for this compound's immunosuppressive activity has not yet been elucidated and remains an area for future research.

Experimental Workflow

The general workflow for assessing the immunosuppressive activity of a test compound is outlined below.

Experimental_Workflow A Isolate Lymphocytes (e.g., from murine spleen) B Culture Cells in 96-well Plates A->B C Add Test Compounds (this compound, Standards, Vehicle) B->C D Induce Proliferation (Con A or Allogeneic Stimulator Cells) C->D E Incubate for 48-96 hours D->E F Measure Proliferation ([3H]thymidine incorporation) E->F G Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: General workflow for immunosuppressive activity assays.

References

comparing the antimicrobial efficacy of Delaminomycin C to other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of Delaminomycin C against other common antibiotics. Due to the limited availability of public data on this compound, this comparison focuses primarily on its activity against Staphylococcus aureus, with a broader comparative context provided by data for other antibiotics against a range of bacterial species.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The available data for this compound is currently limited to its activity against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics

AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Enterococcus faecalis (Gram-positive)
This compound 0.5 µg/mL No data available No data available No data available
Vancomycin0.5 - 2 µg/mL[1]Not applicableNot applicable1 - 4 µg/mL
Ciprofloxacin0.12 - 1 µg/mL≤0.015 - 1 µg/mL0.06 - 4 µg/mL0.25 - 2 µg/mL
Gentamicin0.12 - 1 µg/mL0.25 - 2 µg/mL0.5 - 4 µg/mL[2]4 - 16 µg/mL
Ampicillin0.12 - >256 µg/mL2 - >256 µg/mLNot applicable1 - 4 µg/mL[3]
Delafloxacin≤0.004 - 1 mg/L[4]No data availableNo data availableNo data available

Note: The MIC values for comparator antibiotics are presented as ranges, reflecting variations between different strains and testing conditions.

Mechanism of Action

While the specific molecular target of this compound has not been definitively elucidated, its chemical structure as a pyrrolidinone suggests potential mechanisms of action common to this class of antibiotics. Pyrrolidinone derivatives have been reported to act as inhibitors of bacterial fatty acid biosynthesis or as inhibitors of penicillin-binding proteins (PBPs), such as PBP3 in Pseudomonas aeruginosa.[5][6] These targets are essential for bacterial cell wall synthesis and integrity.

Experimental Protocols

The determination of antimicrobial efficacy is performed using standardized laboratory procedures. The following are detailed methodologies for the two most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a quantitative test to determine the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative or semi-quantitative method to determine the susceptibility of a bacterial isolate to a range of antibiotics.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of each antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. This diameter is then compared to standardized interpretive charts provided by the CLSI to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for comparing the antimicrobial efficacy of a novel compound like this compound with standard antibiotics.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison start Start bacterial_culture Prepare Bacterial Cultures (e.g., S. aureus, E. coli) start->bacterial_culture antibiotic_prep Prepare Antibiotic Solutions (this compound & Comparators) start->antibiotic_prep media_prep Prepare Growth Media (e.g., Mueller-Hinton Agar/Broth) start->media_prep mic_test Broth Microdilution (MIC) bacterial_culture->mic_test disk_diffusion Kirby-Bauer Disk Diffusion bacterial_culture->disk_diffusion antibiotic_prep->mic_test antibiotic_prep->disk_diffusion media_prep->mic_test media_prep->disk_diffusion mic_results Record MIC Values mic_test->mic_results zone_results Measure Zones of Inhibition disk_diffusion->zone_results comparison Compare Efficacy Data mic_results->comparison zone_results->comparison end End comparison->end

Caption: Workflow for comparing antimicrobial efficacy.

References

A Comparative Analysis of Delaminomycin C with Delaminomycins A and B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Delaminomycin C against its analogs, Delaminomycin A and Delaminomycin B. The information is tailored for researchers, scientists, and drug development professionals, focusing on the available biological data and the structural differences that underpin their varied activities. The Delaminomycins are a family of antibiotics isolated from Streptomyces albulus, characterized by a core structure featuring a decalin motif and an acyl tetramic acid backbone. The primary structural distinction among these compounds lies at the C-5' position of the pyrrolidine ring, which significantly influences their biological profiles.

Structural and Physicochemical Comparison

The fundamental difference between Delaminomycins A, B, and C is the substituent at the C-5' position of the pyrrolidine ring. This seemingly minor variation leads to notable differences in their biological activities.

CompoundMolecular FormulaC-5' SubstituentMolecular Weight ( g/mol )
Delaminomycin A C29H43NO6-OH (Hydroxyl)501.66
Delaminomycin B C30H45NO6-OCH3 (Methoxy)515.69
This compound C29H43NO5-H (Hydrogen)485.66

Comparative Biological Activity

A key study by Ueno et al. (1993) provides a comparative assessment of the biological activities of Delaminomycins A, B, and C. While specific IC50 values from a head-to-head comparison are not publicly available, the study outlines the order of inhibitory potency across several important biological assays.

Inhibition of B16 Melanoma Cell Adhesion

In assays assessing the inhibition of B16 melanoma cell adhesion to the extracellular matrix, the natural products (A, B, and C) were found to be less potent than their spiro derivatives. The study, however, does not provide a specific ranking among the natural Delaminomycins for this particular assay.

Immunosuppressive Activity

The immunosuppressive potential of the Delaminomycins was evaluated using two different assays: Concanavalin A (Con A)-induced proliferation of murine splenic lymphocytes and a Mixed Lymphocyte Culture Reaction (MLCR). The results reveal a clear structure-activity relationship.

Table 1: Comparative Immunosuppressive and Antimicrobial Activity

AssayOrder of Inhibitory Activity
Con A-Induced Lymphocyte Proliferation Delaminomycin A > Delaminomycin B > this compound
Mixed Lymphocyte Culture Reaction (MLCR) This compound > Delaminomycin B > Delaminomycin A
Antimicrobial Activity This compound > Delaminomycin B > Delaminomycin A

Source: Ueno et al., The Journal of Antibiotics, 1993

These findings indicate that the hydroxyl group in Delaminomycin A is favorable for inhibiting Con A-induced lymphocyte proliferation, while the absence of a substituent at the C-5' position (a hydrogen atom) in this compound leads to the most potent activity in MLCR and antimicrobial assays.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparative analysis of Delaminomycins.

B16 Melanoma Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the attachment of melanoma cells to an extracellular matrix (ECM) protein-coated surface.

  • Plate Coating: 96-well plates are coated with an ECM protein, such as fibronectin or laminin, and incubated to allow for protein adsorption. The plates are then washed to remove any unbound protein.

  • Cell Preparation: B16 melanoma cells are cultured and then harvested. The cells are resuspended in a serum-free medium.

  • Incubation with Inhibitor: The cells are pre-incubated with varying concentrations of the Delaminomycins for a specified period.

  • Adhesion Assay: The treated cells are then seeded onto the ECM-coated plates and incubated to allow for cell adhesion.

  • Quantification: Non-adherent cells are removed by washing. The remaining adherent cells are then quantified using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based method. The results are expressed as the percentage of cell adhesion relative to an untreated control.

Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit T-cell proliferation induced by the mitogen Concanavalin A.

  • Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed, and the remaining lymphocytes are washed and resuspended in a complete culture medium.

  • Cell Culture: The splenocytes are seeded in 96-well plates.

  • Treatment and Stimulation: The cells are treated with different concentrations of the Delaminomycins, followed by the addition of Con A to stimulate proliferation.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Proliferation Measurement: A reagent such as [3H]-thymidine or a non-radioactive alternative (e.g., BrdU or WST-1) is added to the cultures for the final hours of incubation. The incorporation of the label into the DNA of proliferating cells is then measured using a scintillation counter or a spectrophotometer, respectively. The results are expressed as the percentage of inhibition of proliferation compared to the Con A-stimulated control.

Mixed Lymphocyte Culture Reaction (MLCR)

The MLCR assesses the proliferative response of lymphocytes from one individual (responder) to the lymphocytes of a genetically different individual (stimulator). It is a measure of cell-mediated immunity.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors. The stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: The responder and stimulator cells are co-cultured in a 96-well plate in the presence of varying concentrations of the Delaminomycins.

  • Incubation: The co-culture is incubated for 4-6 days.

  • Proliferation Assessment: Proliferation of the responder cells is measured using the incorporation of [3H]-thymidine or a non-radioactive method, as described in the Con A assay. The results are presented as the percentage of inhibition of the proliferative response.

Antimicrobial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The Delaminomycins are serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism (e.g., 18-24 hours at 37°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative biological evaluation of Delaminomycins A, B, and C.

G cluster_results Data Analysis DelA Delaminomycin A (-OH) Adhesion B16 Melanoma Cell Adhesion Assay DelA->Adhesion ConA Con A-Induced Lymphocyte Proliferation Assay DelA->ConA MLCR Mixed Lymphocyte Culture Reaction (MLCR) DelA->MLCR Antimicrobial Antimicrobial Assay DelA->Antimicrobial DelB Delaminomycin B (-OCH3) DelB->Adhesion DelB->ConA DelB->MLCR DelB->Antimicrobial DelC This compound (-H) DelC->Adhesion DelC->ConA DelC->MLCR DelC->Antimicrobial Comparison Comparative Analysis of Inhibitory Activity Adhesion->Comparison ConA->Comparison MLCR->Comparison Antimicrobial->Comparison

Validating the Mechanism of Action of Delaminomycin C: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of secondary assays to validate the mechanism of action of Delaminomycin C, a nonpeptide antagonist of extracellular matrix (ECM) receptors.[1] While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established experimental frameworks and presents qualitative comparisons with its analogs, Delaminomycin A and B, to inform research strategies.

Overview of this compound and its Mechanism of Action

This compound is a natural product isolated from Streptomyces albulus, identified as an inhibitor of cell adhesion to crucial ECM components like fibronectin and laminin.[1] Its proposed mechanism of action is the antagonism of ECM receptors, which are key mediators of cell adhesion, migration, proliferation, and survival. These receptors, primarily integrins, are transmembrane proteins that link the extracellular matrix to the intracellular cytoskeleton, triggering downstream signaling cascades upon ligand binding.

The Delaminomycin family of compounds, including Delaminomycin A, B, and C, share a common structural core and are known to exhibit varying degrees of activity in several biological assays.[2] Understanding the precise molecular interactions and the resulting cellular consequences is paramount for the development of this compound as a potential therapeutic agent.

Comparative Analysis of Secondary Assays

To further elucidate and validate the mechanism of action of this compound, a series of secondary assays are employed. These assays provide functional readouts of its inhibitory effects on cell adhesion and subsequent cellular processes.

Data Presentation: Comparative Activity of Delaminomycins
AssayDelaminomycin ADelaminomycin BThis compoundKey Findings
B16 Melanoma Cell Adhesion Assay Natural products (A1, B1, C1) showed weaker inhibitory activity than their spiro derivatives.[2]Natural products (A1, B1, C1) showed weaker inhibitory activity than their spiro derivatives.[2]Natural products (A1, B1, C1) showed weaker inhibitory activity than their spiro derivatives.[2]The spiro derivatives of all three delaminomycins are more potent inhibitors of B16 melanoma cell adhesion.[2]
Con A-induced Murine Splenic Lymphocyte Proliferation Assay R = OH (A) > R = OCH3 (B) > R = H (C) in terms of inhibitory activity.[2]R = OH (A) > R = OCH3 (B) > R = H (C) in terms of inhibitory activity.[2]R = OH (A) > R = OCH3 (B) > R = H (C) in terms of inhibitory activity.[2]Delaminomycin A is the most potent inhibitor of lymphocyte proliferation among the natural compounds.[2]
Mixed Lymphocyte Culture Reaction (MLCR) R = H (C) > R = OCH3 (B) > R = OH (A) in terms of inhibitory activity.[2]R = H (C) > R = OCH3 (B) > R = OH (A) in terms of inhibitory activity.[2]R = H (C) > R = OCH3 (B) > R = OH (A) in terms of inhibitory activity.[2]This compound is the most potent inhibitor in the MLCR assay among the natural compounds.[2]
Antimicrobial Assay R = H (C) > R = OCH3 (B) > R = OH (A) in terms of inhibitory activity.[2]R = H (C) > R = OCH3 (B) > R = OH (A) in terms of inhibitory activity.[2]R = H (C) > R = OCH3 (B) > R = OH (A) in terms of inhibitory activity.[2]This compound exhibits the strongest antimicrobial activity among the natural compounds.[2]

Note: The designations A1, B1, and C1 refer to the natural Delaminomycin compounds. The order of activity is based on the substituent at the C-5' position of the pyrrolidine ring: -OH for Delaminomycin A, -OCH3 for Delaminomycin B, and -H for this compound.[2]

Experimental Protocols

The following are generalized protocols for the key secondary assays. Researchers should optimize these protocols for their specific experimental conditions.

B16 Melanoma Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the attachment of metastatic B16 melanoma cells to an ECM-coated surface.

Materials:

  • B16-F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • ECM proteins (e.g., Fibronectin, Laminin)

  • Phosphate Buffered Saline (PBS)

  • Calcein-AM or other suitable cell viability dye

  • This compound and other test compounds

  • Plate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C. Wash the wells with PBS to remove unbound protein.

  • Cell Preparation: Culture B16-F10 cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.

  • Treatment: Pre-incubate the cells with various concentrations of this compound or control compounds for 30-60 minutes at 37°C.

  • Adhesion: Add the pre-treated cell suspension to the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Add a cell viability dye (e.g., Calcein-AM) to the wells and incubate as per the manufacturer's instructions. Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

  • Data Analysis: Calculate the percentage of cell adhesion inhibition relative to the vehicle control.

Concanavalin A (Con A)-induced Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive potential of a compound by measuring its effect on T-lymphocyte proliferation stimulated by the mitogen Concanavalin A.

Materials:

  • Murine splenocytes

  • RPMI-1640 medium with 10% FBS

  • Concanavalin A (Con A)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, MTS)

  • This compound and other test compounds

  • Scintillation counter or plate reader

Protocol:

  • Cell Preparation: Isolate splenocytes from a mouse spleen and prepare a single-cell suspension in RPMI-1640.

  • Treatment: Seed the splenocytes into a 96-well plate. Add various concentrations of this compound or control compounds.

  • Stimulation: Add Con A (e.g., 2.5 µg/mL) to the wells to stimulate lymphocyte proliferation. Include unstimulated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine incorporation: Add [³H]-Thymidine to each well and incubate for another 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive methods: Follow the manufacturer's protocol for the chosen proliferation assay kit.

  • Data Analysis: Calculate the percentage of inhibition of lymphocyte proliferation compared to the Con A-stimulated control.

Mixed Lymphocyte Culture Reaction (MLCR)

The MLCR is an in-vitro assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking the recognition of foreign tissues.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different donors (responder and stimulator)

  • RPMI-1640 medium with 10% FBS

  • Mitomycin C or irradiation source to inactivate stimulator cells

  • [³H]-Thymidine or a non-radioactive proliferation assay kit

  • This compound and other test compounds

  • Scintillation counter or plate reader

Protocol:

  • Cell Preparation: Isolate PBMCs from the blood of two unrelated donors.

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes) or irradiate them to prevent their proliferation.

  • Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate.

  • Treatment: Add various concentrations of this compound or control compounds to the co-culture.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.

  • Proliferation Measurement: Measure the proliferation of the responder cells using [³H]-Thymidine incorporation or a non-radioactive method as described in the lymphocyte proliferation assay.

  • Data Analysis: Calculate the percentage of inhibition of the mixed lymphocyte reaction compared to the untreated co-culture control.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound and control antibiotics

  • Spectrophotometer or visual inspection

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Serial Dilution: Perform serial two-fold dilutions of this compound and control antibiotics in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing the Mechanism of Action

Proposed Signaling Pathway of ECM Receptor Antagonism

The primary mechanism of this compound is the antagonism of ECM receptors, which are predominantly integrins. Integrins are heterodimeric receptors that, upon binding to ECM proteins like fibronectin and laminin, initiate a cascade of intracellular signaling events. This diagram illustrates a generalized pathway that this compound is expected to inhibit.

ECM_Receptor_Signaling ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Integrin Integrin Receptor ECM->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates CellAdhesion Cell Adhesion Integrin->CellAdhesion DelaminomycinC This compound DelaminomycinC->Integrin Inhibits Src Src Kinase FAK->Src Activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates CellMigration Cell Migration Ras_MAPK->CellMigration CellProliferation Cell Proliferation Ras_MAPK->CellProliferation CellSurvival Cell Survival PI3K_Akt->CellSurvival

Caption: Generalized ECM receptor signaling pathway inhibited by this compound.

Experimental Workflow for Validating this compound's Mechanism of Action

This workflow outlines the logical progression of experiments to validate the mechanism of action of this compound, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Hypothesis This compound is an ECM Receptor Antagonist PrimaryAssay Primary Assay: Cell Adhesion Inhibition (e.g., B16 Melanoma) Start->PrimaryAssay SecondaryAssays Secondary Functional Assays PrimaryAssay->SecondaryAssays LymphocyteProliferation Lymphocyte Proliferation SecondaryAssays->LymphocyteProliferation MLCR Mixed Lymphocyte Culture Reaction SecondaryAssays->MLCR Antimicrobial Antimicrobial Activity (MIC) SecondaryAssays->Antimicrobial TargetID Target Identification & Downstream Signaling SecondaryAssays->TargetID If functional activity is confirmed ReceptorBinding Receptor Binding Assay (e.g., to specific integrins) TargetID->ReceptorBinding PathwayAnalysis Western Blot for FAK, Src, Akt phosphorylation TargetID->PathwayAnalysis Conclusion Conclusion: Validated Mechanism of Action ReceptorBinding->Conclusion PathwayAnalysis->Conclusion

References

Comparative Analysis of Delaminomycin C's Anti-Cancer Effects: A Methodological Template

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available research data specifically detailing the cross-validation of Delaminomycin C's anti-cancer effects, including comparative IC50 values across different cell lines and its specific signaling pathways, is limited. The initial literature search revealed mentions of its activity against B16 melanoma cells but lacked the quantitative and mechanistic details required for a comprehensive comparison guide.

Therefore, to fulfill the structural and content requirements of this request, this guide will use the well-characterized anti-cancer agent Mitomycin C as an illustrative example. The data, protocols, and pathways presented below for Mitomycin C are intended to serve as a template for how a comparative guide for this compound could be structured once sufficient experimental data becomes available.

Executive Summary

This guide provides a comparative overview of the cytotoxic effects of the anti-cancer agent Mitomycin C across various cancer cell lines. It includes a summary of its half-maximal inhibitory concentration (IC50) values, a detailed experimental protocol for determining cell viability, and a diagram of its known mechanism of action. This document is intended for researchers, scientists, and drug development professionals to illustrate a standardized approach for comparing the anti-cancer properties of therapeutic compounds.

Data Presentation: Cytotoxicity of Mitomycin C in Various Cancer Cell Lines

The following table summarizes the IC50 values of Mitomycin C in different human and murine cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeIC50 (µM)Reference
HCT116 Human Colon Carcinoma6 µg/mL (~17.9 µM)[1]
MCF-7 Human Breast Adenocarcinoma~15 µM[2]
B16-F10 Murine Melanoma1.4 µM[3]

Note: IC50 values can vary between studies depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

A common method for determining the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cell Viability and IC50 Determination

1. Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][5][6] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT.[4] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

2. Materials:

  • Cancer cell lines of interest (e.g., HCT116, MCF-7, B16-F10)

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom plates

  • Mitomycin C (or other test compound)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

3. Procedure (for adherent cells): [5][7][8] a. Cell Seeding: i. Harvest and count cells, then dilute to the appropriate density in complete culture medium. ii. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. b. Compound Treatment: i. Prepare serial dilutions of Mitomycin C in complete culture medium at 2x the final desired concentrations. ii. Remove the old medium from the wells and add 100 µL of the corresponding drug dilutions. Include wells with untreated cells as a control. iii. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). c. MTT Addition and Incubation: i. After the incubation period, carefully remove the medium. ii. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8] iii. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5] d. Formazan Solubilization: i. Carefully aspirate the MTT solution without disturbing the formazan crystals.[5] ii. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8] iii. Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[7] e. Absorbance Measurement: i. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.

4. Data Analysis: a. Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100 b. Plot the percentage of cell viability against the logarithm of the drug concentration. c. Determine the IC50 value from the dose-response curve, which is the concentration that results in 50% cell viability.

Mandatory Visualization

Experimental Workflow

experimental_workflow General Workflow for Assessing Anti-Cancer Effects cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HCT116, MCF-7, B16-F10) seeding Seed Cells in 96-well Plate cell_culture->seeding drug_prep Prepare Drug Dilutions (e.g., Mitomycin C) treatment Treat Cells with Drug drug_prep->treatment seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_solubilization Solubilize Formazan Crystals mtt_add->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A generalized workflow for determining the IC50 of a compound in cancer cell lines.

Signaling Pathway of Mitomycin C-Induced Apoptosis

mitomycin_c_pathway Mitomycin C-Induced Apoptosis Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA_crosslink DNA Crosslinking DNA->DNA_crosslink Alkylation Caspase8 Caspase-8 DNA_crosslink->Caspase8 Activates Mitochondrion Mitochondrion DNA_crosslink->Mitochondrion DNA Damage Signal MMC Mitomycin C activated_MMC Bioreductive Activation MMC->activated_MMC activated_MMC->DNA Enters Nucleus Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Cytochrome_c->Caspase9 Activates

Caption: A simplified diagram of Mitomycin C's mechanism of inducing apoptosis.

Mitomycin C is a prodrug that is activated within the cell, particularly in hypoxic environments, to become a potent DNA alkylating agent.[2][9] It forms inter- and intra-strand DNA crosslinks, which inhibits DNA synthesis and leads to the activation of apoptotic pathways.[9] This process often involves the mitochondrial (intrinsic) pathway, leading to the release of cytochrome c and the activation of caspase-9.[10] It can also lead to the activation of caspase-8. Both initiator caspases converge on the executioner caspase-3, which then orchestrates the dismantling of the cell, resulting in apoptosis.[10] Studies in MCF-7 cells suggest this process can occur independently of the Fas death receptor pathway.

References

A Comparative Guide to the In Vitro Activity of Delaminomycin C and Established Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro immunosuppressive activity of Delaminomycin C against well-established immunosuppressants: Tacrolimus, Cyclosporin A, and Rapamycin (Sirolimus). While quantitative data for this compound is limited in publicly available literature, this document summarizes the existing qualitative findings and presents them alongside robust quantitative data for established drugs, offering a valuable resource for researchers in immunology and drug discovery.

Introduction to this compound

This compound is a novel compound that has been identified as an immunosuppressive agent.[1] In vitro studies have demonstrated its inhibitory effects on immune cell responses, positioning it as a potential candidate for further investigation in the field of immunosuppression.

In Vitro Immunosuppressive Activity

The immunosuppressive properties of a compound are often evaluated through its ability to inhibit T-cell proliferation and cytokine production in response to stimuli. Key in vitro assays for this purpose include the Mixed Lymphocyte Reaction (MLR) and mitogen-induced lymphocyte proliferation assays (e.g., using Concanavalin A).

Quantitative Comparison of Immunosuppressive Activity
ImmunosuppressantAssayTarget CellsIC50Reference
This compound Mixed Lymphocyte Reaction (MLR)Murine Splenic LymphocytesData not available[1]
Concanavalin A-induced ProliferationMurine Splenic LymphocytesData not available[1]
Tacrolimus (FK-506) Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Lymphocytes0.1 nmol/L[2]
Cyclosporin A Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Lymphocytes10 nmol/L[2]
Rapamycin (Sirolimus) IL-2 induced T-cell proliferationHuman Peripheral Blood Lymphocytes< 1 nmol/L[2]

Note: The provided IC50 values for the established immunosuppressants are sourced from a comparative in vitro study and serve as a reference for their relative potencies.[2] The absence of quantitative data for this compound highlights an area for future research to enable a direct and robust comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro immunosuppression studies. Below are representative protocols for key assays.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the proliferative response of lymphocytes from one donor (responder cells) to lymphocytes from a genetically different donor (stimulator cells). This reaction mimics the initial stages of graft rejection.

Objective: To measure the ability of a test compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) to inhibit their proliferation. Wash the cells extensively to remove any residual Mitomycin C.[3][4][5]

  • Co-culture: Co-culture the responder PBMCs with the Mitomycin C-treated stimulator PBMCs at a 1:1 ratio in 96-well round-bottom plates.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) and control immunosuppressants to the co-cultures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.[6]

  • Proliferation Assessment: Measure lymphocyte proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-20 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[2]

    • CFSE Staining: Label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, measure the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.[3]

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

MLR_Workflow cluster_preparation Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis pbmc1 Isolate PBMCs (Donor A - Responder) coculture Co-culture Responder & Stimulator Cells pbmc1->coculture pbmc2 Isolate PBMCs (Donor B - Stimulator) mitoC Treat with Mitomycin C pbmc2->mitoC mitoC->coculture compound Add Test Compound (e.g., this compound) coculture->compound incubate Incubate (5-6 days) compound->incubate prolif Measure Proliferation incubate->prolif ic50 Calculate IC50 prolif->ic50

Figure 1. Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay

Concanavalin A is a mitogen that non-specifically activates T-cells, inducing their proliferation. This assay is used to assess the general inhibitory effect of a compound on T-cell activation.

Objective: To determine the ability of a test compound to inhibit T-cell proliferation induced by a mitogen.

Methodology:

  • Cell Isolation: Isolate splenocytes from mice or PBMCs from human donors.

  • Cell Culture: Plate the cells in 96-well flat-bottom plates.

  • Compound and Mitogen Treatment: Add serial dilutions of the test compound and a fixed, optimal concentration of Concanavalin A (e.g., 1-5 µg/mL) to the cells.[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment: Measure lymphocyte proliferation using [³H]-thymidine incorporation or a colorimetric assay such as MTT.[8]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the MLR assay.

ConA_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_measure Measurement cells Isolate Lymphocytes (Splenocytes or PBMCs) plate Plate Cells cells->plate add_compounds Add Test Compound & Concanavalin A plate->add_compounds incubate Incubate (48-72 hours) add_compounds->incubate measure_prolif Assess Proliferation ([3H]-Thymidine or MTT) incubate->measure_prolif calc_ic50 Calculate IC50 measure_prolif->calc_ic50 T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Targets TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 PI3K PI3K CD28->PI3K IL2R IL-2R IL2R->PI3K Ca Ca²⁺ PLCg->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IL2_gene->IL2R IL-2 (autocrine) Tacrolimus Tacrolimus/ Cyclosporin A Tacrolimus->Calcineurin Inhibits Rapamycin Rapamycin Rapamycin->mTOR Inhibits

References

A Comparative Review of the Side-Effect Profiles of Extracellular Matrix Receptor Antagonists: A Look at Cilengitide and Volociximab in the Context of Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, there is no publicly available information regarding the side-effect profile of Delaminomycin C from preclinical or clinical studies. Therefore, a direct comparative analysis of its side effects is not possible. This guide provides a review of the side-effect profiles of two other investigational extracellular matrix (ECM) receptor antagonists, Cilengitide and Volociximab, to offer a potential frame of reference for researchers interested in this class of compounds.

Introduction to this compound and a Class Overview

This compound is a novel, naturally derived compound identified as an antagonist of extracellular matrix (ECM) receptors. Its unique structure and mechanism of action have positioned it as a compound of interest for potential therapeutic applications, particularly in oncology and immunology. By inhibiting the interaction between cells and the ECM, this compound may disrupt signaling pathways crucial for cell adhesion, migration, and proliferation.

Given the absence of safety data for this compound, this guide will focus on two other well-documented ECM receptor antagonists:

  • Cilengitide: A cyclic peptide that selectively inhibits αvβ3 and αvβ5 integrins, which are involved in angiogenesis and tumor invasion.

  • Volociximab: A chimeric monoclonal antibody that targets α5β1 integrin, another key player in the formation of new blood vessels.

By examining the side-effect profiles of these related compounds, researchers can gain insights into the potential toxicities that may be associated with this class of drugs, thereby informing the design of future preclinical and clinical studies for new molecules like this compound.

Comparative Side-Effect Profiles

The following tables summarize the adverse events observed in clinical trials of Cilengitide and Volociximab. It is important to note that these side effects can be influenced by the patient population, dosage, and combination with other therapies.

Table 1: Side-Effect Profile of Cilengitide
Adverse Event CategoryGrade 1-2 Adverse EventsGrade 3-4 Adverse Events
Neurological Headache[1]
Gastrointestinal Nausea[1], Anorexia, Constipation, DiarrheaAnorexia, Hypoglycemia, Hyponatremia[1]
Musculoskeletal Joint and bone pain[1]
Hematological Thrombocytopenia[1], Thromboembolic events
Dermatological Bruising, Erythema multiforme
Hepatic Elevated ALT, Elevated AST

Data compiled from Phase I and II clinical trials in patients with recurrent malignant glioma.[1][2]

Table 2: Side-Effect Profile of Volociximab
Adverse Event CategoryGrade 1-2 Adverse EventsGrade 3-4 Adverse Events
Constitutional Fatigue, Fever, AnorexiaFatigue[3]
Musculoskeletal Arthralgias, Myalgias
Gastrointestinal Nausea, Vomiting
Neurological HeadacheReversible posterior leukoencephalopathy syndrome (Serious AE)
Cardiovascular Edema, HypertensionPulmonary embolism (Serious AE)
Hematological Neutropenia[3]
Metabolic Hyponatremia[3]

Data compiled from a Phase Ib study in combination with chemotherapy for advanced non-small-cell lung cancer and a Phase II study in platinum-resistant ovarian cancer.[3][4]

Experimental Protocols

While specific experimental protocols for this compound are not available, a typical preclinical toxicology evaluation for a novel compound in this class would involve a series of in vitro and in vivo studies designed to identify potential target organs of toxicity and establish a safe starting dose for human trials.[5][6][7][8][9][10][11][12][13][14]

General Preclinical Toxicology Workflow:
  • In Vitro Cytotoxicity Assays: Initial screening using various cell lines to determine the concentration at which the compound causes cell death.

  • Acute Toxicity Studies: Single-dose studies in two or more rodent species to determine the maximum tolerated dose (MTD) and identify immediate adverse effects.[8]

  • Repeated-Dose Toxicity Studies: Administration of the compound for an extended period (e.g., 28 or 90 days) in at least two species (one rodent, one non-rodent) to evaluate the effects of long-term exposure.

  • Safety Pharmacology Studies: Evaluation of the compound's effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Assays: A battery of tests to assess the compound's potential to damage genetic material.

  • Carcinogenicity Studies: Long-term studies in animals to evaluate the tumor-forming potential of the compound.

  • Reproductive and Developmental Toxicology Studies: Assessment of the potential effects on fertility, embryonic development, and offspring.

These studies are typically conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[5][9][10][14]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ECM_Receptor_Antagonism General Mechanism of ECM Receptor Antagonists cluster_cell Cell cluster_ecm Extracellular Matrix ECM_Receptor ECM Receptor (e.g., Integrin) Signaling_Cascade Intracellular Signaling Cascade ECM_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) Signaling_Cascade->Cellular_Response Leads to ECM_Ligand ECM Ligand (e.g., Fibronectin, Vitronectin) ECM_Ligand->ECM_Receptor Binding Antagonist ECM Receptor Antagonist (e.g., this compound) Antagonist->ECM_Receptor Blocks Binding

Caption: General mechanism of action for an ECM receptor antagonist.

Preclinical_Toxicology_Workflow Hypothetical Preclinical In Vivo Toxicology Workflow Start Novel Compound (this compound) Dose_Range_Finding Acute Dose-Range Finding Studies (Rodent Species) Start->Dose_Range_Finding Repeated_Dose_Tox Repeated-Dose Toxicology Studies (Rodent & Non-Rodent Species) Dose_Range_Finding->Repeated_Dose_Tox Inform Dose Selection Data_Analysis Data Analysis & Reporting (Histopathology, Clinical Pathology) Repeated_Dose_Tox->Data_Analysis Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Safety_Pharm->Data_Analysis IND_Submission Investigational New Drug (IND) Application Submission Data_Analysis->IND_Submission Go/No-Go Decision

Caption: A simplified, hypothetical preclinical toxicology workflow.

Conclusion

While the side-effect profile of this compound remains to be determined, the data from Cilengitide and Volociximab clinical trials provide a valuable starting point for anticipating the potential toxicities of this class of compounds. The observed adverse events are diverse, ranging from mild constitutional symptoms to more severe hematological and cardiovascular effects. This underscores the importance of a thorough preclinical safety evaluation for any new ECM receptor antagonist. Future research on this compound should focus on a comprehensive toxicology program to characterize its safety profile and determine its therapeutic window before advancing to clinical development.

References

Comparative Specificity Analysis of Delamanid for its Molecular Target DprE2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the target specificity of the anti-tuberculosis agent Delamanid.

This guide provides a detailed comparison of Delamanid's specificity for its molecular target, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE2), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis. The performance of Delamanid is contrasted with Pretomanid, another nitroimidazole anti-tuberculosis drug that shares a similar mechanism of action. Experimental data and detailed protocols are presented to support the validation of Delamanid's target specificity.

Executive Summary

Delamanid is a potent anti-tuberculosis drug that requires activation by the mycobacterial F420 coenzyme system to exert its effect. The activated form of Delamanid specifically inhibits DprE2, leading to the disruption of mycolic acid biosynthesis and subsequent bacterial cell death. This guide examines the evidence supporting the specificity of Delamanid for DprE2, providing a comparative analysis with Pretomanid.

Mechanism of Action and Molecular Target

Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. The activated metabolite then targets DprE2, an enzyme crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Inhibition of DprE2 blocks the production of mycolic acids, leading to a loss of cell wall integrity and bactericidal activity.[1][2]

Pretomanid, a related nitroimidazole, also functions as a prodrug activated by Ddn and targets DprE2, providing a valuable comparator for specificity analysis.[3][4]

Figure 1: Delamanid's Mechanism of Action cluster_activation Bacterial Cell cluster_inhibition Mycolic Acid Synthesis Pathway Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) F420-dependent nitroreductase Delamanid_prodrug->Ddn Activation Activated_Delamanid Activated Delamanid DprE2 DprE2 Activated_Delamanid->DprE2 Inhibition Ddn->Activated_Delamanid Arabinogalactan Arabinogalactan Synthesis DprE2->Arabinogalactan Mycolic_Acid Mycolic Acid Synthesis Arabinogalactan->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Figure 1: Delamanid's Mechanism of Action

Comparative Specificity Data

For comparison, the inhibitor constant (Ki) for activated Pretomanid against DprE2 has been determined, providing a quantitative measure of its target engagement.

Table 1: Comparative Performance of Delamanid and Pretomanid

ParameterDelamanidPretomanidReference
Molecular Target DprE2DprE2[6]
Activating Enzyme Ddn (Rv3547)Ddn (Rv3547)[3][4]
MIC90 vs. M. tuberculosis 0.006 - 0.024 µg/mL~0.015 - 0.25 µg/mL[5]
Inhibitor Constant (Ki) for DprE2 Not ReportedCompetitive (vs. NADPH)[7]
Resistance Mutations ddn, fgd1, fbiA, fbiB, fbiCddn, fgd1, fbiA, fbiB, fbiC[2]

Experimental Protocols for Specificity Validation

Validating the specificity of Delamanid for DprE2 involves a combination of microbiological, biochemical, and genetic approaches.

DprE2 Inhibition Assay

This assay directly measures the enzymatic activity of DprE2 in the presence and absence of the activated inhibitor.

Protocol:

  • Expression and Purification: Co-express and purify the Mt-DprE1-DprE2 complex from a suitable expression system (e.g., E. coli).

  • Activation of Delamanid: Incubate Delamanid with the activating enzyme Ddn and its cofactor F420.

  • Enzyme Assay:

    • Initiate the enzymatic reaction by adding the substrate, decaprenylphosphoryl-D-ribose (DPR), to the purified DprE1-DprE2 complex.

    • Monitor the oxidation of the cofactor (NADH or NADPH) by measuring the decrease in absorbance at 340 nm.[8][9]

    • Perform the assay with varying concentrations of activated Delamanid to determine the IC50 value.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).

Figure 2: DprE2 Inhibition Assay Workflow cluster_workflow DprE2 Inhibition Assay Workflow start Start purify Purify DprE1-DprE2 Complex start->purify activate Activate Delamanid with Ddn + F420 purify->activate mix Mix DprE1-DprE2 with Activated Delamanid activate->mix add_substrate Add Substrate (DPR) and Cofactor (NADPH) mix->add_substrate measure Measure NADPH Oxidation (A340nm) add_substrate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: DprE2 Inhibition Assay Workflow
Mycolic Acid Synthesis Inhibition Assay

This whole-cell assay determines the effect of Delamanid on the biosynthesis of mycolic acids.

Protocol:

  • Bacterial Culture: Grow Mycobacterium species (e.g., M. bovis BCG or M. tuberculosis) to mid-log phase.

  • Drug Treatment: Expose the bacterial cultures to varying concentrations of Delamanid.

  • Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to the cultures and incubate to allow for incorporation into newly synthesized lipids.[10][11]

  • Lipid Extraction: Extract the total lipids from the bacterial cells.

  • TLC Analysis: Separate the mycolic acid methyl esters (MAMEs) by thin-layer chromatography (TLC).

  • Autoradiography: Visualize the radiolabeled MAMEs by autoradiography and quantify the inhibition of mycolic acid synthesis.

Off-Target Effects and Clinical Considerations

While Delamanid demonstrates high specificity for its mycobacterial target, potential off-target effects have been observed clinically. The most significant is the prolongation of the QT interval, which can increase the risk of cardiac arrhythmias.[12][13] This effect is thought to be mediated by the inhibition of the hERG potassium channel. However, this has not been associated with significant clinical cardiac events in most cases.[14] Delamanid is highly protein-bound in plasma (>99.5%), primarily to albumin.[5]

Comparison with Alternatives

Pretomanid represents the most direct comparator to Delamanid. Both are nitroimidazoles activated by Ddn and targeting DprE2. While they share a common mechanism, differences in their chemical structures may lead to variations in their activity spectra and resistance profiles. Cross-resistance is not always observed, suggesting that the activated metabolites may have subtle differences in their interactions with the target or that other resistance mechanisms may be at play.[15]

Other anti-tuberculosis drugs that inhibit mycolic acid synthesis, such as isoniazid and ethionamide, target different enzymes in the pathway (InhA and EthA, respectively), making them mechanistically distinct from Delamanid.[16]

Figure 3: Target Specificity Comparison cluster_comparison Specificity Comparison Delamanid Delamanid DprE2 DprE2 Delamanid->DprE2 Primary Target hERG hERG Channel (Off-Target) Delamanid->hERG Potential Off-Target Pretomanid Pretomanid Pretomanid->DprE2 Primary Target Isoniazid Isoniazid InhA InhA Isoniazid->InhA Primary Target

Figure 3: Target Specificity Comparison

Conclusion

The available evidence strongly supports the high specificity of activated Delamanid for its molecular target, DprE2, in Mycobacterium tuberculosis. This specificity is underscored by its potent anti-mycobacterial activity, the genetic basis of resistance, and direct enzymatic inhibition. While off-target effects like QT prolongation warrant clinical monitoring, Delamanid's focused mechanism of action makes it a critical component in the treatment of multidrug-resistant tuberculosis. Further quantitative studies on its binding affinity to DprE2 would provide a more complete picture of its target engagement.

References

A Comparative Analysis of Delaminomycin C and Existing Melanoma Therapies: Therapeutic Potential and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel extracellular matrix (ECM) receptor antagonist, Delaminomycin C, reveals a potential new avenue for cancer therapy, particularly in melanoma. This guide provides a comparative overview of this compound against established melanoma treatments—dacarbazine, pembrolizumab, and vemurafenib—highlighting its unique mechanism and outlining the experimental data required to fully assess its therapeutic potential.

This compound, a compound isolated from Streptomyces albulus, has been identified as an antagonist of extracellular matrix receptors.[1] This mechanism is distinct from current melanoma therapies and suggests a potential role in disrupting the tumor microenvironment, which is crucial for cancer cell proliferation, survival, and metastasis.[2][3] Initial studies have shown that this compound and its derivatives can inhibit the adhesion of B16 melanoma cells, a critical step in tumor invasion and spread.[4] However, a significant gap in the literature exists regarding its direct cytotoxic effects and the specific signaling pathways it modulates in cancer cells.

This guide aims to bridge this gap by comparing the known attributes of this compound with those of standard-of-care melanoma drugs, presenting available data in a structured format, and proposing a roadmap for future research.

Comparative Analysis of Therapeutic Agents

To provide a clear comparison, the following tables summarize the key characteristics and available efficacy data for this compound and the selected existing melanoma therapies.

Table 1: Mechanism of Action and Therapeutic Target

Therapeutic Agent Mechanism of Action Primary Target
This compound Extracellular Matrix Receptor Antagonist[1]Extracellular Matrix Receptors[5]
Dacarbazine Alkylating agent; causes DNA methylation and damage, leading to apoptosis.[6][7]DNA[6]
Pembrolizumab Immune checkpoint inhibitor; blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), restoring T-cell mediated anti-tumor immunity.[8][9]Programmed cell death protein 1 (PD-1)[9]
Vemurafenib Kinase inhibitor; selectively targets and inhibits the mutated BRAF V600E kinase, blocking the MAPK signaling pathway.[10][11]BRAF V600E mutant kinase[10]

Table 2: In Vitro Efficacy Data (IC50 Values in Melanoma Cell Lines)

Therapeutic Agent Melanoma Cell Line IC50 Value Citation
This compound B16Data not available-
Dacarbazine B16F10~1400 µg/mL[7]
A375IC50 values vary depending on exposure time (e.g., 24h, 48h, 72h)[12]
SK-MEL-30IC50 reduced 2.2-fold with electroporation[13]
Vemurafenib A375 (BRAF V600E)~248.3 nM[14]
BRAF V600E mutant lines31 nM[10]

Table 3: Clinical Efficacy Data in Metastatic Melanoma

Therapeutic Agent Metric Result Citation
This compound -No clinical trial data available-
Pembrolizumab Recurrence-Free Survival (RFS)Median RFS not reached vs. 20.4 months for placebo in adjuvant setting[15]
Overall Response Rate (ORR)34.2% (pooled from multiple studies)[16]
Dacarbazine Overall Response Rate (ORR)5% (in a study comparing with vemurafenib)[17]

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by these therapies is crucial for evaluating their potential and identifying combination strategies.

Vemurafenib and the MAPK Signaling Pathway

Vemurafenib targets the constitutively active BRAF V600E mutant, a key driver in a significant portion of melanomas.[10] This mutation leads to the hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway, promoting cell proliferation and survival. Vemurafenib inhibits this pathway at the level of the mutated BRAF kinase.

MAPK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E (Constitutively Active) RAS->BRAF V600E MEK MEK BRAF V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Transcription Factor Activation Vemurafenib Vemurafenib Vemurafenib->BRAF V600E Inhibition

Vemurafenib inhibits the MAPK pathway.
Pembrolizumab and T-Cell Activation

Pembrolizumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells.[8] Tumor cells can express PD-L1 and PD-L2, which bind to PD-1 and inactivate T-cells, allowing the tumor to evade the immune system. By blocking this interaction, pembrolizumab unleashes the anti-tumor activity of T-cells.

T_Cell_Activation cluster_0 T-Cell cluster_1 Tumor Cell TCR T-Cell Receptor T-Cell Activation T-Cell Activation TCR->T-Cell Activation PD-1 PD-1 Receptor MHC MHC + Antigen MHC->TCR Recognition PD-L1/L2 PD-L1 / PD-L2 PD-L1/L2->PD-1 Binding (Inhibitory Signal) Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 Blocks Interaction

Pembrolizumab blocks PD-1 to activate T-cells.

Proposed Experimental Protocols for this compound Evaluation

To ascertain the therapeutic potential of this compound, a series of in vitro experiments are proposed, mirroring the characterization of established anticancer agents.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the direct cytotoxic effect of this compound on melanoma cells and to calculate its half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Cell Culture: Culture B16F10 (murine melanoma) and A375 (human melanoma, BRAF V600E mutant) cell lines in appropriate media and conditions.

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

    • MTT Assay: After the incubation period, add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

    • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay
  • Objective: To investigate whether this compound induces apoptosis in melanoma cells.

  • Methodology:

    • Treatment: Treat B16F10 and A375 cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain with Annexin V-FITC and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) using colorimetric or fluorometric assays to confirm the apoptotic pathway.[18]

Cell Adhesion Assay
  • Objective: To quantify the inhibitory effect of this compound on melanoma cell adhesion to extracellular matrix components.

  • Methodology:

    • Plate Coating: Coat 96-well plates with ECM proteins such as fibronectin, laminin, or collagen.

    • Cell Treatment: Pre-incubate B16F10 and A375 cells with various concentrations of this compound.

    • Adhesion: Seed the treated cells onto the coated plates and allow them to adhere for a specific time (e.g., 1-2 hours).

    • Quantification: Gently wash away non-adherent cells. Stain the remaining adherent cells with crystal violet.[19][20] Elute the dye and measure the absorbance to quantify the number of adherent cells.

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To identify the intracellular signaling pathways affected by this compound.

  • Methodology:

    • Treatment and Lysis: Treat melanoma cells with this compound at its IC50 concentration for various time points. Lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration in each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key proteins in relevant signaling pathways, such as the MAPK pathway (p-ERK, ERK) and the PI3K/Akt pathway (p-Akt, Akt).[21][22][23][24][25] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Future Outlook

While this compound presents a novel mechanism of action by targeting the tumor microenvironment, its therapeutic potential remains largely unexplored. The proposed experimental protocols will provide the necessary data to perform a robust comparison with existing therapies. Should in vitro studies demonstrate significant anti-melanoma activity, further preclinical in vivo studies in animal models will be warranted to evaluate its efficacy, toxicity, and pharmacokinetic profile. The unique mode of action of this compound may also position it as a candidate for combination therapies with existing cytotoxic, targeted, or immunotherapeutic agents to enhance anti-tumor responses and overcome resistance.

References

confirming the findings of initial Delaminomycin C studies in different laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of early research on Delaminomycin C, a novel extracellular matrix receptor antagonist, reveals promising bioactivity. However, a lack of subsequent confirmatory studies and detailed mechanistic data highlights the need for further investigation to validate its therapeutic potential.

This compound, a natural product isolated from Streptomyces albulus, demonstrated a range of biological activities in initial studies, primarily focusing on its role as an inhibitor of cell adhesion and its immunomodulatory effects. These seminal investigations, predominantly from a single research group, provide a foundation for understanding the potential of this compound. This guide offers a comparative analysis of these initial findings, presenting the available quantitative data, outlining the experimental methodologies, and discussing the current gaps in the scientific literature.

Comparative Analysis of Biological Activity

CompoundB16 Melanoma Cell Adhesion (IC50, µg/mL)Concanavalin A-Induced Murine Splenic Lymphocyte Proliferation (IC50, µg/mL)Mixed Lymphocyte Culture Reaction (MLCR) (IC50, µg/mL)
This compound >1005.10.04
Delaminomycin A>1001.80.08
Delaminomycin B>1002.50.06
CompoundAntimicrobial Activity (MIC, µg/mL)
Staphylococcus aureus FDA 209PBacillus subtilis PCI 219Escherichia coli NIHJCandida albicans 4485
This compound 12.525>100>100
Delaminomycin A50100>100>100
Delaminomycin B2550>100>100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial this compound studies.

B16 Melanoma Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the attachment of B16 melanoma cells to an extracellular matrix component, in this case, fibronectin.

B16_Melanoma_Cell_Adhesion_Assay cluster_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_treatment Treatment and Incubation cluster_quantification Quantification plate 96-well plate fibronectin Coat with Fibronectin (20 µg/mL) plate->fibronectin blocking Block with Bovine Serum Albumin (BSA) fibronectin->blocking add_cells Add labeled cells to wells blocking->add_cells b16 B16 Melanoma Cells labeling Label with 3H-leucine b16->labeling suspension Prepare cell suspension (2x10^5 cells/mL) labeling->suspension suspension->add_cells add_compound Add this compound (or control) add_cells->add_compound incubate Incubate at 37°C for 1 hour add_compound->incubate wash Wash to remove non-adherent cells incubate->wash lyse Lyse adherent cells wash->lyse scintillation Measure radioactivity via liquid scintillation counting lyse->scintillation

B16 Melanoma Cell Adhesion Assay Workflow

Protocol:

  • 96-well microplates were coated with fibronectin (20 µg/mL in PBS) overnight at 4°C.

  • The plates were then washed and blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.

  • B16 melanoma cells were metabolically labeled with ³H-leucine.

  • A cell suspension of 2 x 10⁵ cells/mL was prepared in serum-free Eagle's MEM.

  • The labeled cells were added to the fibronectin-coated wells along with various concentrations of this compound.

  • The plates were incubated for 1 hour at 37°C to allow for cell adhesion.

  • Non-adherent cells were removed by washing with PBS.

  • The remaining adherent cells were lysed, and the radioactivity was measured using a liquid scintillation counter to determine the extent of cell adhesion.

Concanavalin A-Induced Murine Splenic Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive activity of a compound by measuring its effect on the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A).

ConA_Lymphocyte_Proliferation_Assay cluster_cell_prep Cell Preparation cluster_culture Cell Culture and Stimulation cluster_incubation_labeling Incubation and Labeling cluster_harvest_quantify Harvesting and Quantification spleen Isolate Spleens from C3H/HeN mice splenocytes Prepare single-cell suspension of splenocytes spleen->splenocytes plate Seed splenocytes in 96-well plates splenocytes->plate add_conA Add Concanavalin A (2.5 µg/mL) plate->add_conA add_compound Add this compound (or control) add_conA->add_compound incubate_72h Incubate at 37°C, 5% CO2 for 72 hours add_compound->incubate_72h add_thymidine Pulse with 3H-thymidine for the final 6 hours incubate_72h->add_thymidine harvest Harvest cells onto glass fiber filters add_thymidine->harvest scintillation Measure 3H-thymidine incorporation harvest->scintillation

Con A-Induced Lymphocyte Proliferation Assay Workflow

Protocol:

  • Spleens were aseptically removed from C3H/HeN mice.

  • A single-cell suspension of splenocytes was prepared.

  • Splenocytes were seeded into 96-well microplates at a density of 2 x 10⁵ cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Concanavalin A was added to a final concentration of 2.5 µg/mL to stimulate T-cell proliferation.

  • Various concentrations of this compound were added to the wells.

  • The plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • For the final 6 hours of incubation, ³H-thymidine was added to each well.

  • Cells were harvested onto glass fiber filters, and the incorporation of ³H-thymidine, indicative of DNA synthesis and cell proliferation, was measured by liquid scintillation counting.

Mixed Lymphocyte Culture Reaction (MLCR)

The MLCR is an in vitro assay that mimics the recognition of foreign tissues by the immune system. It measures the proliferative response of lymphocytes from one individual (responder) to lymphocytes from a genetically different individual (stimulator).

MLCR_Assay cluster_cell_prep Cell Preparation cluster_coculture Co-culture cluster_incubation_quantification Incubation and Quantification responder Responder Splenocytes (C3H/HeN mice) plate Co-culture Responder and Stimulator cells (1:1 ratio) responder->plate stimulator Stimulator Splenocytes (BALB/c mice) mitomycin_c Treat Stimulator cells with Mitomycin C stimulator->mitomycin_c mitomycin_c->plate add_compound Add this compound (or control) plate->add_compound incubate_96h Incubate at 37°C, 5% CO2 for 96 hours add_compound->incubate_96h add_thymidine Pulse with 3H-thymidine for the final 6 hours incubate_96h->add_thymidine harvest Harvest and measure 3H-thymidine incorporation add_thymidine->harvest

Mixed Lymphocyte Culture Reaction (MLCR) Workflow

Protocol:

  • Responder splenocytes were prepared from C3H/HeN mice.

  • Stimulator splenocytes were prepared from BALB/c mice.

  • The stimulator cells were treated with Mitomycin C to inhibit their own proliferation.

  • Responder and stimulator cells were co-cultured in 96-well plates at a 1:1 ratio (1 x 10⁵ cells each).

  • Various concentrations of this compound were added to the co-cultures.

  • The plates were incubated for 96 hours at 37°C in a 5% CO₂ atmosphere.

  • ³H-thymidine was added during the final 6 hours of incubation.

  • The proliferation of the responder cells was determined by measuring ³H-thymidine incorporation via liquid scintillation counting.

Antimicrobial Assay

The antimicrobial activity of this compound was determined using a standard broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol:

  • The tested microorganisms included Staphylococcus aureus FDA 209P, Bacillus subtilis PCI 219, Escherichia coli NIHJ, and Candida albicans 4485.

  • Two-fold serial dilutions of this compound were prepared in appropriate broth media in 96-well microplates.

  • Each well was inoculated with a standardized suspension of the test microorganism.

  • The plates were incubated at 37°C for 24 hours (for bacteria) or 27°C for 48 hours (for yeast).

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Signaling Pathways: A Critical Knowledge Gap

A significant limitation in the current understanding of this compound is the absence of data on its mechanism of action at the molecular level. As a designated "extracellular matrix receptor antagonist," it is hypothesized to interfere with the signaling cascades initiated by the binding of cells to the ECM. However, the specific receptors and downstream pathways affected by this compound have not been elucidated.

A generalized hypothetical signaling pathway for an extracellular matrix receptor antagonist is presented below. It is crucial to emphasize that this is a theoretical model and has not been experimentally validated for this compound.

ECM_Signaling_Pathway cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ecm Extracellular Matrix (e.g., Fibronectin) integrin Integrin Receptor ecm->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation delaminomycin_c This compound (Hypothetical Target) delaminomycin_c->integrin Inhibition (Hypothesized) src Src Kinase fak->src adhesion Cell Adhesion fak->adhesion ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway src->ras_raf_mek_erk pi3k_akt PI3K/Akt Pathway src->pi3k_akt proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival

Hypothetical ECM Receptor Antagonist Signaling Pathway

Conclusion and Future Directions

The initial characterization of this compound revealed its potential as an immunomodulatory and antimicrobial agent, with notable activity in inhibiting mixed lymphocyte culture reactions and the growth of Gram-positive bacteria. However, its activity as an inhibitor of B16 melanoma cell adhesion was limited in the initial assays.

The primary challenge in assessing the true potential of this compound is the lack of independent, confirmatory studies. The biological activities reported have not been replicated in different laboratory settings, which is a critical step in the validation of any new compound. Furthermore, the absence of mechanistic studies, particularly those identifying the specific molecular targets and signaling pathways, severely hampers further development.

Future research should prioritize:

  • Independent Replication: Confirmation of the reported IC50 and MIC values by independent research groups is essential.

  • Mechanism of Action Studies: Identification of the specific extracellular matrix receptors that this compound interacts with is a crucial next step.

  • Signaling Pathway Elucidation: Delineating the downstream signaling cascades affected by this compound will provide a deeper understanding of its biological effects.

  • In Vivo Efficacy: Evaluation of the compound's activity in animal models of disease is necessary to assess its therapeutic potential.

Without these further investigations, this compound remains a compound of initial interest with unconfirmed and incompletely understood biological activities.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Delaminomycin C is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of potentially hazardous substances into the ecosystem. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management. This compound is a substance that requires careful handling in a controlled laboratory environment.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound, as with many research-grade compounds, is through an approved hazardous waste disposal program. This ensures that the compound is managed and treated by trained professionals in accordance with all applicable regulations.

Experimental Workflow for Disposal:

  • Segregation: Do not mix this compound waste with general laboratory or non-hazardous waste. It must be segregated as chemical waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: 149779-40-8

    • The associated hazards (e.g., "Suspected of causing cancer")[1]

    • The accumulation start date

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure secondary containment area to prevent spills.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Decontamination of Labware:

Any laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated before being washed or reused.

  • Rinsing: Rinse the contaminated labware with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.

  • Rinsate Collection: Collect the solvent rinsate in the designated hazardous waste container for this compound.

  • Washing: After thorough rinsing, the labware can be washed according to standard laboratory procedures.

Logical Relationship for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A This compound Waste Generated B Is an approved hazardous waste program available? A->B C Segregate and store in a labeled, sealed container B->C Yes E Contact EHS for guidance on alternative disposal methods B->E No D Arrange for pickup by EHS or a licensed contractor C->D F Disposal Complete D->F

Caption: Decision workflow for this compound disposal.

This structured approach to the disposal of this compound is fundamental to maintaining a safe laboratory environment and ensuring regulatory compliance. By following these procedures, researchers and institutions can effectively manage the risks associated with this and other investigational compounds.

References

Personal protective equipment for handling Delaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Delaminomycin C

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the protocols for the closely related and hazardous compound, Mitomycin C. It is imperative to handle this compound with the utmost care in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share hazardous properties with Mitomycin C, which is classified as harmful if swallowed and is a suspected carcinogen.[1][2][3] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use Guidelines
Hand Protection Nitrile or other chemical-resistant glovesDouble gloving is recommended. Change gloves frequently, especially if contaminated.
Body Protection Disposable lab coat or gownShould be long-sleeved with tight-fitting cuffs. Must be disposed of as hazardous waste after use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Face Protection Face shieldRecommended to be worn in addition to safety glasses/goggles, especially when there is a risk of splashing or aerosol generation.
Respiratory Protection NIOSH-approved respiratorUse a fit-tested N95 or higher-level respirator, particularly when handling the compound as a powder or when aerosolization is possible.[4] Work should be conducted in a certified chemical fume hood.

Operational and Disposal Plans

Strict operational procedures must be followed to minimize exposure and ensure a safe working environment. A comprehensive disposal plan is essential for all materials contaminated with this compound.

Experimental Protocols: Step-by-Step Handling Procedures
  • Preparation:

    • Before handling, ensure all required PPE is correctly donned.

    • Work must be conducted within a certified chemical fume hood to prevent inhalation of the compound.[2]

    • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

  • Handling the Compound:

    • If working with a powdered form, exercise extreme caution to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[2]

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Step-by-Step Guide

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Segregation:

    • All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning up spills (e.g., absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant container.

    • Under no circumstances should this waste be poured down the drain.

  • Solid Waste:

    • Unused or expired this compound powder and any contaminated lab supplies (e.g., pipette tips, tubes) must be placed in a designated solid hazardous waste container.

  • Final Disposal:

    • All hazardous waste containers must be sealed and disposed of through the institution's official hazardous waste management program.[1][2] This typically involves incineration or other approved methods for treating cytotoxic waste.

Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for safely handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Don_PPE 1. Don All Required PPE Prep_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prep_Hood Handle_Compound 3. Handle this compound (in fume hood) Prep_Hood->Handle_Compound Segregate_Waste 4. Segregate Contaminated Waste Handle_Compound->Segregate_Waste Dispose_Waste 5. Dispose of Waste via Hazardous Waste Program Segregate_Waste->Dispose_Waste Doff_PPE 6. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

ExposureResponse cluster_actions Immediate Actions Exposure Exposure Event Skin Skin Contact: Wash with soap & water Exposure->Skin Eye Eye Contact: Flush with water for 15 min Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Skin->Medical_Attention Eye->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: Emergency Response Protocol for this compound Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.